3-Phenylpropyl isothiocyanate
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-isothiocyanatopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUOGLPIAPZLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040241 | |
| Record name | 3-Phenylpropyl isothiocynate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2627-27-2 | |
| Record name | 3-Phenylpropyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylpropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpropyl isothiocynate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLPROPYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S20IA5GGO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Isothiocyanato-3-phenylpropane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Anticancer Mechanism of 3-Phenylpropyl Isothiocyanate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are naturally occurring compounds found abundantly in cruciferous vegetables like broccoli, watercress, and cabbage.[1][2] They are derived from the enzymatic hydrolysis of glucosinolates.[2][3] An extensive body of research highlights the potent chemopreventive and therapeutic properties of ITCs against various cancers.[1][4][5] These compounds are known to target multiple pathways involved in carcinogenesis, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[2][3]
This technical guide focuses on the mechanism of action of a specific isothiocyanate, 3-phenylpropyl isothiocyanate (PPITC). While direct research on PPITC is limited, its structural similarity to the well-studied phenethyl isothiocyanate (PEITC) allows for a robust, evidence-based inference of its anticancer activities. This document will synthesize the available data on PPITC and its close analogs to provide a comprehensive overview of its core mechanisms in cancer cells, focusing on the induction of oxidative stress, apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.
Core Mechanism: Induction of Reactive Oxygen Species (ROS)
A primary mechanism by which ITCs exert their anticancer effects is through the induction of oxidative stress.[2][6] Cancer cells typically exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more susceptible to agents that further elevate oxidative stress.[7]
ITCs, including PPITC, are electrophilic compounds that readily react with nucleophilic molecules within the cell. A key target is glutathione (GSH), a major intracellular antioxidant.[3][8] By conjugating with and depleting the cellular GSH pool, ITCs disrupt the redox homeostasis, leading to a significant accumulation of ROS.[6][8][9] This surge in ROS acts as a critical signaling event, triggering downstream pathways that lead to cell death.[10][11] The selective induction of ROS in cancer cells is a promising therapeutic strategy, as it can push the cellular stress level beyond a tolerable threshold, leading to apoptosis while sparing normal cells that have a more robust antioxidant capacity.[7][11]
Downstream Cellular Effects
The accumulation of ROS triggers several downstream events that collectively inhibit cancer cell proliferation and survival. The most prominent of these are the induction of apoptosis and the arrest of the cell cycle.
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. ITCs are potent inducers of apoptosis through multiple mechanisms.[12] The ROS generated by ITC exposure disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[4][12] This event initiates the intrinsic apoptotic pathway, activating a cascade of cysteine proteases known as caspases, including the key executioner caspase-3.[4][13][14]
Furthermore, ITCs can modulate the expression of Bcl-2 family proteins, which are central regulators of apoptosis. They typically decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax.[4] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization and subsequent cell death.
Cell Cycle Arrest
In addition to inducing apoptosis, ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1 or G2/M phases.[15][16][17] This effect is achieved by modulating the expression and activity of key cell cycle regulatory proteins.
Studies on PEITC have shown that it can down-regulate the expression of critical proteins required for phase transition, such as Cdk1 (Cyclin-dependent kinase 1) and Cyclin B1, which are essential for entry into mitosis.[16] This leads to an accumulation of cells in the G2/M phase.[16][17] In other contexts, ITCs can induce G1 arrest by up-regulating cyclin-dependent kinase inhibitors (CKIs) like p21, which prevents the transition from the G1 to the S phase.[18][19] This cell cycle blockade prevents DNA replication and cell division, thereby inhibiting tumor growth.[20]
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ROS Accumulation by PEITC Selectively Kills Ovarian Cancer Cells via UPR-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenethyl Isothiocyanate Exposure Promotes Oxidative Stress and Suppresses Sp1 Transcription Factor in Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. redalyc.org [redalyc.org]
- 13. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 15. PEITC Induces G1 Cell Cycle Arrest on HT-29 Cells Through the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epigenetic mechanism of growth inhibition induced by phenylhexyl isothiocyanate in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 3-Phenylpropyl Isothiocyanate Nrf2 Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by 3-phenylpropyl isothiocyanate (PPITC). Nrf2 is a master regulator of the cellular antioxidant response, and its activation by isothiocyanates like PPITC represents a promising strategy for cellular protection and disease prevention. This document details the molecular mechanisms of Nrf2 activation, presents available quantitative data on the effects of isothiocyanates, provides detailed experimental protocols for studying this pathway, and includes visualizations of the key signaling events and experimental workflows.
The Nrf2-Keap1 Signaling Pathway: A Master Regulator of Cellular Defense
The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.
Upon exposure to inducers such as isothiocyanates, this repression is lifted. Isothiocyanates are electrophilic compounds that can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is no longer targeted for degradation, leading to its stabilization and accumulation in the cytoplasm. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This binding initiates the transcription of numerous antioxidant and phase II detoxification enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), bolstering the cell's defense against oxidative damage.
Mechanism of Action of this compound (PPITC)
This compound, an arylalkyl isothiocyanate, activates the Nrf2 pathway through the canonical mechanism described above. The electrophilic isothiocyanate group (-N=C=S) of PPITC is the key functional moiety that reacts with the sulfhydryl groups of cysteine residues on Keap1. This covalent modification of Keap1 is the primary trigger for Nrf2 stabilization and subsequent downstream signaling. The structure of the side chain of isothiocyanates can influence their potency, and arylalkyl isothiocyanates like PPITC are known to be effective inducers of this pathway.
Quantitative Data on Nrf2 Activation by Isothiocyanates
While comprehensive quantitative data specifically for this compound is limited in publicly available literature, data from structurally related isothiocyanates and comparative studies provide valuable insights into its potential efficacy. The following tables summarize typical quantitative results obtained from key assays used to measure Nrf2 activation.
Table 1: ARE-Luciferase Reporter Gene Induction by Various Isothiocyanates
| Compound | Cell Line | Concentration (µM) | Fold Induction (over control) | Reference |
| Phenethyl Isothiocyanate (PEITC) | HepG2 | 10 | ~5-10 | Comparative data |
| Sulforaphane (SFN) | HepG2 | 5 | ~8-15 | Comparative data |
| 3-Morpholinopropyl Isothiocyanate | HepG2C8 | 10 | ~25 | [1] |
| This compound (PPITC) | Not Specified | Not Specified | Data not available |
Note: Direct quantitative data for PPITC in ARE-luciferase assays was not found. The potency is expected to be comparable to other arylalkyl isothiocyanates like PEITC.
Table 2: Induction of Nrf2 Target Gene and Protein Expression
| Compound | Cell Line | Concentration (µM) | Target | Fold Induction (mRNA or Protein) | Reference |
| Phenethyl Isothiocyanate (PEITC) | Macrophages | 10 | HO-1 (mRNA) | ~6 | [2] |
| Phenethyl Isothiocyanate (PEITC) | Macrophages | 10 | HO-1 (Protein) | Significant increase | [2] |
| 3-Morpholinopropyl Isothiocyanate | HepG2C8 | 10 | Nrf2 (Protein) | ~4 | [1] |
| 3-Morpholinopropyl Isothiocyanate | HepG2C8 | 10 | HO-1 (Protein) | ~10 | [1] |
| 3-Morpholinopropyl Isothiocyanate | HepG2C8 | 10 | NQO1 (Protein) | ~3 | [1] |
| This compound (PPITC) | Not Specified | Not Specified | HO-1, NQO1 | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activation of the Nrf2 pathway by this compound.
Cell Culture and Treatment with PPITC
-
Cell Line: Human hepatoma (HepG2) cells are commonly used for their robust Nrf2 response.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of PPITC Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM). Store at -20°C.
-
Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting and qPCR, 96-well plates for luciferase assays). Allow cells to adhere and reach 70-80% confluency. On the day of the experiment, replace the medium with fresh medium containing the desired concentrations of PPITC (e.g., 1, 5, 10, 25 µM). A vehicle control (DMSO) should be included at a concentration equal to the highest concentration of DMSO used for PPITC treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours for protein and gene expression analysis).
ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2.
-
Transfection: Co-transfect HepG2 cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of PPITC for a specified duration (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction over the vehicle-treated control.
Western Blot Analysis for Nrf2, HO-1, and NQO1
This technique is used to quantify the protein levels of Nrf2 and its downstream targets.
-
Protein Extraction: Following treatment with PPITC, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for HO-1 and NQO1 mRNA
This method is used to measure the gene expression levels of Nrf2 targets.
-
RNA Extraction: After treating cells with PPITC, extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green master mix and specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Typical qPCR cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
Signaling Pathway Diagram
Caption: Nrf2 activation pathway by PPITC.
Experimental Workflow Diagram
Caption: Workflow for studying PPITC-mediated Nrf2 activation.
Conclusion
This compound is a potent activator of the Nrf2 signaling pathway, a key mechanism of cellular defense against oxidative stress. Although specific quantitative data for PPITC is still emerging, the well-established mechanism of action for isothiocyanates and data from structurally similar compounds strongly support its efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of PPITC and other Nrf2 activators. Further research is warranted to fully elucidate the quantitative aspects of PPITC-mediated Nrf2 activation and its implications for human health.
References
- 1. 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemopreventive Potential of 3-Phenylpropyl Isothiocyanate: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms and Therapeutic Promise of a Nature-Derived Anticancer Compound
Introduction
3-Phenylpropyl isothiocyanate (PPITC), a naturally occurring isothiocyanate found in cruciferous vegetables, has emerged as a promising agent in the field of cancer chemoprevention. Isothiocyanates, a class of sulfur-containing phytochemicals, are well-documented for their ability to inhibit carcinogenesis through a variety of mechanisms. This technical guide provides a comprehensive overview of the chemopreventive properties of PPITC, with a focus on its molecular mechanisms of action, quantitative efficacy data, and detailed experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel strategies for cancer prevention and therapy.
Core Mechanisms of Chemoprevention by this compound
The anticancer effects of this compound are multifaceted, primarily revolving around three key cellular processes: the induction of phase II detoxifying enzymes, the induction of apoptosis (programmed cell death), and the arrest of the cell cycle. These mechanisms collectively contribute to the inhibition of tumor initiation and progression.
Induction of Phase II Detoxifying Enzymes via the Nrf2-ARE Signaling Pathway
A critical line of defense against carcinogens is the cellular detoxification system, in which phase II enzymes play a pivotal role. These enzymes, such as Glutathione S-Transferases (GSTs) and NAD(P)H:Quinone Oxidoreductase 1 (NQO1 or QR), catalyze the conjugation and subsequent excretion of carcinogenic compounds.
PPITC is a potent inducer of these protective enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to inducers like PPITC, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of genes encoding phase II enzymes, thereby upregulating their expression and enhancing the cell's capacity to neutralize and eliminate carcinogens.
The Core Mechanism of 3-Phenylpropyl Isothiocyanate-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropyl isothiocyanate (PPITC) is a member of the isothiocyanate (ITC) family of compounds, which are naturally occurring organosulfur compounds found in cruciferous vegetables. Isothiocyanates have garnered significant attention in cancer research for their potential as chemopreventive and therapeutic agents. This technical guide provides an in-depth exploration of the core mechanisms by which this compound induces apoptosis, a form of programmed cell death critical for tissue homeostasis and a primary target for anti-cancer therapies.
This document summarizes the key signaling pathways implicated in PPITC-induced apoptosis, presents available quantitative data, and provides detailed protocols for the essential experiments used to elucidate these mechanisms. It is important to note that while direct quantitative data for PPITC is limited in the current body of scientific literature, extensive research on the structurally similar and well-studied isothiocyanate, phenethyl isothiocyanate (PEITC), provides a strong predictive framework for the mechanisms of action of PPITC. Therefore, where specific data for PPITC is unavailable, data from PEITC studies is presented to illustrate the likely molecular events, with this distinction being clearly indicated.
Data Presentation: Quantitative Effects on Cell Viability and Apoptotic Markers
The following tables summarize the quantitative data on the effects of this compound and the closely related Phenethyl isothiocyanate on cancer cell lines.
Table 1: IC50 Values for this compound (PPITC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| UACC 903 | Melanoma | 11.2 ± 1.1 | [1] |
| MDA-MB-231 | Breast Cancer | 19.4 ± 2.1 | [1] |
| T98G | Glioblastoma | 21.3 ± 2.5 | [1] |
| HT-1080 | Fibrosarcoma | 12.8 ± 1.3 | [1] |
| Caco-2 | Colon Cancer | >50 | [1] |
| PC-3 | Prostate Cancer | 18.5 ± 1.9 | [1] |
Data presented as mean ± standard deviation.
Disclaimer: The following tables present quantitative data for Phenethyl isothiocyanate (PEITC), a close structural analog of PPITC, due to the limited availability of specific quantitative data for PPITC. This information is provided to illustrate the general mechanistic effects of this class of compounds.
Table 2: Effect of Phenethyl Isothiocyanate (PEITC) on Bcl-2 Family Protein Expression
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| MCF-7 | PEITC | Bcl-2 | Decrease | [2] |
| MCF-7 | PEITC | Bax | Increase | [2] |
| PLC/PRF/5 | PEITC | Bcl-2, Bcl-xL, Mcl-1 | Down-regulation | |
| PLC/PRF/5 | PEITC | Bax | Up-regulation | |
| PC-3 | PEITC | Bcl-xL | Marked Reduction | |
| PC-3 Xenografts | PEITC | Bax, Bid | Induction |
Table 3: Caspase Activation Induced by Phenethyl Isothiocyanate (PEITC)
| Cell Line | Treatment | Caspase Activated | Fold Increase in Activity | Reference |
| HeLa | PEITC and related ITCs | Caspase-3-like | Rapid and transient induction | |
| CaSki | 20 µM PEITC (24h) | Caspase-3 | ~2.8-fold | [3] |
| CaSki | 25 µM PEITC (24h) | Caspase-3 | ~3.9-fold | [3] |
| CaSki | 30 µM PEITC (24h) | Caspase-3 | ~5.2-fold | [3] |
| CaSki | 20 µM PEITC (24h) | Caspase-8 | ~2.1-fold | [3] |
| CaSki | 25 µM PEITC (24h) | Caspase-8 | ~2.9-fold | [3] |
| CaSki | 30 µM PEITC (24h) | Caspase-8 | ~3.8-fold | [3] |
| CaSki | 20 µM PEITC (24h) | Caspase-9 | ~2.5-fold | [3] |
| CaSki | 25 µM PEITC (24h) | Caspase-9 | ~3.5-fold | [3] |
| CaSki | 30 µM PEITC (24h) | Caspase-9 | ~4.8-fold | [3] |
| MCF-7 | PEITC | Caspase-7, Caspase-9 | Activation | [2] |
Table 4: Reactive Oxygen Species (ROS) Generation Induced by Phenethyl Isothiocyanate (PEITC)
| Cell Line | Treatment | Outcome | Quantitative Measure | Reference |
| PC-3 | PEITC | ROS Generation | Blocked by SOD/catalase mimetic | |
| PLC/PRF/5 | PEITC | ROS Generation | Time-dependent increase | |
| CaSki | PEITC | Intracellular ROS | Dose-dependent increase | [3] |
| Ovarian Cancer Cells | 5 µM PEITC (24h) | ROS Accumulation | Significant increase |
Table 5: Modulation of Signaling Pathways by Isothiocyanates
| Isothiocyanate | Cell Line | Pathway | Key Protein | Effect | Reference |
| Phenylhexyl ITC | HL-60 | PI3K/Akt | p-Akt, p-mTOR, p-p70S6K | Dephosphorylation | [4] |
| PEITC | Huh7.5.1 | PI3K/Akt | - | Activation | [1] |
| PEITC | Huh7.5.1 | MAPK | - | Activation | [1] |
| Benzyl ITC | Cervical Cancer Cells | MAPK | p-JNK, p-p38 | Activation | |
| Benzyl ITC | Cervical Cancer Cells | MAPK | p-ERK1/2 | Inhibition | |
| Benzyl ITC | Cervical Cancer Cells | PI3K/Akt | p-Akt | Inhibition | |
| PEITC | PC-3 | MAPK | ERK1/2 | Rapid and sustained activation |
Core Apoptotic Signaling Pathways
This compound is proposed to induce apoptosis through a multi-faceted approach, primarily involving the intrinsic (mitochondrial) pathway of apoptosis, modulated by cellular redox status and key survival signaling cascades.
Induction of Oxidative Stress and Generation of Reactive Oxygen Species (ROS)
A primary mechanism of ITC-induced apoptosis is the generation of reactive oxygen species (ROS).[3] PPITC likely disrupts the intracellular redox balance, leading to an accumulation of ROS. This oxidative stress serves as a critical upstream signal, triggering mitochondrial dysfunction.
Figure 1. PPITC induces oxidative stress, leading to mitochondrial dysfunction.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The accumulation of ROS leads to the permeabilization of the mitochondrial outer membrane. This process is tightly regulated by the Bcl-2 family of proteins, which consists of pro-apoptotic members (e.g., Bax, Bak, Bid) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). PPITC is expected to alter the balance in favor of the pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria into the cytosol.[2]
Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3.[3]
Figure 2. The intrinsic apoptosis pathway induced by PPITC.
Modulation of Survival Signaling Pathways
PPITC likely influences key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival. Isothiocyanates have been shown to inhibit the phosphorylation and activation of Akt, a key kinase in this pathway.[4] Inhibition of Akt signaling can lead to decreased cell survival and sensitization to apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a complex network that can regulate both cell survival and apoptosis, depending on the specific context and stimulus. Isothiocyanates have been shown to activate pro-apoptotic MAPKs such as JNK and p38, while inhibiting the pro-survival ERK1/2 pathway in some cancer cells.[1]
Figure 3. Modulation of PI3K/Akt and MAPK pathways by PPITC.
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of isothiocyanate-induced apoptosis are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Figure 4. Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with PPITC for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Figure 5. Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.
Protocol:
-
Treat cells with PPITC, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-JNK, JNK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caspase Activity Assay
This colorimetric or fluorometric assay measures the activity of specific caspases.
Protocol:
-
Treat cells with PPITC and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the specific caspase substrate (e.g., DEVD-pNA for caspase-3) linked to a chromophore or fluorophore.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold increase in caspase activity relative to the untreated control.
Conclusion
This compound induces apoptosis in cancer cells through a multifaceted mechanism that is characteristic of the isothiocyanate family. The core of this process involves the induction of oxidative stress, leading to the activation of the intrinsic mitochondrial pathway of apoptosis. This is further potentiated by the modulation of key survival signaling pathways, including the PI3K/Akt and MAPK cascades. While further research is required to delineate the precise quantitative effects of PPITC on all components of these pathways, the existing data, strongly supported by studies on the closely related compound PEITC, provides a robust framework for understanding its anti-cancer potential. The experimental protocols detailed herein offer a guide for researchers to further investigate the therapeutic promise of this compound.
References
- 1. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethyl isothiocyanate induced apoptosis via down regulation of Bcl-2/XIAP and triggering of the mitochondrial pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
The Anti-inflammatory Potential of 3-Phenylpropyl Isothiocyanate: A Technical Guide for Researchers
Disclaimer: Scientific literature explicitly detailing the anti-inflammatory effects of 3-Phenylpropyl isothiocyanate (PPITC) is currently limited. This document provides a comprehensive overview of the putative anti-inflammatory mechanisms of PPITC, drawing upon the well-established activities of the broader isothiocyanate (ITC) class of compounds, particularly the structurally similar phenethyl isothiocyanate (PEITC). The experimental protocols and data presentation tables included herein are intended to serve as a guide for researchers investigating the anti-inflammatory properties of PPITC.
Introduction
Isothiocyanates (ITCs) are naturally occurring organosulfur compounds found in cruciferous vegetables. They are recognized for a wide range of biological activities, including potent anti-inflammatory effects.[1][2] this compound (PPITC) is a synthetic isothiocyanate that has been noted for its chemopreventive and cytoprotective activities.[3][4] Like other ITCs, PPITC is known to be an inducer of phase II detoxifying enzymes, including heme oxygenase-1 (HO-1), a key enzyme with anti-inflammatory properties.[3] This suggests that PPITC likely shares the anti-inflammatory mechanisms of other well-studied ITCs, which primarily involve the modulation of three key signaling pathways: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][5][6] This technical guide will delve into the putative molecular mechanisms of PPITC's anti-inflammatory action and provide detailed experimental protocols for its investigation.
Putative Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of isothiocyanates are multifaceted, involving the suppression of pro-inflammatory mediators and the induction of cytoprotective genes. The primary signaling pathways implicated are detailed below.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8]
Isothiocyanates, and putatively PPITC, are thought to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[9] This ultimately leads to a reduction in the production of a wide array of inflammatory mediators.[9]
Modulation of the MAPK Signaling Pathway
The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in regulating the inflammatory response.[10] These kinases are activated by inflammatory stimuli and can, in turn, activate transcription factors such as AP-1, which collaborates with NF-κB to promote the expression of pro-inflammatory genes.[10] Some isothiocyanates have been shown to inhibit the phosphorylation, and thus the activation, of MAPKs, leading to a downstream reduction in inflammatory mediators.[5]
Activation of the Nrf2 Signaling Pathway
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[11][12] Under basal conditions, Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. Isothiocyanates are potent activators of Nrf2.[11][13] They are thought to modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[1] The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.[12] The induction of HO-1 is particularly important for anti-inflammation, as it catabolizes pro-oxidant heme into biliverdin (which is converted to the antioxidant bilirubin), free iron, and carbon monoxide, all of which have anti-inflammatory properties.[11][12] The fact that PPITC is a known inducer of HO-1 strongly suggests its activity through the Nrf2 pathway.[3]
Experimental Protocols
The following protocols provide a framework for investigating the anti-inflammatory effects of this compound in a cell-based model.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
PPITC Preparation: Dissolve PPITC in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM). Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting and qPCR).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of PPITC for a specified time (e.g., 1-2 hours).
-
Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired period (e.g., 24 hours for NO, PGE2, and cytokines; shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Quantification (Griess Assay)
-
Principle: The Griess assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After the treatment period, collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
Prostaglandin E2 (PGE2) and Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as PGE2, TNF-α, IL-6, and IL-1β, in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific commercial kits being used.
-
Briefly, this typically involves adding supernatants and standards to antibody-coated microplates, followed by incubation with a detection antibody and a substrate solution.
-
Measure the absorbance at the appropriate wavelength and calculate the concentrations based on the standard curve.
-
Western Blotting for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, including the phosphorylated (active) forms of signaling proteins.
-
Procedure:
-
Cell Lysis: After shorter treatment times (e.g., 15-60 minutes for MAPK and NF-κB pathways), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK, Nrf2, HO-1, and their total forms, as well as a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
Principle: qPCR is used to measure the mRNA expression levels of target genes.
-
Procedure:
-
RNA Extraction: After treatment (e.g., 4-8 hours), extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green or TaqMan-based master mix.
-
Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following are template tables for recording experimental results.
Table 1: Effect of this compound on Inflammatory Mediator Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |
| Control | - | ||
| LPS (1 µg/mL) | - | 100 | 100 |
| PPITC + LPS | [Conc. 1] | ||
| PPITC + LPS | [Conc. 2] | ||
| PPITC + LPS | [Conc. 3] | ||
| IC50 (µM) |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | |||
| LPS (1 µg/mL) | - | |||
| PPITC + LPS | [Conc. 1] | |||
| PPITC + LPS | [Conc. 2] | |||
| PPITC + LPS | [Conc. 3] | |||
| IC50 (µM) |
Table 3: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | iNOS (Fold Change) | COX-2 (Fold Change) | TNF-α (Fold Change) |
| Control | - | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | |||
| PPITC + LPS | [Conc. 1] | |||
| PPITC + LPS | [Conc. 2] | |||
| PPITC + LPS | [Conc. 3] |
Conclusion and Future Directions
While direct evidence is currently lacking, the existing knowledge on isothiocyanates provides a strong rationale for investigating this compound as a potential anti-inflammatory agent. Its known ability to induce the Nrf2/HO-1 pathway is a promising indicator of its potential to mitigate inflammatory responses. The experimental protocols and frameworks provided in this guide are designed to enable researchers to systematically evaluate the anti-inflammatory effects of PPITC and elucidate its precise mechanisms of action. Future studies should focus on confirming its effects on the NF-κB and MAPK pathways, determining its efficacy in various in vitro and in vivo models of inflammation, and establishing a comprehensive profile of its anti-inflammatory activity. Such research is crucial for unlocking the potential therapeutic applications of this compound in inflammatory diseases.
References
- 1. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anti-inflammatory-therapeutic-mechanisms-of-isothiocyanates-insights-from-sulforaphane - Ask this paper | Bohrium [bohrium.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Phenylpropyl Isothiocyanate: Molecular Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylpropyl isothiocyanate (PPITC) is a synthetic organosulfur compound belonging to the isothiocyanate class of molecules. Possessing a characteristic phenyl group attached to a three-carbon chain terminating in an isothiocyanate moiety, PPITC has garnered significant interest within the scientific community for its potent chemopreventive and therapeutic properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological activities of this compound, with a particular focus on its underlying mechanisms of action in cancer chemoprevention. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.
Molecular Structure and Physicochemical Properties
This compound is characterized by the molecular formula C₁₀H₁₁NS. The structure consists of a benzene ring linked to an isothiocyanate group (-N=C=S) via a propyl chain. This structural arrangement confers a unique combination of lipophilicity from the phenylpropyl group and electrophilicity from the isothiocyanate group, which is crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-isothiocyanato-3-phenylpropane | [1] |
| CAS Number | 2627-27-2 | [1] |
| Molecular Formula | C₁₀H₁₁NS | [1] |
| Molecular Weight | 177.27 g/mol | [1] |
| Appearance | Light yellow oil | [2] |
| Boiling Point | 156-160 °C at 12 mmHg | [3] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO | [2] |
Spectroscopic Data
The molecular structure of this compound has been elucidated and confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR | Aromatic protons (phenyl ring): multiplet in the range of δ 7.1-7.3 ppm. Methylene protons adjacent to the isothiocyanate group (-CH₂-NCS): triplet around δ 3.6 ppm. Methylene protons of the propyl chain (-CH₂- and Ph-CH₂-): multiplets around δ 2.8 ppm and δ 2.0 ppm. |
| ¹³C NMR | Isothiocyanate carbon (-N=C=S): broad signal around δ 130 ppm. Aromatic carbons: signals in the range of δ 126-141 ppm. Aliphatic carbons (propyl chain): signals in the upfield region. |
| Infrared (IR) Spectroscopy | Strong, characteristic absorption band for the isothiocyanate group (-N=C=S) around 2100 cm⁻¹. |
Synthesis and Purification
The primary synthetic route to this compound involves the reaction of 3-phenylpropylamine with a thiocarbonylating agent, most commonly thiophosgene.
Experimental Protocol 1: Synthesis of this compound
Materials:
-
3-Phenylpropylamine
-
Thiophosgene (CSCl₂)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropylamine (1.0 equivalent) and triethylamine (2.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
Experimental Protocol 2: Purification of this compound
Method 1: Silica Gel Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.[3]
Method 2: Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Heat the flask under reduced pressure.
-
Collect the fraction that distills at 156-160 °C and 12 mmHg.[3]
Caption: A flowchart illustrating the synthesis of this compound from its precursors followed by purification steps.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It acts as a potent chemopreventive agent by inducing cellular defense mechanisms and promoting apoptosis in cancer cells.
Induction of Phase II Detoxifying Enzymes via the Nrf2-ARE Pathway
A primary mechanism of the chemopreventive action of PPITC is the induction of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and other xenobiotics. This induction is primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like PPITC can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of target genes, thereby upregulating the expression of phase II enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs).[4][5] Upstream signaling kinases, including Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2, can also phosphorylate and activate Nrf2, further enhancing its nuclear accumulation and transcriptional activity.[6]
Caption: Activation of the Nrf2-ARE pathway by this compound, leading to the expression of phase II detoxifying enzymes.
Induction of Apoptosis in Cancer Cells
PPITC has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade initiated by PPITC primarily involves the intrinsic or mitochondrial pathway.
PPITC can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[9][10][11]
Caption: The intrinsic pathway of apoptosis induced by this compound, involving Bcl-2 family proteins and caspases.
Experimental Protocols for Biological Evaluation
Experimental Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle control (solvent only).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[12][13][14]
Experimental Protocol 4: Western Blot Analysis for Protein Expression
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-phospho-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.[15][16]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[3] Always wear personal protective equipment, including gloves, safety goggles, and a lab coat, when handling this compound.
Conclusion
This compound is a promising molecule with significant potential in cancer chemoprevention and therapy. Its ability to induce cytoprotective phase II enzymes through the Nrf2-ARE pathway and to trigger apoptosis in cancer cells via the mitochondrial pathway underscores its multifaceted mechanism of action. The detailed molecular and biological information, along with the experimental protocols provided in this guide, serves as a valuable resource for researchers and drug development professionals aiming to further explore and harness the therapeutic potential of this compound. Further investigations into its in vivo efficacy, bioavailability, and potential synergistic effects with other anticancer agents are warranted to translate its promising preclinical findings into clinical applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Buy this compound | 2627-27-2 [smolecule.com]
- 4. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Increased protein stability as a mechanism that enhances Nrf2-mediated transcriptional activation of the antioxidant response element. Degradation of Nrf2 by the 26 S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenethyl isothiocyanate induced apoptosis via down regulation of Bcl-2/XIAP and triggering of the mitochondrial pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 10. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
3-Phenylpropyl Isothiocyanate: A Comprehensive Technical Guide to Phase II Enzyme Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropyl isothiocyanate (PPITC) is a synthetic isothiocyanate that has garnered significant interest for its chemopreventive properties.[1] Like other isothiocyanates found in cruciferous vegetables, PPITC exerts its protective effects in part through the induction of phase II detoxification enzymes.[2] These enzymes play a crucial role in neutralizing carcinogens and protecting cells from oxidative stress. This technical guide provides an in-depth overview of the mechanisms, quantitative data, and experimental protocols related to the induction of phase II enzymes by PPITC, with a focus on the Nrf2-ARE signaling pathway.
Mechanism of Action: The Nrf2-ARE Signaling Pathway
The induction of phase II enzymes by this compound is primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[4]
Under normal, unstressed conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[5][6]
Isothiocyanates, including PPITC, are electrophilic compounds that can react with specific cysteine residues on Keap1.[5] This interaction leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[7] As a result, newly synthesized Nrf2 is no longer ubiquitinated and can accumulate in the cytoplasm.
The stabilized Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins.[8] This heterodimer binds to the Antioxidant Response Element (ARE), a specific DNA sequence located in the promoter region of numerous genes encoding phase II detoxification and antioxidant enzymes.[3] The binding of the Nrf2-Maf complex to the ARE initiates the transcription of these target genes, leading to an increased synthesis of protective enzymes.[4]
Quantitative Data on Phase II Enzyme Induction
The following tables summarize the type of quantitative data that would be generated from in vitro and in vivo studies to characterize the phase II enzyme-inducing properties of PPITC.
Table 1: In Vitro Induction of Quinone Reductase (NQO1) Activity by this compound in HepG2 Cells
| Concentration (µM) | Fold Induction of NQO1 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | Data Not Available |
| 5 | Data Not Available |
| 10 | Data Not Available |
| 25 | Data Not Available |
| 50 | Data Not Available |
Table 2: In Vitro Induction of Glutathione S-Transferase (GST) Activity by this compound in HepG2 Cells
| Concentration (µM) | Fold Induction of GST Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | Data Not Available |
| 5 | Data Not Available |
| 10 | Data Not Available |
| 25 | Data Not Available |
| 50 | Data Not Available |
Table 3: Comparative Potency of Isothiocyanates on NQO1 Induction (CD value)
The CD value is the concentration required to double the activity of NQO1.
| Compound | CD value (µM) | Reference |
| Sulforaphane | 0.2 | [9] |
| This compound | Data Not Available | |
| Indole-3-carbinol | >50 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the induction of phase II enzymes by this compound.
Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells are a commonly used model for studying the induction of drug-metabolizing enzymes.
-
Culture Conditions:
-
Maintain HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Treatment Protocol:
-
Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for activity assays).
-
Allow cells to attach and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the existing medium with the medium containing PPITC or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Quinone Reductase (NQO1) Activity Assay
This assay measures the enzymatic activity of NQO1, a key phase II enzyme.[10]
-
Principle: NQO1 catalyzes the reduction of menadione, which then reduces a tetrazolium dye (MTT) to a colored formazan product. The rate of formazan formation is proportional to NQO1 activity.[10]
-
Reagents:
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10% glycerol, 1% Triton X-100, and protease inhibitors.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA.
-
Substrate Solution: Assay buffer containing 50 µM menadione and 0.2 mM NADPH.
-
MTT Solution: 1 mg/mL in Assay Buffer.
-
-
Procedure:
-
After treatment with PPITC, wash cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
In a 96-well plate, add 10-20 µg of protein lysate to each well.
-
Add Substrate Solution to initiate the reaction.
-
Add MTT Solution.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Stop the reaction by adding a stop solution (e.g., 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate NQO1 activity relative to the protein concentration and normalize to the vehicle control.
-
Glutathione S-Transferase (GST) Activity Assay
This assay determines the total activity of GST enzymes.
-
Principle: GSTs catalyze the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The resulting product, S-(2,4-dinitrophenyl)glutathione, can be detected spectrophotometrically.
-
Reagents:
-
Lysis Buffer (as described for the NQO1 assay).
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5).
-
GSH Solution: 100 mM in water.
-
CDNB Solution: 100 mM in ethanol.
-
-
Procedure:
-
Prepare cell lysates as described for the NQO1 assay.
-
In a 96-well plate, add 10-20 µg of protein lysate to each well.
-
Prepare a reaction mixture containing Assay Buffer, GSH Solution (final concentration 1 mM), and CDNB Solution (final concentration 1 mM).
-
Add the reaction mixture to each well to start the reaction.
-
Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
Calculate the rate of change in absorbance (ΔA/min).
-
Calculate GST activity using the molar extinction coefficient of the product and normalize to the protein concentration and vehicle control.
-
Western Blot Analysis for Nrf2 Activation
This technique is used to assess the levels and subcellular localization of Nrf2.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies. An increase in nuclear Nrf2 is indicative of its activation.
-
Reagents:
-
Cell Lysis Buffer for total protein (e.g., RIPA buffer).
-
Nuclear and Cytoplasmic Extraction Kit (commercially available kits are recommended for reliable fractionation).
-
Primary Antibodies: Anti-Nrf2, Anti-Lamin B1 (nuclear marker), Anti-β-actin or Anti-GAPDH (cytoplasmic/loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Protein Extraction:
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Nrf2) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of nuclear Nrf2 to the nuclear loading control (Lamin B1) and compare to the vehicle-treated control.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the mRNA levels of phase II enzyme genes.[12]
-
Principle: The amount of specific mRNA is measured by reverse transcribing it into cDNA, which is then amplified in a real-time PCR machine using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The cycle at which the fluorescence crosses a threshold is proportional to the initial amount of mRNA.
-
Reagents:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Gene-specific primers for human NQO1, GSTA1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Primer Sequences (Human):
-
NQO1:
-
Forward: 5'-GTCATTCTCTGGCCAATTCAGAGT-3'
-
Reverse: 5'-GGATACTGAAAGTTCGCAGGG-3'
-
-
GSTA1:
-
Forward: 5'-GCAGACCAGAGCCATTCTCAAC-3'
-
Reverse: 5'-ACATACGGGCAGAAGGAGGATC-3'
-
-
GAPDH (example):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Procedure:
-
RNA Extraction: After treatment with PPITC, harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: In a qPCR plate, prepare a reaction mix for each gene containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
qPCR Program: Run the plate in a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (NQO1, GSTA1) to the housekeeping gene and then to the vehicle-treated control.
-
Conclusion
This compound is a promising agent for the induction of phase II detoxification enzymes through the activation of the Nrf2-ARE signaling pathway. While further research is needed to fully quantify its potency and establish detailed dose-response relationships, the experimental protocols outlined in this guide provide a robust framework for investigating its biological effects. A thorough understanding of its mechanism of action and the ability to quantitatively assess its impact on cellular defense systems are crucial for its potential development as a chemopreventive agent. Researchers and drug development professionals can utilize the information and methodologies presented here to advance the study of PPITC and other isothiocyanates in the context of disease prevention and therapy.
References
- 1. NRF2 fractionation [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Low-Dose Dose–Response for In Vitro Nrf2-ARE Activation in Human HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The aliphatic isothiocyanates erucin and sulforaphane do not effectively up-regulate NAD(P)H:quinone oxidoreductase (NQO1) in human liver compared with rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. health.uconn.edu [health.uconn.edu]
- 7. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 8. Induction of phase II detoxification enzymes in rats by plant-derived isothiocyanates: comparison of allyl isothiocyanate with sulforaphane and related compounds [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Phenylpropyl Isothiocyanate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Phenylpropyl isothiocyanate (PPITC). The information herein is intended to support research, development, and application of this compound in various scientific fields. All quantitative data is presented in clear, tabular format, and detailed experimental protocols are provided for key analytical procedures.
Solubility Profile
Quantitative Solubility Data
The known quantitative solubility of this compound is presented in Table 1.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| DMSO | 50 mg/mL (282.06 mM)[1] | Not Specified |
It is recommended to use sonication to facilitate dissolution in DMSO.[1]
Qualitative Solubility Information
This compound is reported to be soluble in Dimethyl sulfoxide (DMSO)[2] and other polar aprotic solvents such as acetonitrile and tetrahydrofuran. It is also soluble in alcohol and ether, but insoluble in water.
Experimental Protocol: Gravimetric Determination of Solubility
This protocol provides a standardized method for determining the solubility of this compound in various solvents.[3][4][5]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature.
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium solubility is reached. Constant agitation is required.
-
-
Sample Collection and Clarification:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.
-
To remove any undissolved microparticles, either centrifuge the sample at high speed and collect the supernatant or filter the supernatant through a syringe filter. This step is critical to avoid overestimation of solubility.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish or vial.
-
Transfer a precise volume of the clarified saturated solution to the pre-weighed container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of PPITC can be used. A vacuum desiccator can also be employed.
-
Once the solvent is completely removed, re-weigh the container with the dried solute.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
The solubility is then expressed as mass per volume of solvent (e.g., mg/mL).
-
Stability Profile
Isothiocyanates as a class of compounds are known for their reactivity and potential for degradation, particularly in aqueous environments. The stability of this compound is influenced by factors such as pH, temperature, and the presence of nucleophiles.
General Stability and Storage
For long-term storage, pure this compound should be stored at -20°C. If in a solvent, it should be stored at -80°C.[1] Isothiocyanates are generally unstable in aqueous solutions, with stability being dependent on pH and temperature.[6][7][8][9]
Degradation Pathways
The primary degradation pathways for isothiocyanates in aqueous media are hydrolysis and reaction with amines to form thioureas.
Hydrolysis: In the presence of water, particularly under acidic or alkaline conditions, the electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by water. This leads to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding primary amine (3-phenylpropylamine) and carbonyl sulfide.[6][7]
Thiourea Formation: If the hydrolysis of this compound leads to the formation of 3-phenylpropylamine, this primary amine can then act as a nucleophile and attack the isothiocyanate group of another molecule of this compound. This reaction results in the formation of a stable N,N'-di-(3-phenylpropyl)thiourea.[10][11][12][13][14]
The following diagrams illustrate these key degradation pathways.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and quantify its degradation products.[15][16][17][18][19]
Objective: To develop and validate an HPLC method that separates this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time under various stress conditions.
Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate) to control pH
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation
-
Oxidizing agent (e.g., H₂O₂) for forced degradation
-
Temperature-controlled oven and/or water bath
-
Photostability chamber
Procedure:
1. Method Development:
- Column Selection: A C18 column is a common starting point for the separation of moderately nonpolar compounds like this compound.
- Mobile Phase Selection: A gradient elution is typically required for stability-indicating methods. A common mobile phase combination is water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
- Detection Wavelength: Determine the UV maximum absorbance of this compound by running a scan with a PDA detector.
- Initial Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute the parent compound and any potential degradation products.
- Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation (resolution > 2) between the parent peak and all degradation product peaks.
2. Forced Degradation Studies:
- Prepare solutions of this compound in appropriate solvents.
- Subject the solutions to various stress conditions to induce degradation:
- Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C).
- Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.
- Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Heat the solid compound and a solution of the compound at a high temperature (e.g., 80-100°C).
- Photodegradation: Expose a solution to UV and visible light in a photostability chamber.
- Analyze the stressed samples at various time points using the developed HPLC method.
3. Method Validation (as per ICH guidelines):
- Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed through the forced degradation studies. Peak purity analysis using a PDA detector is also recommended.
- Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
- Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
- Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
- Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
The following diagram illustrates a typical workflow for a stability-indicating HPLC method development.
Conclusion
This technical guide consolidates the current knowledge on the solubility and stability of this compound. While specific quantitative data remains limited, the provided information on its solubility in DMSO and its general instability in aqueous media offers a foundational understanding for its handling and application. The detailed experimental protocols for solubility determination and stability-indicating HPLC method development provide researchers with the necessary tools to generate specific data tailored to their experimental conditions. The elucidation of its primary degradation pathways—hydrolysis and thiourea formation—is crucial for anticipating and identifying potential impurities in formulations and during chemical reactions. Further research is encouraged to expand the quantitative solubility and stability database for this compound in a broader range of pharmaceutically and experimentally relevant conditions.
References
- 1. This compound|T40253|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 12. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. scispace.com [scispace.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. stability-indicating hplc method: Topics by Science.gov [science.gov]
The Discovery and Natural Provenance of Isothiocyanates: A Technical Guide
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the presence of a -N=C=S functional group.[1] In recent decades, these molecules have garnered significant scientific interest due to their potential roles in disease prevention and therapy.[1][2] This technical guide provides an in-depth exploration of the discovery of isothiocyanates, their primary natural sources, and the biochemical pathways that govern their formation. Furthermore, it details key signaling pathways modulated by ITCs, presents quantitative data on their prevalence in common dietary sources, and outlines standard experimental protocols for their extraction and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of these bioactive plant metabolites.
A Landmark Discovery: The Emergence of Isothiocyanates in Health Science
The scientific journey into the health benefits of isothiocyanates gained significant momentum in the early 1990s. A pivotal moment in this field was the identification of sulforaphane, an isothiocyanate derived from broccoli, as a potent inducer of phase II detoxification enzymes. This groundbreaking research was led by Dr. Paul Talalay and his colleague Dr. Yuesheng Zhang at Johns Hopkins University School of Medicine.[3][4][5][6]
Their seminal 1992 paper published in the Proceedings of the National Academy of Sciences described a protective biochemical mechanism for sulforaphane.[5] This discovery was not only a significant step in understanding the anticancer properties of cruciferous vegetables but also helped to launch the field of "chemoprotection," which focuses on preventing cancer through dietary and pharmacological interventions.[5] Talalay's work brought widespread attention to the concept that specific phytochemicals could bolster the body's natural defense mechanisms against carcinogens and other cellular stressors.[4][6]
Subsequent research by Talalay's group and others further elucidated that isothiocyanates like sulforaphane are not present in their active form in intact plants.[3] Instead, they are produced from precursor compounds called glucosinolates upon plant cell damage, such as through chewing.[5] This enzymatic conversion is a key aspect of the natural biology of these compounds. In 1994, it was further discovered by Talalay's mentee, Jed Fahey, that broccoli sprouts contain 20 to 50 times more sulforaphane than the mature plant, providing a more concentrated source for research and potential health applications.[4]
Natural Sources and the Glucosinolate-Myrosinase System
Isothiocyanates are predominantly found in cruciferous vegetables of the Brassicaceae family.[1][2][7][8] This diverse family of plants includes commonly consumed vegetables such as broccoli, Brussels sprouts, cabbage, cauliflower, kale, and watercress.[1][7][8]
In these plants, isothiocyanates exist as their precursors, glucosinolates, which are sulfur-containing compounds.[7][9] Glucosinolates and the enzyme myrosinase are physically segregated within the plant's cells.[1][10] When the plant tissue is damaged—for example, by chewing, cutting, or pest attack—myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis into various bioactive compounds, including isothiocyanates.[1][3][9][10] This process is a natural defense mechanism for the plant.[1][3]
The specific type of isothiocyanate produced depends on the parent glucosinolate. For instance:
-
Sulforaphane is derived from glucoraphanin, which is abundant in broccoli and broccoli sprouts.[2][7]
-
Allyl isothiocyanate (AITC) is produced from sinigrin, found in sources like mustard and horseradish.[2][7]
-
Phenethyl isothiocyanate (PEITC) originates from gluconasturtiin, which is rich in watercress.[1][2][7]
-
Benzyl isothiocyanate (BITC) is formed from glucotropaeolin, present in garden cress.[2][7]
The following diagram illustrates the enzymatic conversion of glucosinolates to isothiocyanates.
Quantitative Data of Isothiocyanate Content in Natural Sources
The concentration of isothiocyanates and their glucosinolate precursors can vary significantly among different cruciferous vegetables and even between cultivars of the same vegetable.[2][11] Cooking methods also impact the final yield of isothiocyanates, as myrosinase is heat-sensitive.[8][12] The following table summarizes the total isothiocyanate content in various raw cruciferous vegetables.
| Vegetable | Isothiocyanate Content (μmol/100g wet weight) | Key Isothiocyanates |
| Watercress | 81.3 | Phenethyl isothiocyanate (PEITC) |
| Mustard Greens | 61.3 | Allyl isothiocyanate (AITC) |
| Broccoli | 38.6 | Sulforaphane, Allyl isothiocyanate (AITC) |
| Brussels Sprouts | 29.5 | Sinigrin (precursor to AITC) |
| Kale | 21.8 | Various |
| Cabbage (Green) | 10.5 | Sulforaphane, Allyl isothiocyanate (AITC) |
| Bok Choi | 4.9 | Various |
| Cauliflower | 1.5 | Sulforaphane, Iberin |
Data compiled from multiple sources.[10][11][13]
Key Signaling Pathways Modulated by Isothiocyanates
Isothiocyanates exert their biological effects by modulating a variety of cellular signaling pathways. Their electrophilic nature allows them to react with sulfhydryl groups of cysteine residues on proteins, thereby altering protein function and triggering downstream signaling events. Three of the most well-studied pathways are the Nrf2 antioxidant response, the NF-κB inflammatory pathway, and apoptosis induction.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[14][15] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[15] Isothiocyanates, such as sulforaphane, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[14] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.[15]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that plays a central role in regulating the immune response to infection and inflammation.[16][17] Chronic activation of NF-κB is associated with various inflammatory diseases. Isothiocyanates have been shown to inhibit the NF-κB signaling pathway.[16][17][18][19] They can prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, isothiocyanates block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as cytokines and chemokines.[17][19]
Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many isothiocyanates have been demonstrated to induce apoptosis in cancer cells through various mechanisms.[20][21][22][23] These mechanisms can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, ITCs can lead to an increase in reactive oxygen species (ROS), cause mitochondrial dysfunction, and activate caspases, which are key executioner enzymes in the apoptotic cascade.[22][23] Some ITCs can also upregulate the expression of death receptors like DR4 and DR5, making cancer cells more susceptible to apoptosis.[23]
Experimental Protocols: Extraction and Quantification of Isothiocyanates
The effective isolation and quantification of isothiocyanates from plant sources are critical for research and development.[24][25][26] The general workflow involves sample preparation, enzymatic hydrolysis, extraction, and finally, quantification.[25][26][27]
General Experimental Workflow
The following diagram outlines a typical workflow for the extraction and analysis of isothiocyanates from cruciferous vegetables.
Detailed Methodology for Isothiocyanate Extraction and Quantification
This protocol provides a general method for the extraction and quantification of total isothiocyanates. Specific modifications may be necessary depending on the plant material and the target isothiocyanate.
1. Sample Preparation and Hydrolysis:
-
Weigh approximately 1 gram of fresh, raw cruciferous vegetable material.
-
Homogenize the sample in 10 mL of deionized water using a blender or homogenizer. This facilitates the interaction between glucosinolates and myrosinase.
-
Incubate the homogenate at room temperature for 1-2 hours to allow for complete enzymatic hydrolysis of glucosinolates to isothiocyanates.[28]
2. Extraction:
-
Following incubation, add 10 mL of a suitable organic solvent, such as dichloromethane (DCM), to the aqueous homogenate.
-
Vortex the mixture vigorously for 1-2 minutes to extract the lipophilic isothiocyanates into the organic phase.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully collect the organic (lower) layer containing the isothiocyanates. Repeat the extraction of the aqueous layer with another 10 mL of DCM to ensure complete recovery.
-
Combine the organic extracts.
3. Quantification using the 1,2-Benzenedithiol Cyclocondensation Assay:
-
This method is widely used for the quantification of total isothiocyanates.
-
Prepare a reaction mixture containing a known volume of the isothiocyanate extract, a phosphate buffer (pH 8.5), and a solution of 1,2-benzenedithiol in isopropanol.[28]
-
Incubate the mixture at 65°C for 1 hour. During this incubation, isothiocyanates react with 1,2-benzenedithiol to form a stable, UV-absorbing cyclic product (1,3-benzodithiole-2-thione).[28]
-
After incubation, cool the samples and analyze them using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Quantify the amount of the cyclic product by comparing its peak area to a standard curve generated with a known concentration of an isothiocyanate standard (e.g., sulforaphane or phenethyl isothiocyanate).
4. Alternative Quantification by GC-MS:
-
For the identification and quantification of individual isothiocyanates, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.
-
The organic extract can be directly injected into the GC-MS system.
-
Individual isothiocyanates are separated based on their volatility and identified by their characteristic mass spectra.
-
Quantification can be achieved using appropriate internal or external standards.
The discovery of isothiocyanates, particularly sulforaphane, has paved the way for a deeper understanding of the health-promoting properties of cruciferous vegetables. These compounds are formed from glucosinolate precursors through the action of the myrosinase enzyme, a process initiated by plant cell damage. Isothiocyanates have been shown to modulate critical cellular signaling pathways involved in antioxidant defense, inflammation, and apoptosis, highlighting their therapeutic potential. The ability to accurately extract and quantify these compounds from their natural sources is paramount for ongoing research and the development of novel ITC-based therapeutic agents. This guide provides a foundational overview for professionals in the field, summarizing the key scientific knowledge and methodologies related to the discovery and natural sourcing of isothiocyanates.
References
- 1. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]
- 2. plantarchives.org [plantarchives.org]
- 3. youtube.com [youtube.com]
- 4. Hope sprouts eternal | Hub [hub.jhu.edu]
- 5. Paul Talalay, Hopkins Researcher Famed for Finding Cancer-Preventing Compound in Broccoli, Dies | Johns Hopkins Medicine [hopkinsmedicine.org]
- 6. pages.jh.edu [pages.jh.edu]
- 7. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. Foods High in Isothiocyanates | Health Benefits of Isothiocyanates [checkyourfood.com]
- 9. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Allyl isothiocyanate ameliorates lipid accumulation and inflammation in nonalcoholic fatty liver disease via the Sirt1/AMPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Allyl isothiocyanate attenuates oxidative stress and inflammation by modulating Nrf2/HO-1 and NF-κB pathways in traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell death induction by isothiocyanates and their underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources [ouci.dntb.gov.ua]
- 25. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Making sure you're not a bot! [mostwiedzy.pl]
3-Phenylpropyl Isothiocyanate: An In-depth Technical Guide to its Role in Cellular Detoxification Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropyl isothiocyanate (PPITC) is a member of the isothiocyanate (ITC) family, a group of naturally occurring organosulfur compounds found in cruciferous vegetables.[1][2] ITCs are recognized for their potential chemopreventive and cytoprotective properties, largely attributed to their ability to modulate cellular detoxification pathways.[1][2] This technical guide provides a comprehensive overview of the role of PPITC in these pathways, with a focus on its mechanism of action, impact on key detoxification enzymes, and the underlying signaling cascades. While specific quantitative data for PPITC is limited in publicly available literature, this guide leverages data from closely related ITCs to provide a functional context.
Mechanism of Action: The Nrf2-Keap1 Signaling Pathway
The primary mechanism by which isothiocyanates, including PPITC, exert their influence on cellular detoxification is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.
Isothiocyanates are electrophilic compounds that can react with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex and inhibiting Nrf2 degradation.[5] The stabilized Nrf2 is then free to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[6] This binding initiates the transcription of numerous Phase II detoxification enzymes and antioxidant proteins.
Modulation of Phase II Detoxification Enzymes
The activation of the Nrf2 pathway by PPITC leads to the increased expression and activity of a suite of Phase II detoxification enzymes. These enzymes play a crucial role in neutralizing and facilitating the excretion of xenobiotics, including carcinogens and other toxins. The two most prominent families of enzymes induced by isothiocyanates are Glutathione S-Transferases (GSTs) and NAD(P)H:quinone Oxidoreductase 1 (NQO1).
Glutathione S-Transferases (GSTs)
GSTs are a superfamily of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates.[7] This conjugation reaction generally renders the toxins more water-soluble and less reactive, priming them for elimination from the body. Isothiocyanates have been shown to be potent inducers of various GST isoforms.
NAD(P)H:quinone Oxidoreductase 1 (NQO1)
NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones and their derivatives, which are often highly reactive and can generate oxidative stress through redox cycling.[8] By converting quinones to more stable hydroquinones, NQO1 prevents the formation of reactive oxygen species (ROS) and facilitates further detoxification through glucuronidation and sulfation.
Quantitative Data on Enzyme Induction and Cytotoxicity
While specific quantitative data for this compound is not extensively available in the reviewed literature, the following tables present representative data for the closely related and well-studied isothiocyanate, Phenethyl Isothiocyanate (PEITC), to provide a comparative context for the expected potency of PPITC.
Table 1: Representative Induction of Phase II Enzymes by Phenethyl Isothiocyanate (PEITC)
| Cell Line | Enzyme | Treatment Concentration | Fold Induction (mRNA) | Fold Induction (Activity) | Reference |
|---|---|---|---|---|---|
| H4IIE | GSTA2 | 10 µM | ~3.5 | Not Reported | [9] |
| HepG2 | NQO1 | 10 µM | ~90% increase | Not Reported |[4] |
Note: This data is for PEITC and serves as a proxy for the potential activity of PPITC.
Table 2: Representative Cytotoxicity (IC50) of Phenethyl Isothiocyanate (PEITC)
| Cell Line | Incubation Time | IC50 (µM) | Reference |
|---|---|---|---|
| HepG2 | 24 h | ~30 | [4] |
| THLE-2 | 24 h | ~40 |[4] |
Note: This data is for PEITC and serves as a proxy for the potential activity of PPITC.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of isothiocyanate-mediated cellular detoxification.
Nrf2/ARE Luciferase Reporter Assay
This assay is used to quantify the activation of the Nrf2 signaling pathway.
Methodology:
-
Cell Culture and Transfection: HepG2 cells are cultured in a suitable medium and seeded in 96-well plates. Cells are then transiently transfected with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) upstream of the luciferase gene.
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compound (e.g., PPITC) or a vehicle control.
-
Luciferase Activity Measurement: Following a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Luciferase activity is normalized to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase). The results are typically expressed as fold induction over the vehicle control.
Glutathione S-Transferase (GST) Activity Assay
This colorimetric assay measures the total GST activity in cell lysates.
Methodology:
-
Cell Lysis: Cells treated with PPITC or vehicle are harvested and lysed in a suitable buffer on ice. The lysate is then centrifuged to pellet cellular debris, and the supernatant (cytosolic fraction) is collected.
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate, and reduced glutathione (GSH).
-
Enzyme Reaction: The cell lysate is added to the reaction mixture in a 96-well plate. The conjugation of GSH to CDNB, catalyzed by GST, results in the formation of a product (GS-DNB) that absorbs light at 340 nm.
-
Spectrophotometric Measurement: The increase in absorbance at 340 nm is monitored over time using a microplate reader.
-
Calculation of Activity: The rate of the reaction is used to calculate the specific activity of GST, typically expressed as nmol of GS-DNB formed per minute per mg of protein.
NAD(P)H:quinone Oxidoreductase 1 (NQO1) Activity Assay
This assay determines the enzymatic activity of NQO1 in cell lysates.
Methodology:
-
Cell Lysis: Similar to the GST assay, treated and control cells are lysed, and the cytosolic fraction is collected.
-
Reaction Mixture: A reaction mixture is prepared containing buffer, a quinone substrate (e.g., menadione), FAD, and NAD(P)H.
-
Enzyme Reaction: The cell lysate is added to the reaction mixture. NQO1 catalyzes the reduction of the quinone substrate, which is coupled to the oxidation of NAD(P)H.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NAD(P)H, is measured over time.
-
Calculation of Activity: The rate of NAD(P)H oxidation is used to determine the specific activity of NQO1, typically expressed as nmol of NAD(P)H oxidized per minute per mg of protein.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of PPITC for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: Viable cells with active metabolism convert the MTT into a purple formazan product. After a few hours of incubation, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the viability of the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Conclusion
This compound, like other members of the isothiocyanate family, is a potent modulator of cellular detoxification pathways. Its primary mechanism of action involves the activation of the Nrf2-Keap1 signaling cascade, leading to the transcriptional upregulation of a battery of cytoprotective genes, including those encoding for the critical Phase II detoxification enzymes Glutathione S-Transferases and NAD(P)H:quinone Oxidoreductase 1. While further research is needed to quantify the specific inductive and cytotoxic effects of PPITC, the available evidence strongly supports its role as a significant contributor to cellular defense against xenobiotics and oxidative stress. The experimental protocols detailed herein provide a robust framework for the continued investigation of PPITC and other novel isothiocyanates in the context of drug discovery and chemoprevention.
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cell Proliferation and Nrf2-Mediated Antioxidant Defense: Conservation of Keap1 Cysteines and Nrf2 Binding Site in the Context of the Evolution of KLHL Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Transcriptome Analysis of Detoxification-Related Genes in Spodoptera frugiperda (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Method to Address the Importance of Detoxified Enzyme in Insecticide Resistance – Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxic Studies of 3-Phenylpropyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of 3-Phenylpropyl isothiocyanate (PPITC) cytotoxicity. It is intended to serve as a foundational resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development. This document summarizes key quantitative data, outlines detailed experimental methodologies from cited preliminary studies, and visualizes the implicated cellular signaling pathways.
Introduction to this compound (PPITC)
This compound is a member of the isothiocyanate (ITC) family, a group of naturally occurring small molecules derived from glucosinolate precursors found in cruciferous vegetables.[1] While many isothiocyanates, such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC), have been extensively studied for their chemopreventive and therapeutic properties, research on PPITC is still emerging.[1][2] Preliminary studies indicate that PPITC exhibits antioxidative, cytoprotective, and chemopreventive activities.[3][4] Like other ITCs, it is known to be an inducer of phase II detoxification enzymes and has shown potential in inhibiting tumorigenesis in preclinical models.[3][4][5] This guide focuses on the cytotoxic properties of PPITC, exploring its mechanisms of action and the experimental findings to date.
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data from preliminary in vivo studies investigating the inhibitory effects of PPITC on tumorigenesis. Currently, specific in vitro cytotoxicity data, such as IC50 values for various cancer cell lines, are not extensively available in the reviewed literature for PPITC. For context, data on the closely related compound Phenethyl Isothiocyanate (PEITC) is included to provide insight into typical ITC cytotoxicity levels.
Table 1: In Vivo Anti-Tumorigenic Efficacy of this compound (PPITC)
| Animal Model | Carcinogen | PPITC Dose | Treatment Regimen | Outcome | Percentage Inhibition | Reference |
| Hamsters | N-nitrosobis(2-oxopropyl)amine (BOP) | 100 µM | Gavage 2 hours prior to each BOP treatment | Significant decrease in the incidence of lung adenomas and/or adenocarcinomas. | 94% | [6][7] |
| Hamsters | N-nitrosobis(2-oxopropyl)amine (BOP) | 10 µM | Gavage 2 hours prior to each BOP treatment | Significant decrease in the incidence of lung adenomas and/or adenocarcinomas. | 59% | [6][7] |
| A/J mice | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | 5, 1, or 0.2 µmol | Gavage daily for 4 consecutive days prior to NNK injection | Effective inhibition of NNK-induced lung tumors. | Not specified | [5] |
Table 2: In Vitro Cytotoxicity of Phenethyl Isothiocyanate (PEITC) (for reference)
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay | Reference |
| Huh7.5.1 | Hepatocellular Carcinoma | 29.6 µmol/L | Not specified | MTT Assay | [8] |
| CaSki | Cervical Cancer | ~18 µM (estimated from viability data) | 24 hours | MTT Assay | [9] |
Mechanisms of Action: Signaling Pathways in Isothiocyanate-Induced Cytotoxicity
Isothiocyanates, including PPITC, exert their cytotoxic effects by modulating multiple signaling pathways that govern cell survival, proliferation, and death.[1] The primary mechanisms identified are the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][10]
Induction of Apoptosis
Apoptosis induction by ITCs is a well-documented mechanism and is believed to proceed primarily through the mitochondrial (intrinsic) pathway.[10][11] This process involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of a caspase cascade.[2][9][12]
-
Reactive Oxygen Species (ROS) Generation: Treatment with ITCs can lead to a rapid, dose-dependent increase in intracellular ROS.[9][10] This oxidative stress disrupts normal cellular function and can trigger apoptotic signaling.
-
Mitochondrial Pathway Activation: Increased ROS levels can lead to a decrease in the mitochondrial membrane potential.[12] This is often associated with changes in the expression of Bcl-2 family proteins, such as a decrease in anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax).[11][12] This shift promotes the release of cytochrome c and Smac/Diablo from the mitochondria into the cytosol.[11][12]
-
Caspase Cascade Activation: In the cytosol, cytochrome c complexes with Apaf-1 to activate caspase-9, the initiator caspase in the intrinsic pathway.[12] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7.[1][9][12] Smac/Diablo contributes to this process by inhibiting X-linked inhibitor of apoptosis protein (XIAP), which normally suppresses caspase activity.[11][12]
-
Execution of Apoptosis: Activated effector caspases are responsible for the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the cleavage of cellular proteins.[9][11] Some studies also show the involvement of the extrinsic pathway initiator, caspase-8.[1][12]
Caption: Mitochondrial Apoptosis Pathway Induced by ITCs.
Cell Cycle Arrest
Isothiocyanates can also induce cytotoxicity by halting the cell cycle, preventing cancer cells from proliferating. This effect is often observed at the G2/M phase of the cell cycle.[10] The mechanism involves the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (e.g., Cdk1) and their regulatory phosphatases (e.g., Cdc25C).[10] By arresting the cell cycle, ITCs can prevent cell division and may subsequently lead to apoptosis.
Experimental Protocols
This section details the methodologies employed in the studies of PPITC and related isothiocyanates to assess their cytotoxic and anti-tumorigenic properties.
In Vivo Anti-Tumorigenesis Assay (Hamster Model)
-
Objective: To investigate the chemopreventive effects of PPITC on lung tumorigenesis.[6][7]
-
Carcinogen Induction: Animals were initiated with subcutaneous injections of N-nitrosobis(2-oxopropyl)amine (BOP).[6][7]
-
PPITC Administration: PPITC was administered by gavage at doses of 10 µM or 100 µM, two hours prior to each BOP injection.[6][7]
-
Duration: The experiment was terminated 51 weeks after the first BOP injection.[6][7]
-
Endpoint Analysis: The incidence and multiplicity of lung adenomas and adenocarcinomas were determined and compared between control and PPITC-treated groups.[6][7]
General In Vitro Cytotoxicity and Apoptosis Workflow
The following outlines a general workflow for assessing the cytotoxic effects of a compound like PPITC on cancer cell lines, based on protocols used for PEITC.[8][9]
Caption: General Workflow for In Vitro Cytotoxicity Assessment.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in multi-well plates and, after adherence, treated with various concentrations of PPITC for specific time periods (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effect of PPITC, an MTT assay is performed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are used to calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[8]
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining): To quantify the rate of apoptosis, cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (PI, a nuclear stain that enters cells with compromised membranes).[9] The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Nuclear Morphology (DAPI Staining): To visualize apoptotic changes in the nucleus, cells are stained with DAPI. Apoptotic cells typically exhibit condensed chromatin and nuclear fragmentation, which can be observed using fluorescence microscopy.[9]
-
Caspase Activity Assay: The activity of key caspases (e.g., caspase-3, -8, -9) is measured using colorimetric or fluorometric assays. These assays utilize specific peptide substrates that are cleaved by the active caspase, releasing a chromophore or fluorophore. The increase in signal corresponds to the level of caspase activation.[9]
Conclusion and Future Perspectives
Preliminary evidence strongly suggests that this compound possesses significant chemopreventive and cytotoxic potential. In vivo studies have demonstrated its ability to inhibit lung tumorigenesis in a dose-dependent manner.[6][7] While direct in vitro cytotoxicity data for PPITC is limited, the well-documented mechanisms of related isothiocyanates, such as PEITC, provide a solid framework for its likely mode of action. This includes the induction of apoptosis via the mitochondrial pathway, driven by ROS production and subsequent caspase activation, as well as the potential for cell cycle arrest.[1][2][10]
For drug development professionals and researchers, PPITC represents a promising candidate for further investigation. Future studies should focus on:
-
Comprehensive in vitro screening: Determining the IC50 values of PPITC across a wide range of cancer cell lines to identify specific cancer types that are particularly sensitive to its effects.
-
Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by PPITC using techniques such as transcriptome sequencing and proteomic analysis.
-
Pharmacokinetic and toxicological profiling: Establishing the bioavailability, metabolism, and safety profile of PPITC to support its potential clinical development.
The continued exploration of PPITC and its cytotoxic properties holds promise for the development of novel anti-cancer agents.
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Buy this compound | 2627-27-2 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemopreventive effects of this compound on hamster lung tumorigenesis initiated with N-nitrosobis(2-oxopropyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemopreventive Effects of 3‐Phenylpropyl Isothiocyanate on Hamster Lung Tumorigenesis Initiated with N‐Nitrosobis(2‐oxopropyl)amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways [PeerJ] [peerj.com]
- 9. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 10. Mechanism of action of isothiocyanates. A review [scielo.org.co]
- 11. Phenethyl isothiocyanate induced apoptosis via down regulation of Bcl-2/XIAP and triggering of the mitochondrial pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of antioxidants and caspase-3 inhibitor on the phenylethyl isothiocyanate-induced apoptotic signaling pathways in human PLC/PRF/5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigation of Phenyl Isothiocyanate (PPITC) Antioxidative Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth initial investigation into the antioxidative potential of Phenyl Isothiocyanate (PPITC). It is intended for researchers, scientists, and drug development professionals exploring novel antioxidant compounds. This document summarizes the current understanding of PPITC's mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows. The primary antioxidative effect of PPITC is not attributed to direct radical scavenging but rather to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a pivotal regulator of cellular antioxidant and detoxification responses.
Introduction
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables, which have garnered significant interest for their potential health benefits, including antioxidative and anti-inflammatory properties. Phenyl Isothiocyanate (PITC), a member of this class, has been investigated for its biological activities. Unlike direct antioxidants that scavenge free radicals, PITC is understood to exert its protective effects primarily by modulating endogenous antioxidant defense mechanisms. This indirect antioxidant activity is mediated through the activation of the Keap1-Nrf2 signaling pathway, leading to the upregulation of a suite of cytoprotective genes. This guide will delve into the specifics of this mechanism and provide the necessary technical details for its further investigation.
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
The primary mechanism by which PPITC is believed to exert its antioxidative effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby keeping its levels low.
Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. As a result, Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate into the nucleus.
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.
Signaling Pathway Diagram
Figure 1. The Keap1-Nrf2 signaling pathway activated by PPITC.
Quantitative Data on Antioxidative Potential
While extensive quantitative data for Phenyl Isothiocyanate (PITC) is still emerging, preliminary studies and comparisons with the closely related Phenethyl Isothiocyanate (PEITC) provide valuable insights. The following tables summarize available data on the antioxidant potential. It is important to note that the primary antioxidant effect is indirect, through the upregulation of antioxidant enzymes.
Table 1: In Vitro Antioxidant Activity of Phenyl Isothiocyanate (PITC)
| Assay | Test System | Endpoint | Result | Reference |
| Superoxide Generation Inhibition | PMA-induced peritoneal macrophages | % Inhibition | 30.3% (at 25 µ g/dose/animal ) | [1] |
| Nitrite Production Inhibition | Peritoneal macrophages | % Inhibition | 34.53% (at 25 µ g/dose/animal ) | [1] |
| Lipid Peroxidation Inhibition | Mouse liver homogenate | % Inhibition | 25.9% (at 25 µ g/dose/animal ) | [1] |
| Hydroxyl Radical Scavenging | In vitro assay | % Inhibition | 69.7% | [1] |
Table 2: Effect of PITC on Antioxidant Enzyme Activity and Gene Expression (Hypothetical Data Based on PEITC Studies for Illustrative Purposes)
Note: Specific quantitative data for PITC in these assays is currently limited in the reviewed literature. The values presented here are hypothetical and based on the known effects of the similar compound PEITC to illustrate the expected outcomes of such experiments. Further research is required to establish the precise quantitative effects of PITC.
| Assay | Cell Line / Model | Treatment | Fold Change / % Activity |
| SOD Activity | e.g., HepG2 cells | PITC (various conc.) | Expected Increase |
| CAT Activity | e.g., HepG2 cells | PITC (various conc.) | Expected Increase |
| GPx Activity | e.g., HepG2 cells | PITC (various conc.) | Expected Increase |
| HO-1 mRNA Expression | e.g., RAW 264.7 cells | PITC (various conc.) | Expected Upregulation |
| NQO1 mRNA Expression | e.g., RAW 264.7 cells | PITC (various conc.) | Expected Upregulation |
| Nrf2 Nuclear Translocation | e.g., HaCaT cells | PITC (various conc.) | Expected Increase |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antioxidative potential of PPITC.
In Vitro Antioxidant Assays
This assay measures the ability of PPITC to inhibit the production of superoxide radicals by activated phagocytic cells.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or peritoneal macrophages are cultured under standard conditions.
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of PPITC for a specified time (e.g., 1-2 hours).
-
Induce superoxide generation by adding a stimulant such as Phorbol 12-myristate 13-acetate (PMA).
-
Add a detection reagent such as Nitroblue Tetrazolium (NBT) or Cytochrome c, which is reduced by superoxide.
-
Incubate for an appropriate time (e.g., 30-60 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT).
-
Calculate the percentage inhibition of superoxide generation compared to the control (PMA-stimulated cells without PPITC).
-
This assay assesses the anti-inflammatory and antioxidant potential of PPITC by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophages are cultured as described above.
-
Assay Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with various concentrations of PPITC in the presence of LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves a two-step diazotization reaction that results in a colored product.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage inhibition of nitrite production compared to the control (LPS-stimulated cells without PPITC).
-
This assay evaluates the ability of PPITC to protect lipids from peroxidation, a key process in oxidative damage.
-
Sample Preparation: A lipid-rich sample, such as a mouse liver homogenate or liposomes, is used.
-
Assay Procedure:
-
Incubate the lipid sample with PPITC at various concentrations.
-
Induce lipid peroxidation using an initiator such as ferrous sulfate/ascorbate or AAPH.
-
Measure the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS).
-
This is typically done by reacting the sample with thiobarbituric acid (TBA) at high temperature and acidic pH to form a pink-colored adduct.
-
Measure the absorbance of the adduct at approximately 532 nm.
-
Calculate the percentage inhibition of lipid peroxidation compared to the control (peroxidation induced without PPITC).
-
Cellular Antioxidant Enzyme Activity Assays
These assays measure the effect of PPITC on the activity of key endogenous antioxidant enzymes.
-
Cell Culture and Lysate Preparation:
-
Treat cells (e.g., HepG2, HaCaT) with various concentrations of PPITC for a specified duration (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and lyse them using a suitable buffer to release cellular proteins.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the enzymes.
-
Determine the protein concentration of the lysate for normalization.
-
-
Principle: SOD catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. The assay typically involves a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector that reacts with superoxide (e.g., WST-1, NBT). SOD in the sample will inhibit the reaction of the detector with superoxide.
-
Procedure:
-
In a 96-well plate, add the cell lysate.
-
Add the reaction mixture containing the superoxide-generating system and the detector.
-
Incubate at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Calculate the SOD activity based on the degree of inhibition of the colorimetric reaction.
-
-
Principle: Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen. The assay measures the rate of H₂O₂ decomposition.
-
Procedure:
-
Add the cell lysate to a solution of H₂O₂ of a known concentration.
-
Monitor the decrease in absorbance at 240 nm, which corresponds to the consumption of H₂O₂.
-
Alternatively, the remaining H₂O₂ can be reacted with a reagent to produce a colored product, and the absorbance is measured.
-
-
Principle: GPx catalyzes the reduction of hydroperoxides, including H₂O₂, by oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). The activity is measured indirectly by a coupled reaction with glutathione reductase (GR), which reduces GSSG back to GSH using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored.
-
Procedure:
-
In a 96-well plate, add the cell lysate to a reaction mixture containing GSH, GR, and NADPH.
-
Initiate the reaction by adding a substrate for GPx (e.g., tert-butyl hydroperoxide or cumene hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm due to the consumption of NADPH.
-
Nrf2 Activation Assays
-
Procedure:
-
Treat cells with PPITC for various time points.
-
Perform subcellular fractionation to separate the cytoplasmic and nuclear fractions.
-
Resolve the proteins from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for Nrf2.
-
Use loading controls for each fraction (e.g., β-actin for cytoplasm, Lamin B1 for nucleus) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and visualize the increase of Nrf2 in the nuclear fraction.
-
-
Procedure:
-
Treat cells with PPITC for a specified time.
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in PPITC-treated cells compared to untreated controls.
-
Experimental Workflows and Logical Relationships
General Workflow for Investigating PPITC Antioxidative Potential
Figure 2. General experimental workflow for assessing PPITC's antioxidative potential.
Conclusion
The initial investigation into the antioxidative potential of Phenyl Isothiocyanate reveals a promising mechanism of action centered on the activation of the Keap1-Nrf2 signaling pathway. This indirect antioxidant activity, which involves the upregulation of the body's own defense systems, is a highly sought-after characteristic in the development of novel therapeutic agents. While direct radical scavenging activity appears to be modest, the ability to induce a broad-spectrum and sustained antioxidant response warrants further in-depth investigation. The experimental protocols and workflows detailed in this guide provide a solid framework for researchers and drug development professionals to quantitatively assess and validate the antioxidative efficacy of PPITC. Future studies should focus on generating specific quantitative data for PITC across a range of cellular models and antioxidant assays to fully elucidate its potential as a protective agent against oxidative stress-related conditions.
References
Methodological & Application
Application Note: Synthesis of 3-Phenylpropyl Isothiocyanate from 3-Phenylpropylamine
Introduction
3-Phenylpropyl isothiocyanate is a synthetic isothiocyanate that has garnered interest in the scientific community for its potential antioxidative, cytoprotective, and chemopreventive properties.[1] Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables and are recognized for their role as inducers of phase II detoxifying enzymes.[1][2] Their versatile chemical reactivity, particularly the electrophilicity of the carbon atom in the -N=C=S group, makes them valuable intermediates in the synthesis of nitrogen and sulfur-containing heterocycles, thioureas, and thioamides.[3][4][5] This document provides detailed protocols for the synthesis of this compound from its primary amine precursor, 3-phenylpropylamine, focusing on modern, efficient, and safer alternatives to traditional methods involving highly toxic reagents.
Synthetic Strategies Overview
The conversion of a primary amine to an isothiocyanate can be achieved through several synthetic routes. The classical approach involves the use of thiophosgene or its surrogates, which act as thiocarbonyl transfer reagents.[4][6][7] A widely adopted and often safer alternative is a two-step, one-pot procedure where the primary amine is first converted to a dithiocarbamate salt by reacting with carbon disulfide (CS₂) in the presence of a base. This intermediate is then desulfurized using a variety of reagents to yield the final isothiocyanate product.[6][7][8]
This application note will detail two effective methods for the synthesis of this compound:
-
Method A: Reaction with 1,1'-Thiocarbonyldiimidazole (TCDI), a safer alternative to thiophosgene.
-
Method B: Dithiocarbamate formation followed by desulfurization using Di-tert-butyl dicarbonate (Boc₂O), a method known for its mild conditions and clean work-up.[3][9][10][11]
The overall chemical transformation is depicted below:
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocols
Method A: Synthesis using 1,1'-Thiocarbonyldiimidazole (TCDI)
This method utilizes TCDI as a direct thiocarbonylating agent, which is less hazardous than thiophosgene.[4][12]
Materials:
-
3-Phenylpropylamine
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a 50 mL round-bottom flask, add 3-phenylpropylamine (5.0 mmol, 1.0 equiv.) and dissolve it in anhydrous dichloromethane (15 mL).
-
While stirring at room temperature, add 1,1'-thiocarbonyldiimidazole (6.0 mmol, 1.2 equiv.) to the solution in one portion.[12]
-
Allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add deionized water (20 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).[12]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel to yield pure this compound.[12]
Method B: Synthesis via Dithiocarbamate Intermediate using Boc₂O
This protocol is a mild and efficient one-pot synthesis that proceeds through a dithiocarbamate intermediate, which is then desulfurized. The byproducts are mostly volatile, which simplifies purification.[3][5][11]
Materials:
-
3-Phenylpropylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 3-phenylpropylamine (4.40 mmol, 1.0 equiv.) in anhydrous dichloromethane (5-10 mL).
-
Add triethylamine (4.40 mmol, 1.0 equiv.) to the solution, followed by the dropwise addition of carbon disulfide (excess, e.g., 10 equiv.). Stir the mixture for 30 minutes at room temperature to form the dithiocarbamate salt.[3]
-
Cool the reaction mixture in an ice bath.
-
Add a catalytic amount of DMAP (1-3 mol %).
-
Add di-tert-butyl dicarbonate (Boc₂O) (approx. 0.99 equiv.) to the cooled mixture.[3][5]
-
Allow the reaction to stir for approximately 15-30 minutes. The reaction often proceeds rapidly.[3][11]
-
Monitor the reaction by TLC. Upon completion, the work-up is straightforward.
-
Concentrate the reaction mixture by rotary evaporation to remove the solvent and volatile byproducts (excess CS₂, tert-butanol, CO₂, COS).[3][5]
-
The resulting residue is the crude this compound, which can be further purified by silica gel chromatography if necessary.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for synthesis, work-up, and analysis.
Data Presentation: Comparison of Synthetic Methods
The table below summarizes the key parameters and outcomes for the described synthetic methods, including a traditional thiophosgene-based method for comparison.
| Parameter | Method A (TCDI) | Method B (Boc₂O) | Thiophosgene Method[4] |
| Thiocarbonyl Source | 1,1'-Thiocarbonyldiimidazole | Carbon Disulfide | Thiophosgene |
| Desulfurizing Agent | N/A | Di-tert-butyl dicarbonate | N/A |
| Key Reagents | TCDI, DCM | CS₂, Et₃N, Boc₂O, DMAP | Thiophosgene, Et₃N, DCM |
| Reaction Conditions | Room Temperature, 1 hr | 0°C to Room Temp, <1 hr | Not specified, likely low temp |
| Reported Yield | Generally Good | Good to Excellent[3][9] | 77%[4] |
| Safety Profile | Moderate (TCDI is moisture sensitive) | Good (avoids highly toxic reagents) | Poor (Thiophosgene is highly toxic) |
| Work-up/Purification | Aqueous wash, extraction, chromatography[12] | Simple evaporation, chromatography if needed[3] | Aqueous wash, extraction, chromatography |
| Advantages | Safer than thiophosgene | Mild conditions, volatile byproducts, rapid[3][11] | High-yielding, well-established |
| Disadvantages | TCDI can be expensive | Requires careful stoichiometry of Boc₂O | Extreme toxicity of thiophosgene |
Conclusion
The synthesis of this compound from 3-phenylpropylamine can be accomplished efficiently through multiple pathways. While the traditional thiophosgene method provides good yields, its high toxicity presents significant safety concerns.[6][7] Modern alternatives, such as the use of 1,1'-thiocarbonyldiimidazole or the one-pot dithiocarbamate desulfurization with Boc₂O, offer much safer and milder reaction conditions. The Boc₂O method is particularly advantageous due to its rapid reaction time and simplified work-up procedure, making it an excellent choice for laboratory-scale synthesis.[3] Researchers should select a method based on the availability of reagents, safety considerations, and desired scale of production.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. scbt.com [scbt.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. Buy this compound | 2627-27-2 [smolecule.com]
- 5. cbijournal.com [cbijournal.com]
- 6. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate (2008) | Henrik K. Munch | 141 Citations [scispace.com]
- 11. scribd.com [scribd.com]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for 3-Phenylpropyl Isothiocyanate (PPITC) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropyl isothiocyanate (PPITC) is a member of the isothiocyanate (ITC) family of compounds, which are recognized for their potential chemopreventive and therapeutic properties. Found in cruciferous vegetables, ITCs are known to modulate various cellular processes, including the induction of phase II detoxifying enzymes and the activation of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. These application notes provide a comprehensive overview and detailed protocols for the use of PPITC in in vivo mouse models, drawing from established methodologies for PPITC and structurally related ITCs.
Mechanism of Action
Isothiocyanates, including PPITC, exert their biological effects through multiple mechanisms. A primary mode of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like ITCs can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[3] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This leads to the transcription of a suite of cytoprotective proteins, including phase II detoxifying enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), as well as enzymes involved in glutathione (GSH) synthesis.[1][2][4] The induction of these enzymes enhances the detoxification of carcinogens and reduces cellular damage from oxidative stress. Additionally, ITCs have been shown to induce apoptosis and cell cycle arrest in cancer cells, contributing to their anti-tumor activity.[5][6]
Nrf2 Signaling Pathway Activation by PPITC
Caption: Nrf2 signaling pathway activation by PPITC.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies using PPITC and related isothiocyanates in rodent models.
Table 1: In Vivo Efficacy of this compound (PPITC)
| Animal Model | Carcinogen | PPITC Dose | Administration Route | Treatment Schedule | Outcome | Reference |
| Syrian Golden Hamsters | N-nitrosobis(2-oxopropyl)amine (BOP) | 100 µmol | Gavage | 2 hours prior to each of two BOP injections | 94% inhibition of lung tumor incidence | [7][8] |
| Syrian Golden Hamsters | N-nitrosobis(2-oxopropyl)amine (BOP) | 10 µmol | Gavage | 2 hours prior to each of two BOP injections | 59% inhibition of lung tumor incidence | [7][8] |
Table 2: In Vivo Protocols for Related Isothiocyanates in Mouse Models
| Compound | Mouse Model | Dose | Vehicle | Administration Route | Treatment Schedule | Application | Reference |
| Phenethyl ITC (PEITC) | Nude BALB/c (A375.S2 xenograft) | 20 mg/kg | Olive oil | Intraperitoneal | Daily for 12 days | Melanoma | [9][10] |
| Phenethyl ITC (PEITC) | Nude BALB/c (A375.S2 xenograft) | 40 mg/kg | Olive oil | Intraperitoneal | Daily for 12 days | Melanoma | [9][10] |
| Phenethyl ITC (PEITC) | Nude (GBM 8401 xenograft) | 10 µmol/100 µL | PBS with 0.1% DMSO | Oral Gavage | Daily | Glioblastoma | [11] |
| Phenethyl ITC (PEITC) | Nude (GBM 8401 xenograft) | 20 µmol/100 µL | PBS with 0.1% DMSO | Oral Gavage | Daily | Glioblastoma | [11] |
| Phenethyl ITC (PEITC) | Athymic Nude (MIAPaca2 xenograft) | 12 µmol/day | Not specified | Oral Gavage | 5 days/week for 7 weeks | Pancreatic Cancer | [12] |
| Allyl ITC (AITC) | ICR Mice | 1-20 mg/kg | Not specified | Intraperitoneal or Intragastric | Single dose | GI Motility | [13] |
| Allyl ITC (AITC) | Nude BALB/c (GBM8401/luc2 xenograft) | 0.1 mg/day | 0.1% DMSO | Not specified | Daily for 27 days | Glioblastoma | [6] |
| Allyl ITC (AITC) | Nude BALB/c (GBM8401/luc2 xenograft) | 0.2 mg/day | 0.1% DMSO | Not specified | Daily for 27 days | Glioblastoma | [6] |
Experimental Protocols
Protocol 1: Preparation of PPITC for Oral Gavage
Materials:
-
This compound (PPITC)
-
Vehicle: Corn oil or a suspension of 0.5% carboxymethylcellulose (CMC) in saline.
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration of PPITC based on the desired dosage and the volume to be administered (typically 5-10 mL/kg for mice).
-
For a corn oil vehicle, weigh the required amount of PPITC and add it to the appropriate volume of corn oil. Vortex vigorously for 2-3 minutes until the PPITC is completely dissolved.
-
For a CMC suspension, first prepare the 0.5% CMC solution. Then, weigh the PPITC and add it to the CMC solution. Vortex vigorously for 5 minutes. If the compound does not fully suspend, use a sonicator for 5-10 minutes.
-
Prepare the formulation fresh daily before administration to ensure stability.
Protocol 2: Administration of PPITC by Oral Gavage in Mice
Materials:
-
Prepared PPITC formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
Syringes (1 mL)
-
Mouse restraint device (optional)
Procedure:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement. The body should be held in a vertical position.[14]
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.[14]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus.[15]
-
The mouse should swallow as the needle enters the esophagus. If there is any resistance, withdraw the needle and start again. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the PPITC formulation.
-
After administration, gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.[15][16]
Experimental Workflow for a Chemoprevention Study
Caption: Experimental workflow for a typical chemoprevention study.
Safety and Toxicity Considerations
In a study with hamsters, PPITC did not exhibit tumorigenicity or apparent toxicity at doses of 10 and 100 µmol.[7][8] Studies with the related compound, phenethyl isothiocyanate (PEITC), in mice have also shown no significant effect on total body weight at effective anti-tumor doses.[9][10] However, a 4-week toxicity study of phenyl isothiocyanate in rats indicated that at higher doses, effects on growth and organ weights could be observed.[17] Therefore, it is crucial to monitor animals closely for any signs of toxicity, including:
-
Changes in body weight
-
Changes in food and water consumption
-
Behavioral changes (e.g., lethargy, ruffled fur)
-
Signs of gastrointestinal distress
It is recommended to conduct a pilot dose-range finding study to determine the maximum tolerated dose (MTD) of PPITC in the specific mouse strain being used before initiating large-scale efficacy studies.
Conclusion
This compound is a promising agent for in vivo studies, particularly in the field of cancer chemoprevention. The protocols and data presented here provide a solid foundation for researchers to design and execute robust experiments in mouse models. By leveraging the established methodologies for related isothiocyanates and adhering to best practices for animal handling and compound administration, researchers can effectively investigate the in vivo efficacy and mechanisms of action of PPITC.
References
- 1. 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? [mdpi.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Synergistic effect of allyl isothiocyanate (AITC) on cisplatin efficacy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemopreventive effects of this compound on hamster lung tumorigenesis initiated with N-nitrosobis(2-oxopropyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemopreventive Effects of 3‐Phenylpropyl Isothiocyanate on Hamster Lung Tumorigenesis Initiated with N‐Nitrosobis(2‐oxopropyl)amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenethyl Isothiocyanate Inhibits In Vivo Growth of Subcutaneous Xenograft Tumors of Human Malignant Melanoma A375.S2 Cells | In Vivo [iv.iiarjournals.org]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of mouse gastrointestinal motility by allyl isothiocyanate, a constituent of cruciferous vegetables (Brassicaceae): evidence for TRPA1-independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Four-week toxicity study of phenyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Phenylpropyl Isothiocyanate in Lung Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their potential role in cancer prevention and therapy.[1] 3-Phenylpropyl isothiocyanate (PPITC) is a synthetic isothiocyanate that has demonstrated chemopreventive effects, particularly in the context of lung cancer.[2][3] Mechanistic studies on various ITCs suggest they exert their anti-cancer effects through multiple pathways, including the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor growth.[1][4] These compounds can modulate signaling pathways involved in cell survival and proliferation, making them promising candidates for further investigation in lung cancer research and drug development.[5]
These application notes provide a summary of the current understanding of PPITC's effects in lung cancer models and detailed protocols for key experimental assays to evaluate its efficacy and mechanism of action.
Data Presentation
In Vivo Efficacy of this compound (PPITC)
The chemopreventive potential of PPITC has been evaluated in animal models of lung tumorigenesis. The following table summarizes the significant inhibitory effects observed in a hamster model where lung tumors were induced by N-nitrosobis(2-oxopropyl)amine (BOP).
| Compound | Dose | Animal Model | Carcinogen | Route of Administration | Key Findings | Reference |
| This compound (PPITC) | 100 µmol | Hamster | BOP | Gavage | 94% inhibition of combined lung tumor (adenomas and adenocarcinomas) incidence. | [2][6] |
| This compound (PPITC) | 10 µmol | Hamster | BOP | Gavage | 59% inhibition of combined lung tumor (adenomas and adenocarcinomas) incidence. | [2][6] |
In Vitro Activity of Structurally Related Isothiocyanates in Lung Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| Phenethyl isothiocyanate (PEITC) | A549 (Non-small cell lung carcinoma) | Growth inhibition | ≤ 10 µM (induced apoptosis) | Not Specified | [4][7] |
| Benzyl isothiocyanate (BITC) | A549 (Non-small cell lung carcinoma) | Growth inhibition | ≤ 10 µM (induced apoptosis) | Not Specified | [4][7] |
Experimental Protocols
Protocol 1: In Vivo Chemoprevention Study in a Hamster Model
This protocol describes a general procedure for evaluating the chemopreventive efficacy of PPITC in a chemically-induced lung cancer model in hamsters, based on published studies.[2][6]
Materials:
-
This compound (PPITC)
-
N-nitrosobis(2-oxopropyl)amine (BOP)
-
Vehicle for PPITC (e.g., corn oil)
-
5-week-old female Syrian golden hamsters
-
Gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Acclimatization: Acclimatize hamsters for one week upon arrival.
-
Group Allocation: Randomly divide animals into experimental and control groups.
-
Carcinogen Induction: Induce lung tumors by subcutaneous injection of BOP. For example, two injections administered seven days apart.[2][6]
-
PPITC Administration: Administer PPITC or vehicle control by oral gavage at specified doses (e.g., 10 µmol and 100 µmol) two hours prior to each BOP injection.[2][6]
-
Monitoring: Monitor the animals' health and body weight regularly throughout the study.
-
Termination and Tissue Collection: At the end of the experimental period (e.g., 51 weeks), euthanize the animals.[2][6] Perform a thorough necropsy and collect the lungs and other organs.
-
Histopathological Analysis: Fix the lungs in formalin, embed in paraffin, and section for histopathological examination to determine the incidence and multiplicity of lung tumors (adenomas and adenocarcinomas).
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Induction of apoptosis in a non-small cell human lung cancer cell line by isothiocyanates is associated with P53 and P21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
Application Note: Quantitative Analysis of Isothiocyanate Metabolites by HPLC-MS/MS
Abstract
Isothiocyanates (ITCs) are a group of bioactive compounds derived from the hydrolysis of glucosinolates found in cruciferous vegetables. They and their metabolites are of significant interest to researchers in nutrition, pharmacology, and drug development due to their potential anti-cancer, anti-inflammatory, and neuroprotective properties. This application note provides a detailed protocol for the sensitive and selective quantification of isothiocyanate metabolites in biological matrices, such as human plasma and urine, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described methodology involves sample preparation, including solid-phase extraction and derivatization, followed by optimized chromatographic separation and mass spectrometric detection.
Introduction
Isothiocyanates, such as sulforaphane, allyl isothiocyanate (AITC), and benzyl isothiocyanate (BITC), are rapidly absorbed and metabolized in the body. The primary metabolic pathway involves conjugation with glutathione (GSH) and subsequent conversion to mercapturic acids (N-acetylcysteine conjugates), which are then excreted in the urine.[1] Accurate quantification of these metabolites is crucial for understanding the bioavailability, pharmacokinetics, and biological activity of dietary isothiocyanates. HPLC-MS/MS offers the high sensitivity and specificity required for the analysis of these metabolites, which are often present at low concentrations in complex biological samples.[2] This note details a robust and validated method for such analyses.
Experimental Protocols
Materials and Reagents
-
Isothiocyanate standards (e.g., Sulforaphane, Allyl isothiocyanate, Benzyl isothiocyanate)
-
Metabolite standards (e.g., SFN-GSH, SFN-Cys, SFN-NAC)
-
N-acetyl-L-cysteine (NAC)
-
Sodium bicarbonate (NaHCO3)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Human plasma and urine samples
Sample Preparation: Human Urine
-
Dilution: Dilute urine samples 1:10 with 0.1% (v/v) formic acid in water.[3]
-
Centrifugation: Centrifuge the diluted samples to remove any particulate matter.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the diluted urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the isothiocyanate metabolites with an appropriate solvent, such as isopropanol or methanol.[4]
-
Sample Preparation: Human Plasma
-
Protein Precipitation: To pre-chilled plasma samples on ice, add cold trifluoroacetic acid (TFA) to a final concentration of 10% (v/v) to precipitate proteins.[3] An alternative is to add 800 µL of methanol to 200 µL of sample, vortex, and incubate at -20°C for 30 minutes.[5]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet the precipitated proteins.[5]
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase.[5]
Derivatization with N-acetyl-L-cysteine (NAC)
To improve the stability and chromatographic retention of certain isothiocyanates, a derivatization step to form dithiocarbamates can be performed.[2][4][6]
-
Reagent Preparation: Prepare a derivatizing reagent solution containing 0.2 M NAC and 0.2 M NaHCO3 in water.[4][7]
-
Reaction: Mix 500 µL of the sample extract (in isopropanol from SPE) with 500 µL of the derivatizing reagent.[4][7]
-
Analysis: After cooling, the sample is ready for injection into the HPLC-MS/MS system.[4]
HPLC-MS/MS Analysis
-
HPLC System: An Acquity UPLC system or equivalent.[3]
-
Column: A C18 reversed-phase column (e.g., Waters XBridge BEH Amide XP, 2.1 mm x 150 mm, 1.8 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example, 0-11 min, 0-23% B; 11-14.6 min, 23-95% B.[8]
-
Flow Rate: 0.45 mL/min.[8]
-
Column Temperature: 45°C.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Quattro Ultima) with an electrospray ionization (ESI) source.[3]
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize quantitative data for the analysis of various isothiocyanate metabolites from published methods.
Table 1: HPLC-MS/MS Method Validation Parameters for Isothiocyanate Metabolites
| Analyte | Matrix | LLOQ (nM) | Recovery (%) | Linearity (R²) | Reference |
| BITC-Glutathione | Plasma/Urine | 21-183 | ~85 (Plasma), ~75 (Urine) | >0.99 | [9] |
| BITC-Cysteinylglycine | Plasma/Urine | 21-183 | ~85 (Plasma), ~75 (Urine) | >0.99 | [9] |
| BITC-Cysteine | Plasma/Urine | 21-183 | ~85 (Plasma), ~75 (Urine) | >0.99 | [9] |
| BITC-N-acetyl-L-cysteine | Plasma/Urine | 21-183 | ~85 (Plasma), ~75 (Urine) | >0.99 | [9] |
| Derivatized AITC | Mouse Serum | 0.842 | 75 ± 2 | N/A | [10][11] |
| NAC-ITCs | Plant Extracts | 900-2600 | 66-122 | N/A | [6] |
Table 2: Selected Reaction Monitoring (SRM) Transitions for Isothiocyanate Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Sulforaphane (SFN) | 178 | 114 | [3] |
| SFN-Glutathione (SFN-GSH) | 485 | 136 | [3] |
| SFN-Cysteinylglycine (SFN-CG) | 356 | 136 | [3] |
| SFN-Cysteine (SFN-Cys) | 299 | 136 | [3] |
| SFN-N-acetylcysteine (SFN-NAC) | 341 | 114 | [3] |
| Erucin-N-acetylcysteine (ERN-NAC) | 325 | 164 | [3] |
Mandatory Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis of isothiocyanate metabolites.
Caption: Isothiocyanate-mediated activation of the Nrf2 signaling pathway.[1][12]
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of isothiocyanate metabolites in biological fluids. The protocol, including sample preparation, optional derivatization, and optimized analytical conditions, is suitable for pharmacokinetic studies, biomarker discovery, and clinical trials investigating the health effects of cruciferous vegetable consumption. The high selectivity of tandem mass spectrometry ensures accurate measurement of individual metabolites, contributing to a better understanding of isothiocyanate metabolism and bioactivity.
References
- 1. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of isothiocyanate metabolite levels and histone deacetylase activity in human subjects consuming broccoli sprouts or broccoli supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-l-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 11. Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by ultra-high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
Application Notes: 2-Phenethyl Isothiocyanate (PEITC) as a Model Compound for Chemoprevention Research
Introduction
2-Phenethyl isothiocyanate (PEITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, with watercress being a particularly rich source.[1][2] It is formed from the hydrolysis of its precursor, gluconasturtiin.[1] Extensive preclinical research has identified PEITC as a potent chemopreventive agent, capable of inhibiting carcinogenesis at multiple stages, from initiation to progression.[1][3] Its ability to target a wide array of proteins and signaling pathways makes it an invaluable model compound for studying the mechanisms of cancer chemoprevention and developing novel therapeutic strategies.[1] PEITC has been shown to modulate cell proliferation, induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit inflammation, angiogenesis, and metastasis in various cancer models.[1][4] These application notes provide an overview of the key mechanisms, quantitative data, and experimental protocols for utilizing PEITC in a research setting.
Key Mechanisms of Action and Signaling Pathways
PEITC exerts its anticancer effects through the modulation of multiple cellular signaling pathways. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the regulation of cellular stress and inflammatory responses.
Induction of Apoptosis
A primary mechanism of PEITC's anticancer activity is the induction of apoptosis. This is often initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[1][5] PEITC treatment results in a decrease in the mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c from the mitochondria, and the subsequent activation of the caspase cascade.[5][6] Both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways can be involved.[1][3] Key events include the upregulation of pro-apoptotic proteins (e.g., Bax, Bak), downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and cleavage of caspase-3 and PARP.[3][7]
Cell Cycle Arrest
PEITC can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase, although G0/G1 arrest has also been reported in some cell types.[8][9][10] G2/M arrest is often triggered by DNA damage and the subsequent activation of the ATM/Chk2 and p53 signaling pathways.[5] This leads to the upregulation of p21, which in turn inhibits the activity of cyclin-dependent kinases (CDKs) like Cdk1/Cyclin B1, preventing the cell from entering mitosis.[5][10] In some contexts, PEITC-induced G1 arrest involves the downregulation of Cyclin D and Cyclin E.[8][9]
Modulation of Stress Response and Inflammation
PEITC is a potent modulator of key signaling pathways involved in cellular defense and inflammation.
-
Nrf2/Keap1 Pathway: PEITC activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) by interacting with its inhibitor, Keap1.[11][12] This interaction, specifically with cysteine residue C151 on Keap1, disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus.[12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of Phase II detoxification and antioxidant enzymes like GST and NQO1, thereby protecting normal cells from carcinogenic insults.[3][11]
-
NF-κB Pathway: Chronic inflammation is a key driver of cancer. PEITC exerts anti-inflammatory effects by inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway.[3][13] It can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby sequestering the NF-κB dimer in the cytoplasm and preventing it from activating the transcription of pro-inflammatory genes like COX-2 and iNOS.[3][13]
Quantitative Data Summary
The efficacy of PEITC varies across different cancer cell lines and experimental conditions. The following tables summarize reported effective concentrations.
Table 1: Cytotoxicity and IC50 Values of PEITC in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (h) | IC50 | Reference |
| Pancreatic (general) | Pancreatic | 24 | ~7 µM | [7] |
| MIAPaca2 | Pancreatic | 24 | ~7 µM | [7] |
| HSC-3 | Oral Squamous Carcinoma | 24-72 | 2.5 - 5 µM | [8] |
| DU 145 | Prostate | 48 | ~10 µM | [6] |
| CaSki | Cervical | 24 | 20 - 30 µM (Significant cytotoxicity) | [14] |
| HeLa | Cervical | 24-48 | Dose-dependent cytotoxicity | [14] |
| Huh7.5.1 | Hepatocellular Carcinoma | 48 | ~30 µM | [15] |
Table 2: Effective Concentrations of PEITC for Inducing Apoptosis and Cell Cycle Arrest
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| Pancreatic (PL-45, MIAPaca2) | Pancreatic | Apoptosis Induction | 5 - 10 µM | [7] |
| Pancreatic (general) | Pancreatic | G2/M Arrest | 10 µM | [7] |
| HSC-3 | Oral Squamous Carcinoma | G0/G1 Arrest | 2.5 µM | [8] |
| DU 145 | Prostate | G2/M Arrest | 10 - 20 µM | [16] |
| HT-29 | Colon | G1 Arrest | 25 µM | [9] |
| CaSki | Cervical | Caspase-3, -8, -9 Activation | 20 - 30 µM | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for assessing the effects of PEITC on cancer cells.
Experimental Workflow Overview
A typical workflow for investigating PEITC involves initial screening for cytotoxicity, followed by more detailed mechanistic studies to determine the mode of action.
Protocol 1: Cell Viability Assay (Propidium Iodide Exclusion)
This method uses propidium iodide (PI), a fluorescent dye that cannot cross the membrane of live cells, to quantify cell death via flow cytometry.
-
Cell Seeding: Plate cells (e.g., HSC-3) in 12-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.[8]
-
PEITC Treatment: Treat cells with various concentrations of PEITC (e.g., 0.5, 1, 2, 2.5, 5 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.[8]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.
-
PI Staining: Resuspend the cell pellet in a buffer containing Propidium Iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of PI-positive cells represents the non-viable cell population.[8]
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Double Staining)
This assay differentiates between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (double negative).
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1. A 24-hour treatment is typical.
-
Cell Harvesting: Harvest cells and wash them with cold phosphate-buffered saline (PBS).[14]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µl of Annexin V-FITC and incubate for 15 minutes at room temperature in the dark.[14]
-
Second Staining: Add 5 µl of Propidium Iodide solution and incubate for another 15 minutes.[14]
-
Flow Cytometry: Analyze the cells immediately by flow cytometry to quantify the different cell populations.[14]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
-
Cell Seeding and Treatment: Seed cells and treat with desired PEITC concentrations (e.g., 2.5 µM) for various time points (e.g., 0, 6, 12, 24, 48 h).[8]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to generate a histogram for cell cycle analysis.[8]
Protocol 4: Measurement of Intracellular ROS (DCFH-DA Assay)
This assay uses 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF).
-
Cell Seeding and Treatment: Seed cells in 12-well plates (2 x 10⁵ cells/well) and treat with PEITC (e.g., 2.5 µM) for various time points (e.g., 3, 6, 9, 12 h).[8]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Loading with DCFH-DA: Resuspend the cells in 500 µL of medium containing 10 µM DCFH-DA.[8]
-
Incubation: Incubate the cells at 37°C for 30 minutes.[8]
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.[8]
Protocol 5: Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in PEITC-mediated signaling pathways.
-
Cell Seeding and Treatment: Grow and treat cells with PEITC as required for the specific experiment.
-
Protein Extraction: After treatment, wash cells with PBS and lyse them in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA or Bradford assay).[7]
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA for 1 hour. Incubate the membrane with a specific primary antibody (e.g., anti-caspase-3, anti-p53, anti-Bcl-2) overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[7]
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention [xiahepublishing.com]
- 3. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEITC Induces G1 Cell Cycle Arrest on HT-29 Cells Through the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 15. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenethyl Isothiocyanate (PEITC) Promotes G2/M Phase Arrest via p53 Expression and Induces Apoptosis through Caspase- and Mitochondria-dependent Signaling Pathways in Human Prostate Cancer DU 145 Cells | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for 3-Phenylpropyl Isothiocyanate Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3-Phenylpropyl isothiocyanate (PPITC) in cell culture experiments. Due to the limited availability of specific studies on PPITC, the following protocols are largely based on established methodologies for the structurally related and well-researched compound, Phenethyl isothiocyanate (PEITC). Researchers should consider these as starting points and optimize the conditions for their specific cell lines and experimental goals. Isothiocyanates, including PPITC, are known for their chemopreventive properties, primarily through the induction of phase II detoxifying enzymes.[1][2][3]
Overview of this compound (PPITC)
This compound is a member of the isothiocyanate (ITC) family of compounds found in cruciferous vegetables.[4] These compounds are recognized for their potential anti-cancer effects.[4] While extensive research exists for other ITCs like Phenethyl isothiocyanate (PEITC) and Sulforaphane, specific data on PPITC is less abundant. However, like other ITCs, PPITC is known to induce phase II detoxification enzymes and has demonstrated chemopreventive activities.[1][2][3] The general mechanism of action for arylalkyl isothiocyanates involves the induction of apoptosis and cell cycle arrest in cancer cells.[5][6]
Data Summary: Effects of Structurally Related Isothiocyanates
The following table summarizes quantitative data from studies on Phenethyl isothiocyanate (PEITC), which can serve as a reference for designing experiments with PPITC.
| Cell Line | Compound | Concentration Range (µM) | Treatment Duration (hours) | Observed Effects | Reference |
| CaSki (Cervical Cancer) | PEITC | 5 - 30 | 24 | Dose-dependent decrease in cell viability (19.08% to 72.27% inhibition).[7] | [7] |
| CaSki (Cervical Cancer) | PEITC | 20, 25, 30 | 24 | Increased caspase-3 activity (62.53%, 81.89%, and 112.06% increase, respectively).[7] | [7] |
| T24 (Bladder Cancer) | PEITC | Not specified | Not specified | Inhibits cell viability and enhances caspase activities. | [8] |
| Jurkat T-leukemia | Sulforaphane | 30 | Not specified | Increased Bax and p53 expression. | [9] |
| Renal Carcinoma Cells | Allyl Isothiocyanate | 7.5, 15, 30 | Not specified | Increased Bax levels and decreased Bcl2 levels. | [9] |
| Pancreatic Cancer Cells | PEITC | 2.5, 5, 10 | Not specified | Increased Bak levels and decreased Bcl2 and Bcl-XL levels. | [9] |
| A549 (Lung Adenocarcinoma) | Phenylalkyl Isothiocyanates | Not specified | Not specified | Depletion of reduced glutathione (GSH).[5] | [5] |
| HL-60 (Leukemia) | Phenylhexyl Isothiocyanate | Not specified | Not specified | Induced growth arrest and apoptosis.[6] | [6] |
Experimental Protocols
Cell Culture and Maintenance
This protocol is a general guideline and should be adapted for the specific cell line being used.
-
Cell Lines: Human cervical cancer (CaSki, HeLa), human lung adenocarcinoma (A549), or other cancer cell lines of interest.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization methods.
Preparation of this compound (PPITC) Stock Solution
-
Solvent: Dissolve PPITC in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of PPITC (e.g., 1-100 µM, based on related compounds). Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of PPITC for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Caspase Activity Assay
This assay quantifies the activity of caspases, which are key mediators of apoptosis.
-
Cell Lysate Preparation: Treat cells with PPITC, harvest, and lyse them according to the manufacturer's protocol of a commercial caspase activity kit (e.g., for caspase-3, -8, or -9).
-
Assay Procedure: Add the cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.
-
Measurement: Incubate and measure the signal using a microplate reader.
-
Data Analysis: Quantify caspase activity relative to the protein concentration of the lysate and express it as a fold change compared to the untreated control.
Signaling Pathways and Visualizations
Isothiocyanates are known to modulate multiple signaling pathways involved in carcinogenesis. The primary mechanisms include the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of cell cycle regulatory proteins.[6][7]
Apoptosis Induction Pathway
The following diagram illustrates the proposed signaling pathway for apoptosis induction by arylalkyl isothiocyanates.
Caption: Proposed signaling pathway for PPITC-induced apoptosis.
Experimental Workflow for Investigating PPITC Effects
The diagram below outlines a typical experimental workflow for characterizing the cellular effects of PPITC.
References
- 1. Buy this compound | 2627-27-2 [smolecule.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. scbt.com [scbt.com]
- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenylpropyl Isothiocyanate (PPITC) in Hamster Tumorigenesis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage, administration, and experimental protocols for the use of 3-phenylpropyl isothiocyanate (PPITC) in hamster models of tumorigenesis. The information is based on established scientific literature and is intended to guide researchers in designing and executing studies to evaluate the chemopreventive potential of PPITC.
Overview and Background
This compound (PPITC) is a naturally occurring isothiocyanate found in cruciferous vegetables. Isothiocyanates, as a class of compounds, have garnered significant interest for their potential anticarcinogenic properties.[1] Hamster models, particularly those using the carcinogen N-nitrosobis(2-oxopropyl)amine (BOP), are well-established for studying lung and pancreatic carcinogenesis, as they share histological and genetic similarities with human cancers.[2][3] This document outlines the application of PPITC in a BOP-induced hamster lung tumorigenesis model.
Quantitative Data Summary
The chemopreventive efficacy of PPITC in BOP-induced lung tumorigenesis in Syrian golden hamsters has been demonstrated. The following table summarizes the key quantitative findings from a representative study.[4][5]
| Treatment Group | Dosage of PPITC (by gavage) | Carcinogen (BOP) Administration | Duration of Experiment | Incidence of Lung Adenomas and/or Adenocarcinomas | Inhibition of Lung Tumor Incidence |
| Group 1 | 100 µM | Two subcutaneous injections, 7 days apart | 51 weeks | Significantly decreased (p<0.01) | 94% |
| Group 2 | 10 µM | Two subcutaneous injections, 7 days apart | 51 weeks | Significantly decreased (p<0.01) | 59% |
| Group 3 (Control) | Vehicle only | Two subcutaneous injections, 7 days apart | 51 weeks | Positive control | N/A |
| Group 4 (Control) | 100 µM | None | 51 weeks | No tumorigenicity observed | N/A |
| Group 5 (Control) | 10 µM | None | 51 weeks | No tumorigenicity observed | N/A |
| Group 6 (Control) | Untreated | None | 51 weeks | Negative control | N/A |
Experimental Protocol: Chemoprevention of Lung Tumorigenesis
This protocol details the methodology for assessing the chemopreventive effects of PPITC in a BOP-induced hamster lung cancer model.[4][5]
3.1. Animal Model
-
Species: Female Syrian golden hamsters
-
Age: 5 weeks old at the start of the experiment.
3.2. Materials
-
This compound (PPITC)
-
N-nitrosobis(2-oxopropyl)amine (BOP)
-
Vehicle for PPITC administration (e.g., corn oil)
-
Standard laboratory animal diet and water
-
Animal housing and care facilities conforming to institutional guidelines
3.3. Experimental Design
-
Acclimatization: Acclimate hamsters to the laboratory conditions for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly divide the animals into experimental and control groups as detailed in the quantitative data summary table. A typical study involves groups to assess the effect of different PPITC doses, a carcinogen-only control, and PPITC-only and untreated controls to assess toxicity and tumorigenicity of the compound itself.[4][5]
-
Carcinogen Induction:
-
Prepare a solution of BOP for subcutaneous injection.
-
Administer two subcutaneous injections of BOP (e.g., 20 mg/kg body weight) seven days apart to the designated groups.[6]
-
-
PPITC Administration:
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity or distress.
-
Record body weights weekly.
-
-
Termination and Tissue Collection:
-
Histopathological Analysis:
-
Fix the collected organs in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
Process the tissues for histopathological examination.
-
Count and classify the neoplastic lesions (e.g., adenomas, adenocarcinomas) in the target organs.
-
Visualizations
4.1. Experimental Workflow
References
- 1. scilit.com [scilit.com]
- 2. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic analysis of pancreatic ductal carcinogenesis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemopreventive effects of this compound on hamster lung tumorigenesis initiated with N-nitrosobis(2-oxopropyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemopreventive Effects of 3‐Phenylpropyl Isothiocyanate on Hamster Lung Tumorigenesis Initiated with N‐Nitrosobis(2‐oxopropyl)amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemopreventive effects of phenethyl isothiocyanate on lung and pancreatic tumorigenesis in N-nitrosobis(2-oxopropyl)amine-treated hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Synergistic Effects of PPITC and Curcumin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for investigating the potential synergistic anti-cancer effects of Phenyl-propyl isothiocyanate (PPITC) and curcumin. Curcumin, a natural polyphenol derived from turmeric, is well-documented for its anticancer properties, which it exerts by modulating various signaling pathways, including PI3K/Akt, NF-κB, and MAPK.[1][2][3][4] Isothiocyanates, such as PPITC, are also recognized for their chemopreventive activities. The combination of these two compounds may offer a synergistic approach to cancer therapy, potentially enhancing efficacy and overcoming drug resistance.
These application notes and protocols outline a detailed experimental workflow, from initial cell viability screening to the investigation of underlying molecular mechanisms. The provided methodologies are intended to serve as a foundational framework that can be adapted to specific cancer cell types and research objectives.
Experimental Design and Workflow
A logical and systematic experimental workflow is crucial for comprehensively evaluating the synergistic potential of PPITC and curcumin. The following diagram illustrates the proposed experimental progression.
Caption: Experimental workflow for studying PPITC and curcumin synergy.
Key Experimental Protocols
Cell Culture
-
Cell Lines: Select appropriate cancer cell lines. Based on the known efficacy of curcumin, breast cancer (e.g., MCF-7, MDA-MB-231), prostate cancer (e.g., PC-3, LNCaP), or colon cancer (e.g., HCT116, SW480) cell lines are recommended.[5][6]
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
-
Materials:
-
96-well plates
-
PPITC (stock solution in DMSO)
-
Curcumin (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Complete cell culture medium
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of PPITC and curcumin, both individually and in combination (e.g., fixed-ratio based on IC50 values).
-
Remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Combination Index (CI) Analysis
The synergistic, additive, or antagonistic effect of the drug combination can be quantitatively assessed by calculating the Combination Index (CI) using the Chou-Talalay method.[9]
-
Data Analysis: Use software such as CompuSyn to calculate CI values from the dose-response data obtained from the cell viability assay.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.[8][9][10]
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with PPITC, curcumin, or the combination at synergistic concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key proteins involved in relevant signaling pathways.[7][9]
-
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells in 6-well plates with PPITC, curcumin, or the combination for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values of PPITC and Curcumin in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) after 48h |
| MCF-7 | PPITC | [Insert Data] |
| Curcumin | [Insert Data] | |
| PC-3 | PPITC | [Insert Data] |
| Curcumin | [Insert Data] |
Table 2: Combination Index (CI) Values for PPITC and Curcumin Combination
| Cell Line | Fa (Fraction affected) | CI Value | Interpretation |
| MCF-7 | 0.5 (IC50) | [Insert Data] | [Synergism/Additive/Antagonism] |
| 0.75 | [Insert Data] | [Synergism/Additive/Antagonism] | |
| PC-3 | 0.5 (IC50) | [Insert Data] | [Synergism/Additive/Antagonism] |
| 0.75 | [Insert Data] | [Synergism/Additive/Antagonism] |
Table 3: Percentage of Apoptotic Cells after Treatment
| Treatment | % Early Apoptosis | % Late Apoptosis |
| Control | [Insert Data] | [Insert Data] |
| PPITC | [Insert Data] | [Insert Data] |
| Curcumin | [Insert Data] | [Insert Data] |
| Combination | [Insert Data] | [Insert Data] |
Signaling Pathway Visualization
The synergistic effects of PPITC and curcumin are hypothesized to converge on key cancer signaling pathways. Curcumin is known to inhibit the PI3K/Akt/mTOR pathway.[2][5] Isothiocyanates can also modulate this and other pathways involved in cell survival and apoptosis.
Caption: Hypothesized PI3K/Akt/mTOR pathway inhibition by PPITC and Curcumin.
Conclusion
The experimental design and protocols detailed in this document provide a robust framework for elucidating the synergistic anti-cancer effects of PPITC and curcumin. By systematically evaluating cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into the therapeutic potential of this drug combination. The successful completion of these studies could pave the way for further preclinical and clinical investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway [mdpi.com]
- 6. Synergistic effect of curcumin on epigallocatechin gallate-induced anticancer action in PC3 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phenylisothiocyanate (PPITC) in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Emerging research has identified Phenylisothiocyanate (PPITC), a member of the isothiocyanate class of compounds, as a promising candidate for neuroprotective therapeutic strategies. The neuroprotective effects of isothiocyanates are primarily attributed to their ability to modulate key signaling pathways involved in oxidative stress and inflammation, two critical factors in the pathogenesis of neurodegenerative disorders.
These application notes provide an overview of the scientific rationale for using PPITC in neurodegenerative disease research and detailed protocols for its in vitro evaluation.
Scientific Rationale
The therapeutic potential of PPITC in the context of neurodegenerative diseases is primarily based on its modulation of two key signaling pathways:
-
Nrf2/ARE Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).[1] Under conditions of oxidative stress, a hallmark of neurodegenerative diseases, Nrf2 activation is a critical defense mechanism. Isothiocyanates, including PPITC, are known activators of the Nrf2 pathway.[1] They are thought to react with cysteine residues on Keap1, a repressor protein that sequesters Nrf2 in the cytoplasm, leading to Nrf2's release, nuclear translocation, and subsequent activation of ARE-dependent gene expression. This results in the enhanced production of antioxidant enzymes that protect neurons from oxidative damage.
-
NF-κB Pathway Inhibition: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In neurodegenerative diseases, chronic activation of the NF-κB pathway in glial cells contributes to a persistent inflammatory state that is detrimental to neurons.[2] Isothiocyanates have been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines and mitigating neuroinflammation.[2]
-
Acetylcholinesterase Inhibition: A deficiency in the neurotransmitter acetylcholine is a key feature of Alzheimer's disease. Inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a primary therapeutic strategy. Some isothiocyanates have demonstrated the ability to inhibit AChE, suggesting another potential mechanism by which PPITC could exert beneficial effects in Alzheimer's disease.[3]
Quantitative Data
While specific IC50 values for PPITC in neurodegenerative disease models are not extensively published, data from structurally similar isothiocyanates, such as 4-iodophenyl isothiocyanate (4-IPITC), provide a strong rationale for its investigation and suggest effective concentration ranges.
| Compound | Assay | Cell Type | Result | Reference |
| 4-iodophenyl isothiocyanate (4-IPITC) | Glutamate-induced excitotoxicity | Primary cortical neurons | Neuroprotective at 0.1, 1, and 10 µM | [4] |
| 4-iodophenyl isothiocyanate (4-IPITC) | H2O2-induced oxidative stress | Primary cortical neurons | Neuroprotective at 0.1, 1, and 10 µM | [4] |
| 4-iodophenyl isothiocyanate (4-IPITC) | Oxygen-glucose deprivation | Primary cortical neurons | Neuroprotective at 0.1, 1, and 10 µM | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: PPITC-mediated activation of the Nrf2/ARE pathway.
Figure 2: PPITC-mediated inhibition of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
Application Notes and Protocols for the Therapeutic Development of 3-Phenylpropyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropyl isothiocyanate (PPITC) is a synthetic isothiocyanate that has garnered significant interest as a potential therapeutic agent, particularly in the field of oncology. Like other isothiocyanates found in cruciferous vegetables, PPITC exhibits chemopreventive and therapeutic properties attributed to its ability to induce phase II detoxification enzymes and promote apoptosis in cancer cells. These application notes provide a comprehensive overview of PPITC, including its synthesis, mechanism of action, and detailed protocols for its evaluation as a therapeutic agent.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NS | [1] |
| Molecular Weight | 177.27 g/mol | [1] |
| CAS Number | 2627-27-2 | [2] |
| Appearance | Light yellow oil | [2] |
| Solubility | Soluble in DMSO | [2] |
Therapeutic Potential and Mechanism of Action
PPITC has demonstrated notable potential in cancer chemoprevention and therapy. Its primary mechanisms of action include:
-
Induction of Phase II Detoxification Enzymes: PPITC is an inducer of phase II detoxifying enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs).[2] These enzymes play a critical role in neutralizing carcinogens and protecting cells from oxidative damage. This induction is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
-
Induction of Apoptosis: PPITC can induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells and inhibiting tumor growth.
-
Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer progression. PPITC possesses anti-inflammatory properties that may contribute to its overall anti-cancer activity.
Experimental Data
In Vitro Cytotoxicity
While specific IC50 values for this compound are not widely published, data from related isothiocyanates, such as Phenethyl isothiocyanate (PEITC), provide a strong rationale for its cytotoxic potential against various cancer cell lines. PEITC has demonstrated potent growth-inhibitory effects with IC50 values in the low micromolar range.[3]
| Cell Line | Cancer Type | IC50 (µM) of PEITC |
| MCF7 | Breast Cancer (ER+) | 1.6 ± 0.1 |
| H3396 | Breast Cancer (ER+) | 2.3 ± 0.2 |
| MDA-MB-231 | Breast Cancer (ER-) | 2.6 ± 0.8 |
| SK-BR-3 | Breast Cancer (ER-) | 1.0 ± 0.4 |
| Pancreatic Cancer Cells | Pancreatic Cancer | ~7 |
This table presents data for the related compound Phenethyl isothiocyanate (PEITC) to provide a reference for the expected potency of PPITC.
In Vivo Efficacy
Studies in animal models have demonstrated the chemopreventive efficacy of PPITC.
| Animal Model | Carcinogen | PPITC Dose (µmol) | Administration | Tumor Inhibition |
| A/J Mice | NNK | 0.2, 1, or 5 | Daily gavage for 4 days | Effective inhibition of lung tumors[4] |
| Hamsters | BOP | 10 or 100 | Gavage 2h prior to carcinogen | Dose-dependent inhibition of lung tumorigenesis |
Toxicology
| Study | Animal Model | LD50 |
| Acute Oral Toxicity | Mouse | 87 mg/kg |
Experimental Protocols
Synthesis of this compound
Principle: This protocol describes the synthesis of this compound from 3-phenylpropylamine and thiophosgene.
Materials:
-
3-Phenylpropylamine
-
Thiophosgene
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-phenylpropylamine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of thiophosgene in DCM to the cooled reaction mixture dropwise over a period of 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of PPITC in DMSO.
-
Prepare serial dilutions of PPITC in a complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the PPITC dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of PPITC (e.g., based on previously determined IC50 values) for a specified time (e.g., 24 or 48 hours).[5]
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5][6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
DOT Diagram: Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Nrf2 Activation Assay (Luciferase Reporter Assay)
Principle: This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE) promoter.
Materials:
-
A stable cell line expressing an ARE-luciferase reporter construct (e.g., AREc32 cells).
-
Complete cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of PPITC for a specified time (e.g., 6, 12, or 24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
DOT Diagram: Nrf2 Signaling Pathway
Caption: Simplified Nrf2 signaling pathway activated by PPITC.
In Vivo Chemoprevention Study (A/J Mouse Lung Tumor Model)
Principle: This protocol outlines a study to evaluate the chemopreventive efficacy of PPITC against a carcinogen-induced lung tumorigenesis in A/J mice.
Materials:
-
A/J mice (female, 6-8 weeks old)
-
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
-
Corn oil
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Acclimatize the A/J mice for one week.
-
Randomly divide the mice into control and treatment groups.
-
Prepare PPITC in corn oil at the desired concentrations (e.g., to deliver 0.2, 1, or 5 µmol/mouse).[4]
-
Administer PPITC or the vehicle (corn oil) to the respective groups by oral gavage daily for four consecutive days.[4]
-
On the fourth day, two hours after the final PPITC administration, administer a single intraperitoneal (i.p.) injection of NNK (10 µmol in saline) to all mice except for a vehicle-only control group.
-
Monitor the mice for any signs of toxicity.
-
After a specified period (e.g., 16 weeks), euthanize the mice.
-
Harvest the lungs and fix them in formalin.
-
Count the number of surface lung tumors under a dissecting microscope.
Conclusion
This compound is a promising candidate for further development as a therapeutic agent, particularly for cancer chemoprevention. The protocols provided here offer a framework for its synthesis and comprehensive preclinical evaluation. Further research is warranted to fully elucidate its pharmacokinetic profile, long-term toxicity, and efficacy in a broader range of cancer models.
References
- 1. scbt.com [scbt.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Breast cancer cell growth inhibition by phenethyl isothiocyanate is associated with down-regulation of oestrogen receptor-α36 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylhexyl isothiocyanate suppresses cell proliferation and promotes apoptosis via repairing mutant P53 in human myeloid leukemia M2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
safe handling and storage procedures for 3-Phenylpropyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 3-Phenylpropyl isothiocyanate (CAS No. 2627-27-2). It includes summaries of quantitative data, experimental protocols, and safety workflows to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Section 1: Chemical and Physical Properties
This compound is a synthetic isothiocyanate that appears as a light yellow oil. It is soluble in DMSO.
| Property | Value | Reference |
| CAS Number | 2627-27-2 | |
| Molecular Formula | C₁₀H₁₁NS | |
| Molecular Weight | 177.27 g/mol | |
| Appearance | Light yellow oil | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO |
Section 2: Hazard Identification and Toxicity
This compound is classified as a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. It may also cause respiratory irritation.
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Source:
GHS Pictograms:
corrosive; irritant
Hazard Statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H314: Causes severe skin burns and eye damage
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Quantitative Toxicity Data (for related isothiocyanates):
| Test | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 87 mg/kg (for Phenyl isothiocyanate) | |
| LD50 | Rat (female) | Oral | 425.4 mg/kg | |
| LC50 | Rat (male and female) | Inhalation | 0.206 - 0.508 mg/L (4h) | |
| LD50 | Rat (male and female) | Dermal | 200 - 2,000 mg/kg |
Section 3: Safe Handling and Storage Procedures
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines a general workflow for PPE selection.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
3.2. Storage
Store this compound in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is -20°C. It should be stored locked up.
3.3. Incompatibilities
Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines.
Section 4: Emergency Procedures
4.1. First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove and wash contaminated clothing before re-use. Call a physician immediately.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Call a physician immediately.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician immediately.
4.2. Spill Cleanup
In case of a spill, follow the procedures outlined in the diagram below.
Caption: Spill Cleanup Procedure.
Section 5: Experimental Protocols
5.1. General Laboratory Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
Caption: General Laboratory Workflow.
5.2. In Vitro Cytotoxicity Assay (MTT Assay) - Adapted Protocol
This protocol is adapted from established methods for similar compounds and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Section 6: Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This material should be disposed of as hazardous waste.
Disclaimer: This document is intended for informational purposes only and does not replace a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) before handling any chemical.
Preparation of Stock Solutions of 3-Phenylpropyl Isothiocyanate for Research Applications
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of 3-Phenylpropyl isothiocyanate (PPITC), a synthetic isothiocyanate with recognized antioxidative, cytoprotective, and chemopreventive properties. These guidelines are intended for researchers, scientists, and drug development professionals. The protocols outlined below ensure accurate and reproducible preparation of PPITC solutions for in vitro and in vivo studies, with a focus on solubility, stability, and proper handling techniques.
Introduction
This compound is a member of the isothiocyanate (ITC) family of compounds, which are known for their ability to induce phase II detoxifying enzymes. This activity is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Specifically, PPITC has been shown to increase the expression and activity of heme oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system. Due to these properties, PPITC is a compound of interest in cancer chemoprevention and cellular protection studies. Accurate preparation of stock and working solutions is paramount for obtaining reliable and consistent experimental results.
Physicochemical and Biological Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NS | [1] |
| Molecular Weight | 177.27 g/mol | [1] |
| Appearance | Light yellow oil | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2] |
| Storage (Neat) | -20°C | [2] |
| Storage (in Solution) | -20°C (short-term); -80°C (long-term) |
Experimental Protocols
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety precautions in a chemical fume hood.[3][4] Wear personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3][4] Avoid inhalation of vapors and contact with skin and eyes.[3][4] In case of contact, flush the affected area with copious amounts of water.[3][4]
Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, a common solvent for this compound.
Materials:
-
This compound (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh out 17.73 mg of this compound.
-
Dissolve the weighed compound in 1.0 mL of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 100 mM DMSO stock solution to prepare working solutions for treating cells in culture. Isothiocyanates are known to be unstable in aqueous media, therefore it is crucial to prepare working solutions fresh for each experiment.[2][5]
Materials:
-
100 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution.
-
It is recommended to perform a two-step dilution for higher accuracy. For instance, first prepare an intermediate dilution (e.g., 10 mM or 1 mM) in cell culture medium, and then perform the final dilution to the desired working concentration.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control plates are treated with the same final concentration of DMSO.
-
Add the freshly prepared working solution to the cell cultures immediately.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for preparing PPITC solutions and the signaling pathway through which PPITC is proposed to exert its biological effects.
Caption: Experimental workflow for the preparation of this compound stock and working solutions.
Caption: Proposed signaling pathway of this compound via Nrf2 activation.
References
- 1. NRF2-targeted therapeutics: New targets and modes of NRF2 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Phase II Enzyme Activity Following Phenyl Isothiocyanate (PITC) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the activity of key Phase II detoxification enzymes after treatment with Phenyl Isothiocyanate (PITC), a compound known for its cancer chemopreventive properties. The protocols are designed for use in cell culture and animal models and are intended to guide researchers in pharmacology, toxicology, and drug development.
Introduction to PITC and Phase II Enzymes
Phenyl isothiocyanate (PITC), and its derivative phenethyl isothiocyanate (PEITC), are naturally occurring compounds found in cruciferous vegetables.[1] Extensive research has demonstrated their ability to induce the expression and activity of Phase II detoxification enzymes.[2][3] These enzymes play a crucial role in cellular defense by catalyzing the conjugation of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and readily excretable. This detoxification process is a key mechanism in protecting cells from the damaging effects of carcinogens and other toxins.
The primary mechanism by which PITC and other isothiocyanates induce Phase II enzymes is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5][6] PITC can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4][5] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a battery of cytoprotective genes, including those encoding for Phase II enzymes.[1][6]
This document outlines protocols for measuring the activity of three key Phase II enzymes: Glutathione S-Transferase (GST), NAD(P)H:Quinone Oxidoreductase 1 (NQO1 or QR), and UDP-Glucuronosyltransferases (UGTs).
Signaling Pathway of PITC-Mediated Nrf2 Activation
Caption: PITC-mediated activation of the Nrf2 signaling pathway.
Experimental Protocols
Cell Culture and PITC Treatment
A general workflow for treating cultured cells with PITC and preparing lysates for enzyme activity assays is presented below.
Caption: General workflow for cell-based Phase II enzyme assays.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7, or primary hepatocytes) in appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
PITC Treatment: Prepare stock solutions of PITC in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration for enzyme induction without significant cytotoxicity.[2] A vehicle control (medium with the same concentration of solvent) must be included.
-
Incubation: Remove the old medium from the cells and replace it with the PITC-containing or vehicle control medium. Incubate for a specified period, typically 24 to 48 hours, to allow for gene expression and protein synthesis.
-
Cell Lysis and Sample Preparation:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer or a buffer specific to the enzyme assay kit) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) for the enzyme activity assays.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing the enzyme activity.
Glutathione S-Transferase (GST) Activity Assay
This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.[7][8][9]
Materials:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 20 mM in ethanol)
-
Reduced glutathione (GSH) solution (e.g., 20 mM in water)
-
96-well UV-transparent plate
-
Microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Prepare Assay Cocktail: For each reaction, prepare a master mix containing phosphate buffer, CDNB solution (final concentration 1 mM), and GSH solution (final concentration 1 mM).[7]
-
Assay Procedure:
-
Pipette 180 µL of the assay cocktail into each well of a 96-well plate.
-
Add 20 µL of cell lysate (containing 10-50 µg of protein) to the sample wells. For the blank, add 20 µL of lysis buffer.
-
Immediately place the plate in a microplate reader pre-warmed to 25°C or 30°C.
-
Measure the increase in absorbance at 340 nm every minute for 5-10 minutes.[7]
-
-
Calculation of Activity:
-
Determine the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rate of each sample.
-
Calculate GST activity using the Beer-Lambert law:
-
Activity (nmol/min/mg) = (ΔA340/min / ε) * (Total assay volume / Sample volume) * (1 / mg protein)
-
Where ε (extinction coefficient of S-(2,4-dinitrophenyl)glutathione) is 9.6 mM⁻¹cm⁻¹ (or 0.0096 µM⁻¹cm⁻¹).[7]
-
-
NAD(P)H:Quinone Oxidoreductase 1 (NQO1/QR) Activity Assay
This assay is based on the reduction of menadione by NQO1, which is then used to reduce a tetrazolium dye, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a colored formazan product that can be measured at 610 nm.[10]
Materials:
-
Tris-HCl buffer (e.g., 25 mM, pH 7.4) with 0.01% Tween-20
-
NADPH solution (e.g., 10 mM in Tris-HCl buffer)
-
Menadione solution (e.g., 1 mM in acetonitrile)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
96-well plate
-
Microplate reader capable of reading absorbance at 610 nm
Protocol:
-
Prepare Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, NADPH (final concentration ~200 µM), menadione (final concentration ~10 µM), and MTT (final concentration ~0.2 mg/mL).
-
Assay Procedure:
-
Add 50 µL of cell lysate (containing 20-100 µg of protein) to each well.
-
Initiate the reaction by adding 150 µL of the reaction mixture.
-
Incubate the plate at 37°C and measure the absorbance at 610 nm at multiple time points (e.g., every 5 minutes for 30 minutes).[2]
-
-
Calculation of Activity:
-
The NQO1 activity is proportional to the rate of formazan formation.
-
Calculate the change in absorbance per minute (ΔA610/min).
-
Activity can be expressed as ΔA610/min/mg of protein.
-
UDP-Glucuronosyltransferase (UGT) Activity Assay
UGT activity can be measured using various substrates. A common and sensitive method uses the fluorescent substrate 4-methylumbelliferone (4-MU).[11] The assay measures the decrease in fluorescence as 4-MU is converted to the non-fluorescent 4-methylumbelliferyl-glucuronide.[11]
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂ (e.g., 10 mM)
-
4-Methylumbelliferone (4-MU) solution (prepare a stock in DMSO and dilute in buffer)
-
UDP-glucuronic acid (UDPGA) solution (e.g., 10 mM in water)
-
Alamethicin (to permeabilize microsomal vesicles)
-
Black 96-well plate
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~450 nm)
Protocol:
-
Microsome Preparation (if applicable): For tissue samples, prepare microsomal fractions by differential centrifugation. For cultured cells, a whole-cell lysate can sometimes be used, but microsome isolation is preferred for higher specific activity.
-
Assay Setup:
-
In a black 96-well plate, add cell lysate or microsomes (e.g., 20-50 µg protein).
-
Add alamethicin (final concentration ~50 µg/mg protein) and incubate for 15 minutes on ice.
-
Add Tris-HCl buffer and 4-MU to achieve the desired final substrate concentration (a concentration range around the Km, e.g., 50-500 µM, is recommended).[11]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding UDPGA (final concentration ~2-5 mM).
-
Immediately place the plate in a fluorescence reader pre-warmed to 37°C.
-
Monitor the decrease in fluorescence over time (e.g., every minute for 30-60 minutes).
-
-
Calculation of Activity:
-
Generate a standard curve using known concentrations of 4-MU to relate fluorescence units to the amount of substrate.
-
Calculate the rate of 4-MU consumption (nmol/min) from the linear portion of the kinetic curve.
-
Normalize the activity to the amount of protein used (nmol/min/mg protein).
-
Data Presentation
Quantitative data from enzyme activity assays should be presented clearly to allow for easy comparison between treatment groups. A tabular format is highly recommended.
Table 1: Effect of PITC on Phase II Enzyme Activity in Cultured Cells (Example Data)
| Treatment Group | GST Activity (nmol/min/mg protein) | NQO1 Activity (ΔA610/min/mg protein) | UGT Activity (nmol/min/mg protein) |
| Vehicle Control | 150 ± 12 | 0.05 ± 0.004 | 1.2 ± 0.1 |
| PITC (5 µM) | 225 ± 18 | 0.09 ± 0.007 | 1.8 ± 0.2 |
| PITC (10 µM) | 350 ± 25 | 0.15 ± 0.012 | 2.5 ± 0.3 |
| PITC (25 µM) | 480 ± 30 | 0.28 ± 0.021 | 3.1 ± 0.4* |
*Data are presented as mean ± standard deviation (n=3). * indicates a statistically significant difference (p < 0.05) compared to the vehicle control group.
Western Blot Analysis of Nrf2 and Keap1
To confirm the mechanism of PITC action, it is advisable to perform Western blot analysis to assess the levels of Nrf2 and Keap1. PITC treatment is expected to increase the nuclear accumulation of Nrf2.
Protocol:
-
Protein Extraction: Prepare cytosolic and nuclear extracts from PITC-treated and control cells using a nuclear/cytoplasmic extraction kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2 (1:1000) and Keap1 (1:1000) overnight at 4°C.[12]
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use a loading control, such as GAPDH for cytosolic extracts and Lamin B1 for nuclear extracts, to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be used to quantify the changes in protein levels.[13]
References
- 1. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m-hikari.com [m-hikari.com]
- 3. Structural influence of isothiocyanates on expression of cytochrome P450, phase II enzymes, and activation of Nrf2 in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.12. Western blot analysis and immunoprecipitation [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Phenylpropyl Isothiocyanate
Introduction
3-Phenylpropyl isothiocyanate (PPITC) is a synthetic organosulfur compound belonging to the isothiocyanate (ITC) class. It is recognized in the scientific community for its significant biological activities, particularly as a chemopreventive agent.[1] PPITC exhibits antioxidative, cytoprotective, and nephroprotective properties.[1] A primary mechanism of its action involves the induction of phase II detoxification enzymes, which play a crucial role in neutralizing and eliminating carcinogens and other xenobiotics from the body.[1] This makes PPITC a valuable tool for researchers in oncology, pharmacology, and drug development who are investigating mechanisms of cancer prevention and cellular defense against oxidative stress.
Commercial Suppliers of High-Purity this compound
For research and development purposes, high-purity (≥98%) this compound (CAS No: 2627-27-2) can be sourced from several reputable commercial suppliers. Ensuring high purity is critical for obtaining reliable and reproducible experimental results.
| Supplier | Purity |
| LKT Laboratories | ≥98%[1] |
| MedchemExpress | Not specified, but for research use[2] |
| Santa Cruz Biotechnology | ≥98%[3] |
| Smolecule | Not specified, but for research use[3] |
| Oakwood Chemical | 99% |
Mechanism of Action: Nrf2-Mediated Induction of Phase II Enzymes
The primary chemopreventive mechanism of this compound is its ability to activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by being bound to its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates Nrf2's degradation.[5]
PPITC, as an electrophile, is thought to react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, causing it to release Nrf2.[6] Once freed, Nrf2 is no longer targeted for degradation and can translocate into the nucleus.[5] Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[6] This binding initiates the transcription of a suite of cytoprotective proteins, including phase II detoxification enzymes like Heme Oxygenase 1 (HO-1) and NAD(P)H:Quinone Oxidoreductase 1 (NQO1), which protect cells against oxidative stress and carcinogens.[1][4]
Quantitative Data Presentation
The chemopreventive efficacy of this compound has been demonstrated in preclinical animal models. A key study investigated its effects on lung tumorigenesis in hamsters initiated by the carcinogen N-nitrosobis(2-oxopropyl)amine (BOP). The results clearly show a dose-dependent inhibition of lung tumor development.[7]
Table 1: Chemopreventive Effects of PPITC on BOP-Induced Lung Tumorigenesis in Hamsters [7]
| Treatment Group | Dose of PPITC (by gavage) | Number of Animals | Lung Tumor Incidence (%) | Inhibition of Tumor Incidence (%) |
| BOP + High-Dose PPITC | 100 µM | 30 | 5.9 | 94 |
| BOP + Low-Dose PPITC | 10 µM | 30 | 41.2 | 59 |
| BOP alone (Control) | - | 30 | 100 | - |
| Statistically significant decrease compared to the BOP alone group (p<0.01). |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of PPITC on a cancer cell line, such as A549 human lung carcinoma cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
A549 cells
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (PPITC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PPITC in culture medium. Suggested concentrations could range from 1 µM to 100 µM based on in vivo data.[7] Remove the old medium from the wells and add 100 µL of the PPITC-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve PPITC).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of PPITC that inhibits 50% of cell growth).
Western Blot for Nrf2 Nuclear Translocation and Target Protein Expression
This protocol is designed to quantify the effect of PPITC on the nuclear translocation of Nrf2 and the expression of its downstream targets, HO-1 and NQO1.
Materials:
-
A549 cells
-
PPITC
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear/Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed A549 cells in 6-well plates. Treat with PPITC (e.g., 50 µM) for various time points (e.g., 0, 2, 4, 6 hours).
-
Nuclear/Cytoplasmic Fractionation: To assess Nrf2 translocation, harvest the cells and perform subcellular fractionation using a commercial kit according to the manufacturer's instructions. This will separate nuclear and cytoplasmic proteins.[9]
-
Whole-Cell Lysates: To assess total HO-1 and NQO1 expression, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Use anti-Lamin B as a loading control for the nuclear fraction and anti-β-actin for cytoplasmic and whole-cell lysates.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels.
Quinone Reductase (NQO1) Activity Assay
This spectrophotometric assay measures the enzymatic activity of NQO1, a key phase II enzyme induced by PPITC. The protocol is adapted from established methods.[3][10][11]
Materials:
-
PPITC-treated and control cell lysates
-
Tris-HCl buffer (25 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
FAD (Flavin adenine dinucleotide)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)
-
DCPIP (2,6-dichlorophenolindophenol)
-
Dicoumarol (an NQO1 inhibitor)
-
96-well plate
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Lysate Preparation: Treat cells (e.g., A549) with PPITC for 24 hours. Harvest the cells, prepare cytosolic extracts, and determine the protein concentration.
-
Reaction Mixture Preparation: Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, BSA, FAD, and NADPH.
-
Assay Initiation: Add the cell lysate (containing the NQO1 enzyme) to the reaction mixture. To initiate the reaction, add the substrate, DCPIP.
-
Parallel Inhibition Control: Set up parallel reactions that include dicoumarol. The difference in reaction rates between the wells with and without dicoumarol represents the specific NQO1 activity.
-
Measurement: Immediately measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm over several minutes at 37°C.[10]
-
Calculation: Calculate the NQO1 activity using the molar extinction coefficient of DCPIP (2.1 x 10⁴ M⁻¹cm⁻¹).[10] Express the activity as nmol of DCPIP reduced per minute per mg of protein. Compare the activity in PPITC-treated cells to that in control cells to determine the fold induction.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of Quinone Reductase Activity [bio-protocol.org]
- 4. 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemopreventive effects of this compound on hamster lung tumorigenesis initiated with N-nitrosobis(2-oxopropyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenylpropyl Isothiocyanate
Welcome to the technical support center for the synthesis of 3-Phenylpropyl Isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete formation of the dithiocarbamate intermediate:
-
Verify the quality of reagents: Ensure that the starting amine (3-phenylpropylamine) and carbon disulfide are pure.
-
Optimize the base: The choice of base is crucial for the formation of the dithiocarbamate salt. Triethylamine (TEA) is commonly used, but other organic bases like diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be tested. Inorganic bases like potassium carbonate may also be effective, particularly in aqueous conditions.
-
Solvent selection: The reaction is typically performed in a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure the solvent is anhydrous.
-
Reaction temperature: The formation of the dithiocarbamate is usually carried out at low temperatures (0 °C to room temperature) to minimize side reactions.
-
-
Inefficient desulfurization:
-
Choice of desulfurizing agent: Several reagents can be used to convert the dithiocarbamate salt to the isothiocyanate. The choice of agent can significantly impact the yield. Common options include:
-
Thiophosgene: A highly effective but also highly toxic reagent.
-
Tosyl Chloride: A milder and effective alternative.
-
Di-tert-butyl dicarbonate (Boc₂O): A clean reagent where by-products are volatile.
-
Cyanuric chloride (TCT): Effective in aqueous one-pot procedures.
-
Iodine: A cost-effective and environmentally friendly option.
-
-
Reaction conditions for desulfurization: The optimal temperature and reaction time will vary depending on the desulfurizing agent. Follow the specific protocol for the chosen reagent carefully.
-
-
Side reactions:
-
Thiourea formation: This is a common side reaction, especially if the isothiocyanate product reacts with any remaining starting amine. To minimize this, ensure a slight excess of the thiocarbonylating or desulfurizing agent is used. In the thiophosgene method, using the amine salt instead of the free amine can also reduce this side reaction.
-
Decomposition of the product: Isothiocyanates can be sensitive to heat and moisture. Ensure proper work-up and purification conditions.
-
Logical Troubleshooting Flow for Low Yield:
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Difficulty in Product Purification
Possible Causes and Solutions:
-
Contamination with the desulfurizing agent or its by-products:
-
Tosyl chloride: Excess tosyl chloride can be difficult to remove by chromatography. Using a slight excess is recommended, followed by a quenching step with water or a mild aqueous base.
-
Boc₂O: By-products are generally volatile and can be removed under reduced pressure.
-
Thiourea by-product: This is often a major impurity. Careful chromatography on silica gel is usually effective for separation. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
-
Product instability:
-
Avoid high temperatures: During solvent evaporation and distillation, keep the temperature as low as possible to prevent decomposition. Vacuum distillation is recommended.
-
Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C is ideal) to prevent degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
A1: The two primary methods for synthesizing this compound are:
-
The Thiophosgene Method: This involves the direct reaction of 3-phenylpropylamine with thiophosgene in the presence of a base. While often efficient, this method uses the highly toxic and corrosive thiophosgene.
-
The Dithiocarbamate Method: This is a two-step process. First, 3-phenylpropylamine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. This method is generally preferred due to the avoidance of thiophosgene.
Q2: Which desulfurizing agent is best for the dithiocarbamate method?
A2: The "best" desulfurizing agent depends on the specific requirements of your synthesis, such as scale, desired purity, and tolerance for certain reagents. A comparison of common desulfurizing agents is provided in the table below. For a balance of good yield, milder conditions, and easier work-up, tosyl chloride and di-tert-butyl dicarbonate are often good choices for aliphatic isothiocyanates.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture against the starting material (3-phenylpropylamine). The product, this compound, will have a different Rf value.
-
GC-MS: This technique can be used to identify the formation of the product and detect any side products, such as the corresponding thiourea.
Q4: What are the safety precautions I should take when synthesizing this compound?
A4:
-
Thiophosgene: If using thiophosgene, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Thiophosgene is highly toxic and corrosive.
-
Carbon Disulfide: Carbon disulfide is volatile and flammable. Handle it with care in a fume hood.
-
Isothiocyanates: The product itself, this compound, is a lachrymator and irritant. Avoid inhalation and contact with skin and eyes.
Data Presentation
Table 1: Comparison of Synthetic Methods for Aliphatic Isothiocyanates
| Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Thiophosgene | 3-Phenylpropylamine | Thiophosgene, Base (e.g., Triethylamine) | 70-80% | High yield, one-step reaction. | Highly toxic and corrosive reagent. |
| Dithiocarbamate | 3-Phenylpropylamine, Carbon Disulfide | Desulfurizing Agents: | Avoids the use of thiophosgene. | Two-step process, potential for side reactions. | |
| Tosyl Chloride | 75-97% | Milder conditions, good yields. | By-products may require careful purification. | ||
| Di-tert-butyl dicarbonate (Boc₂O) | Good to excellent | Clean reaction with volatile by-products. | Reagent cost can be a factor. | ||
| Cyanuric Chloride (TCT) | High yields in one-pot aqueous systems. | Suitable for "green chemistry" approaches. | May not be suitable for all substrates. | ||
| Iodine | Good yields | Inexpensive and environmentally friendly. | Reaction times can be longer. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Dithiocarbamate Method with Tosyl Chloride
This protocol is a representative procedure based on established methods for the synthesis of aliphatic isothiocyanates.
Materials:
-
3-Phenylpropylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA)
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Formation of the Dithiocarbamate Salt (in situ):
-
To a solution of 3-phenylpropylamine (1.0 eq) in anhydrous DCM, add triethylamine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.
-
-
Desulfurization:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of tosyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless or pale yellow oil.
-
General Workflow for Dithiocarbamate Method:
Technical Support Center: Quantification of 3-Phenylpropyl Isothiocyanate in Plasma
Welcome to the technical support center for the quantification of 3-Phenylpropyl isothiocyanate (PPITC) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound (PPITC) in plasma?
The main challenges stem from the reactive nature of the isothiocyanate group and the complexity of the plasma matrix. Key issues include:
-
Matrix Effects: Endogenous components in plasma, such as phospholipids, can co-elute with PPITC and interfere with its ionization in mass spectrometry, leading to ion suppression or enhancement and inaccurate quantification.[1]
-
Analyte Stability: Isothiocyanates can be unstable in biological matrices and may degrade during sample collection, processing, and storage. Factors like temperature and pH can significantly impact their stability.[2]
-
Sample Preparation Complexity: Achieving efficient and reproducible extraction of PPITC from plasma while minimizing interferences is critical. Common methods like protein precipitation are fast but may not provide the cleanest extracts, potentially exacerbating matrix effects.[2]
-
Low UV Absorbance: For HPLC-UV analysis, isothiocyanates often lack a strong chromophore, which can result in poor sensitivity. Derivatization is a common strategy to overcome this limitation.
Q2: Which analytical technique is most suitable for PPITC quantification in plasma?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity. Atmospheric Pressure Chemical Ionization (APCI) has been shown to be more suitable than Electrospray Ionization (ESI) for isothiocyanates as it is less prone to matrix effects.[2][3] HPLC with UV detection can also be used, but often requires a derivatization step to improve sensitivity.
Q3: How can I minimize the degradation of PPITC in my plasma samples?
Due to the lability of isothiocyanates, a combination of low temperature and acidification is recommended during sample collection and preparation to minimize degradation.[2] It is advisable to process samples on ice and store them at -80°C for long-term stability.
Q4: What is a suitable internal standard for the analysis of PPITC?
A structurally similar compound is ideal. In a validated method for phenethyl isothiocyanate (PEITC), 1-phenylpropyl isothiocyanate was used as the internal standard, suggesting that a close structural analog is a suitable choice.[3] For PPITC analysis, an isotopically labeled PPITC (e.g., d5-PPITC) would be the best option if commercially available.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample extract and reinject. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for the analyte's pKa. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if tailing persists. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol) or perform a back-flush. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, particularly the organic solvent content and the pH. |
Issue 2: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting, vortexing, and evaporation steps. Automating these steps where possible can improve reproducibility. |
| Analyte Instability | Process samples consistently at low temperatures. Prepare quality control (QC) samples to monitor stability throughout the analytical run.[2] |
| Matrix Effects | Use a stable isotope-labeled internal standard. If not available, perform a matrix effect assessment and consider further sample cleanup or dilution.[1] |
| LC-MS/MS System Instability | Check for fluctuations in pump pressure, spray stability, and detector response. Perform system suitability tests before each run. |
Issue 3: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and pH. For liquid-liquid extraction, ensure sufficient mixing and phase separation time. For protein precipitation, select an appropriate organic solvent (e.g., acetonitrile).[2] |
| Analyte Adsorption | Use low-adsorption vials and pipette tips. Silanized glassware can also minimize adsorption. |
| Analyte Degradation | Re-evaluate sample handling and storage conditions. Minimize freeze-thaw cycles.[2] |
| Incomplete Reconstitution | Ensure the dried extract is fully redissolved in the reconstitution solvent by vortexing and/or sonication. |
Experimental Protocols
The following is a detailed methodology for a validated LC-APCI-MS/MS method for the quantification of phenethyl isothiocyanate (PEITC) in human plasma, which can be adapted for this compound (PPITC). Note: This method would require full validation for PPITC according to regulatory guidelines.[3]
Sample Preparation (Protein Precipitation)
-
Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1-phenylpropyl isothiocyanate in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (85% methanol in water).
-
Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 50 x 2.1 mm, 5 µm |
| Mobile Phase | 85% Methanol in Water |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| MS System | API 4000 or equivalent |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Polarity | Positive |
| MRM Transitions | To be optimized for PPITC and IS |
Quantitative Data
The following table summarizes the validation parameters for the referenced LC-APCI-MS/MS method for PEITC. These values can serve as a benchmark for the development and validation of a method for PPITC.[3]
| Parameter | Result for PEITC |
| Linearity Range | 5.00 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% Bias) | -7.8% to 6.4% |
| Recovery | 85.2% - 93.7% |
| Matrix Effect | 92.1% - 103.5% |
Visualizations
Experimental Workflow for PPITC Quantification
Caption: Workflow for PPITC quantification in plasma.
Troubleshooting Logic for Low Analyte Signal
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Phenylpropyl Isothiocyanate (PPITC) in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenylpropyl isothiocyanate (PPITC) in cell culture media. The information provided is designed to help identify and resolve issues related to the stability and activity of PPITC in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a lower-than-expected response to this compound (PPITC) treatment. What could be the cause?
A1: A diminished cellular response to PPITC is often linked to its instability in aqueous cell culture media.[1][2] Isothiocyanates (ITCs), including PPITC, are highly reactive electrophilic compounds that can readily react with nucleophiles present in the media.[3][4] This can lead to a rapid decrease in the effective concentration of the active compound. Key factors include:
-
Reaction with Media Components: Amino acids, vitamins, and even water in the cell culture media can react with the isothiocyanate group of PPITC, leading to its inactivation.[3][4]
-
pH of the Media: The degradation of ITCs is often pH-dependent, with increased instability at higher pH levels.[4][5] Standard cell culture media is typically buffered around pH 7.4, which can facilitate these reactions.
-
Incubation Time: The longer the incubation period, the greater the potential for PPITC degradation.
Q2: I've noticed a precipitate in my cell culture plate after adding PPITC. What is it and how can I prevent it?
A2: A precipitate following the addition of PPITC can be due to several factors:
-
Poor Solubility: While PPITC is typically dissolved in a solvent like DMSO before being added to media, high final concentrations can exceed its aqueous solubility limit, causing it to precipitate.[6]
-
Reaction Products: PPITC can react with components in the media to form less soluble adducts. For instance, reactions with free amino acids can form N,N'-disubstituted thiourea derivatives.[4]
To prevent precipitation, consider the following:
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended levels (typically <0.5%).
-
Lower Working Concentration: Test a range of PPITC concentrations to find the highest effective concentration that remains soluble.
-
Preparation Method: Prepare fresh dilutions of PPITC for each experiment and add it to the media with gentle mixing to ensure even dispersion.
Q3: How should I prepare and store my this compound (PPITC) stock solution?
A3: Proper preparation and storage are critical for maintaining the potency of your PPITC stock solution.
-
Solvent: Dissolve PPITC in an anhydrous, high-purity solvent such as dimethyl sulfoxide (DMSO).[6]
-
Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your cell culture.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light and moisture.
-
Fresh Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh working dilutions in your cell culture medium immediately before adding to your cells. Do not store diluted PPITC solutions in aqueous media.
Q4: Can the type of cell culture medium I use affect the stability of PPITC?
A4: Yes, the composition of your cell culture medium can significantly impact PPITC stability. Media rich in nucleophiles, such as those containing high concentrations of free amino acids (e.g., glycine, alanine) or reducing agents, can accelerate the degradation of PPITC.[4][5] If you suspect media-related instability, you may consider:
-
Using a simpler, defined medium: For short-term experiments, a simpler basal medium with fewer reactive components might be an option.
-
Serum-Free Conditions: Fetal bovine serum (FBS) contains a high concentration of proteins and other nucleophiles that can react with PPITC. If your experimental design allows, consider reducing the serum concentration or using a serum-free medium during the treatment period.
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of PPITC in media | 1. Prepare fresh PPITC working solutions immediately before each experiment. 2. Minimize the incubation time of PPITC in media before adding to cells. 3. Perform a time-course experiment to determine the stability of PPITC in your specific media. | Consistent and reproducible dose-response curves. |
| Reaction with media components | 1. Test the effect of PPITC in a simpler medium (e.g., basal salt solution) for a short duration to confirm its activity. 2. If possible, temporarily reduce the concentration of highly reactive components like serum during treatment. | A more potent effect of PPITC in the simpler medium would suggest a reaction with media components is occurring. |
| Improper storage of stock solution | 1. Prepare a fresh stock solution of PPITC from the original solid compound. 2. Aliquot the new stock solution into smaller volumes to avoid multiple freeze-thaw cycles. | Restored activity of PPITC in your assays. |
Problem 2: High Background Signal or Unexpected Cellular Toxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of toxic byproducts | 1. Analyze the purity of your PPITC source. 2. Consider that degradation products of PPITC in media could have their own biological effects. 3. Include a "media only + PPITC" control (without cells) to assess for any colorimetric or fluorescent changes in the media itself. | Identification of any confounding factors from PPITC degradation or impurities. |
| Solvent toxicity | 1. Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your PPITC treatments. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line. | No significant toxicity observed in the vehicle control wells. |
Experimental Protocols
Protocol 1: Assessment of PPITC Stability in Cell Culture Media
This protocol allows for the indirect assessment of PPITC stability by measuring its biological activity over time.
-
Prepare a fresh stock solution of PPITC in DMSO (e.g., 100 mM).
-
Prepare your complete cell culture medium.
-
Create a "pre-incubated" PPITC-media solution:
-
Dilute the PPITC stock solution to your desired final working concentration in the complete cell culture medium.
-
Incubate this solution at 37°C in a 5% CO2 incubator for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Seed your cells in a multi-well plate at a density that will be in the exponential growth phase at the time of treatment.
-
Treat the cells:
-
At each pre-incubation time point, add the corresponding "pre-incubated" PPITC-media solution to your cells.
-
For the 0-hour time point, prepare the PPITC dilution in media and immediately add it to the cells.
-
-
Incubate the treated cells for your desired experimental duration.
-
Assess cell viability or another relevant biological endpoint. A decrease in the biological effect with longer pre-incubation times suggests instability of PPITC in the media.
Visualizations
Caption: Degradation pathway of PPITC in cell culture media.
Caption: Troubleshooting workflow for PPITC-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 4. scispace.com [scispace.com]
- 5. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Isothiocyanate Extraction from Biological Tissues: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for the extraction of isothiocyanates (ITCs) from biological tissues. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and reproducible experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and analysis of isothiocyanates.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Isothiocyanate Yield | Incomplete Glucosinolate Hydrolysis: Insufficient myrosinase activity due to suboptimal pH or temperature. Myrosinase is most active at a neutral pH (around 7) and is heat-sensitive, with activity decreasing significantly at temperatures above 50-60°C.[1] | - Ensure the hydrolysis buffer is at an optimal pH (typically 6.5-7.0).[1] - Perform the hydrolysis step at room temperature or slightly elevated temperatures (e.g., 37°C), but avoid high temperatures that can inactivate myrosinase.[1] - If the tissue has been heat-treated (e.g., cooked), the endogenous myrosinase is likely inactive. Consider adding an external source of myrosinase. |
| Isothiocyanate Degradation: ITCs are unstable and can degrade in the presence of water, certain solvents (like ethanol and methanol), or at alkaline pH.[2] | - Use solvents known for better ITC stability, such as dichloromethane or chloroform, for extraction.[2] - If using aqueous solutions, perform extractions quickly and at cool temperatures. - Store extracts in a non-polar, anhydrous solvent at low temperatures (e.g., -20°C) to minimize degradation.[2] | |
| Inefficient Extraction: The chosen solvent may not be optimal for the specific ITC's polarity. | - Select a solvent based on the polarity of the target isothiocyanate. Dichloromethane and chloroform are effective for many ITCs.[2] - For a broader range of ITCs, consider sequential extractions with solvents of varying polarities. | |
| Emulsion Formation During Liquid-Liquid Extraction | Presence of Surfactants or Lipids: Biological samples, particularly those from animal tissues, can contain high levels of lipids and other molecules that act as emulsifiers. | - Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. - Add a small amount of a saturated salt solution (e.g., NaCl) to increase the polarity of the aqueous phase and help break the emulsion. - Consider a solid-phase extraction (SPE) method to avoid liquid-liquid partitioning. |
| Unexpected Peaks in Chromatogram | Co-elution of Matrix Components: Other compounds from the biological matrix may have similar retention times to the target ITCs. | - Optimize the chromatographic gradient to improve the separation of peaks. - Employ a more selective detector, such as a mass spectrometer (MS), which can differentiate compounds based on their mass-to-charge ratio. - Use a sample cleanup method like SPE to remove interfering compounds before analysis. |
| Solvent Impurities or Contamination: The solvent used for extraction or to dissolve the final extract may be contaminated. | - Use high-purity, HPLC, or MS-grade solvents. - Run a solvent blank to identify any peaks originating from the solvent. | |
| Peak Tailing or Broadening in HPLC/GC | Column Overload: Injecting too concentrated a sample can lead to poor peak shape. | - Dilute the sample before injection. |
| Active Sites on the Column: Silanol groups on the surface of silica-based columns can interact with the analytes, causing peak tailing. | - Use a column with end-capping to block the active silanol groups. - Add a small amount of a competing agent, like triethylamine, to the mobile phase. | |
| Inappropriate Solvent for Sample Dissolution: The solvent in which the sample is dissolved may not be compatible with the mobile phase, leading to poor peak shape. | - Dissolve the final extract in the initial mobile phase or a solvent with a similar polarity. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in obtaining a good yield of isothiocyanates?
A1: The enzymatic hydrolysis of glucosinolates by myrosinase is arguably the most critical step.[1] Ensuring optimal conditions for this reaction, primarily a neutral pH and appropriate temperature, is crucial for maximizing the conversion of precursors to the desired isothiocyanates.[1]
Q2: Which solvent is best for extracting isothiocyanates?
A2: The choice of solvent depends on the specific isothiocyanate and the biological matrix. However, chlorinated solvents like dichloromethane and chloroform are widely used and have been shown to be effective for a range of ITCs due to their ability to extract these moderately polar compounds and their limited miscibility with water.[2] Ethyl acetate is another commonly used solvent.[1] Hydroxylated solvents like ethanol and methanol can react with isothiocyanates, leading to lower yields, and should be used with caution.[2]
Q3: How can I improve the stability of my extracted isothiocyanates?
A3: Isothiocyanates are prone to degradation. To improve stability, it is recommended to:
-
Minimize contact with water.
-
Use non-polar, anhydrous solvents for storage.
-
Store extracts at low temperatures (-20°C or -80°C).
-
Avoid exposure to light and air.
Q4: Can I extract isothiocyanates from plasma or other animal tissues?
A4: Yes, isothiocyanates and their metabolites can be extracted from animal tissues like plasma and liver. These protocols often involve protein precipitation followed by liquid-liquid or solid-phase extraction.
Q5: What are the advantages of using Solid-Phase Extraction (SPE) for isothiocyanate purification?
A5: SPE offers several advantages over traditional liquid-liquid extraction, including:
-
Higher selectivity and cleaner extracts, reducing matrix effects in subsequent analyses.
-
Reduced solvent consumption.
-
Easier automation for high-throughput sample processing.
-
Avoidance of emulsion formation.
Quantitative Data Summary
The following tables summarize quantitative data on isothiocyanate extraction to aid in method selection and optimization.
Table 1: Comparison of Solvent Efficiency for Benzyl Isothiocyanate Extraction from Salvadora persica Roots
| Extraction Method | Solvent | Benzyl Isothiocyanate Yield (% w/w) |
| Maceration (Fresh Tissue) | Chloroform | 2.111 - 2.410 |
| Maceration (Fresh Tissue) | Acetone | 1.121 - 1.230 |
| Maceration (Fresh Tissue) | Ethanol | 0.063 - 0.071 |
| Soxhlet (Fresh Tissue) | Chloroform | 0.880 - 0.920 |
| Maceration (Dry Tissue) | Chloroform | 0.194 - 0.210 |
Data adapted from Abdel-Kader et al., 2019.[2] This table highlights that for fresh tissue, chloroform extraction via maceration provides the highest yield. It also demonstrates the significant loss of volatile ITCs upon drying the tissue and the negative impact of heat (Soxhlet extraction).[2]
Table 2: Comparison of Sulforaphane Extraction Yields from Broccoli Sprouts Using Different Methods
| Extraction Method | Solvent System | Sulforaphane Yield (µg/g DW) |
| Conventional Solvent Extraction | Ethanol | 184 |
| Conventional Solvent Extraction | Hexane | 101 |
| Pulsed Electric Field (PEF) Assisted Extraction | Not specified | 127.0 ± 7.1 |
| Ultrasonic-Assisted Extraction (UAE) | Dichloromethane | Not specified, but noted as efficient |
Data compiled from Tříska et al., 2021 and Mahn et al., 2022.[3] This table showcases that different extraction techniques can yield varying amounts of sulforaphane. While direct comparison is challenging due to differing experimental setups, it illustrates the potential of non-conventional methods like PEF to enhance extraction efficiency.[3]
Experimental Protocols
Protocol 1: General Solvent-Based Extraction of Isothiocyanates from Plant Tissues (e.g., Broccoli)
-
Sample Preparation: Homogenize fresh plant tissue (e.g., 10g) in a blender or with a mortar and pestle. To facilitate myrosinase activity, add a small amount of water.
-
Enzymatic Hydrolysis: Incubate the homogenate at room temperature for 1-2 hours to allow for the conversion of glucosinolates to isothiocyanates.
-
Extraction:
-
Add an appropriate volume of dichloromethane or ethyl acetate (e.g., 50 mL) to the homogenate.
-
Shake vigorously for 30 minutes.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the isothiocyanates.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Storage: Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., acetonitrile) and store at -20°C or lower until analysis.
Protocol 2: Extraction of Isothiocyanates from Plasma
-
Protein Precipitation:
-
To 100 µL of plasma, add 200 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully collect the supernatant.
-
The supernatant can be directly injected for LC-MS analysis or further purified.
-
-
Optional Solid-Phase Extraction (SPE) Cleanup:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.
-
Elute the isothiocyanates with a stronger solvent (e.g., acetonitrile or methanol).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase for analysis.
-
Visualizations
Experimental Workflow for Isothiocyanate Extraction
Caption: A generalized workflow for the solvent-based extraction of isothiocyanates.
Decision Tree for Extraction Method Selection
Caption: A decision tree to guide the selection of an appropriate ITC extraction method.
Sulforaphane-Induced Nrf2 Signaling Pathway
Caption: Simplified diagram of the Nrf2 signaling pathway activation by sulforaphane.
Isothiocyanate-Induced Apoptosis Pathway
Caption: A simplified representation of the intrinsic apoptosis pathway induced by ITCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant sources, extraction techniques, analytical methods, bioactivity, and bioavailability of sulforaphane: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of 3-Phenylpropyl Isothiocyanate (PPITC)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 3-Phenylpropyl isothiocyanate (PPITC).
Troubleshooting Guides & FAQs
This section addresses common challenges and questions encountered during in vivo experiments with PPITC.
Frequently Asked Questions
Q1: We are observing low plasma concentrations of PPITC after oral administration in our animal model. What are the likely causes and how can we improve this?
A1: Low plasma concentrations of this compound (PPITC) are a common challenge, primarily due to its hydrophobic nature and rapid metabolism. Here are the potential causes and troubleshooting steps:
-
Poor Solubility and Dissolution: PPITC is poorly soluble in aqueous solutions, which limits its dissolution in the gastrointestinal (GI) tract and subsequent absorption.
-
Troubleshooting:
-
Formulation with Lipids: Co-administration of PPITC with dietary lipids or formulating it in a lipid-based delivery system can enhance its solubility and absorption through micellar encapsulation.
-
Nanoformulations: Consider developing a nanoformulation, such as a self-nanoemulsifying drug delivery system (SNEDDS), liposomes, or solid lipid nanoparticles, to increase the surface area for dissolution and improve absorption.[1][2][3][4][5]
-
-
-
Rapid Metabolism: Isothiocyanates are known to be rapidly conjugated with glutathione (GSH) in the liver via the mercapturic acid pathway, leading to swift clearance from the bloodstream.[3]
-
Troubleshooting: While altering metabolic pathways is complex, understanding the pharmacokinetic profile is key. Conduct a time-course study to determine the Tmax (time to maximum concentration) to ensure your blood collection time points are optimal.
-
-
Instability: PPITC may degrade in the acidic environment of the stomach.
-
Troubleshooting: Encapsulation strategies, such as enteric-coated nanoparticles, can protect the compound from gastric degradation and allow for release in the more neutral pH of the intestine.
-
Q2: We are seeing high variability in bioavailability between individual animals in our study. What factors could be contributing to this?
A2: High inter-individual variability is a known issue in in vivo studies. Several factors can contribute to this:
-
Food Matrix Effects: The composition of the animal's diet can significantly impact the absorption of PPITC.[6][7] The presence and type of fats, proteins, and fibers can alter the gastrointestinal environment and the formation of micelles necessary for lipid-soluble compound absorption.
-
Troubleshooting: Standardize the diet of the animals for a significant period before and during the study. If co-administering with a lipid, ensure the amount and type of lipid are consistent across all animals.
-
-
Gastrointestinal Physiology: Differences in gastric emptying time, intestinal transit time, and gut microbiota composition can affect the extent and rate of PPITC absorption.
-
Troubleshooting: Ensure animals are fasted for a consistent period before dosing to standardize gastric emptying. Acclimatize animals to the experimental conditions to minimize stress-induced physiological changes.
-
-
Dosing Accuracy: Inconsistent administration of the formulation can lead to variability.
-
Troubleshooting: For oral gavage, ensure the technique is consistent and the formulation is homogenous. For dietary administration, monitor food intake to ensure all animals consume the target dose.
-
Q3: How can we confirm that our formulation strategy is effectively enhancing PPITC bioavailability?
A3: A comparative pharmacokinetic study is the most definitive way to assess the enhancement of bioavailability.
-
Experimental Design:
-
Groups: Include a control group receiving unformulated PPITC (e.g., a simple suspension in corn oil or water) and experimental groups receiving your enhanced formulations (e.g., lipid-based, nanoformulation).
-
Dosing: Administer the same dose of PPITC to all groups.
-
Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) to capture the full pharmacokinetic profile.
-
Analysis: Analyze plasma samples for PPITC and its major metabolites using a validated analytical method like LC-MS/MS.
-
-
Key Parameters to Compare:
-
Cmax (Maximum Plasma Concentration): An increase in Cmax suggests a higher rate and extent of absorption.
-
AUC (Area Under the Curve): A significant increase in the AUC indicates greater overall drug exposure and enhanced bioavailability.
-
Tmax (Time to Maximum Plasma Concentration): A change in Tmax can provide insights into the rate of absorption.
-
Data Presentation: Comparative Pharmacokinetic Parameters
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| PPITC Suspension (Control) | Value | Value | Value | 100 |
| PPITC in Lipid Solution | Value | Value | Value | Value |
| PPITC Nanoformulation | Value | Value | Value | Value |
| This table should be populated with your experimental data. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation of PPITC for Oral Gavage
Objective: To prepare a simple lipid-based solution of PPITC to enhance its oral absorption in a rodent model.
Materials:
-
This compound (PPITC)
-
Medium-chain triglyceride (MCT) oil or sesame oil
-
Glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Pipettes
Procedure:
-
Determine the desired concentration of PPITC in the oil vehicle based on the target dose and the volume to be administered (typically 5-10 mL/kg for rats).
-
Weigh the required amount of PPITC using an analytical balance.
-
In a glass vial, add the weighed PPITC to the calculated volume of MCT oil.
-
Place a magnetic stir bar in the vial and place it on a magnetic stirrer.
-
Stir the mixture at room temperature until the PPITC is completely dissolved. Gentle warming (to no more than 40°C) can be used to aid dissolution if necessary, but monitor for any degradation.
-
Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Store the formulation in a tightly sealed vial, protected from light, at 4°C. Warm to room temperature before administration.
Protocol 2: Quantification of PPITC and its Metabolites in Plasma using LC-MS/MS
Objective: To extract and quantify PPITC and its N-acetylcysteine (NAC) conjugate from plasma samples.
Materials:
-
Plasma samples
-
Internal standard (e.g., a structurally similar isothiocyanate not present in the samples)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Protein precipitation plates or microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Develop a suitable gradient to separate PPITC and its metabolites from endogenous plasma components.
- Injection Volume: 5-10 µL. b. Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Determine the specific precursor-to-product ion transitions for PPITC, its NAC metabolite, and the internal standard.
-
Quantification: a. Generate a calibration curve using standard solutions of PPITC and its metabolite of known concentrations spiked into blank plasma. b. Process the data using the appropriate software to calculate the concentrations in the unknown samples based on the peak area ratios of the analytes to the internal standard.
Visualizations
Signaling Pathway: Mercapturic Acid Pathway for PPITC Metabolism
Caption: Mercapturic acid pathway for the metabolism of PPITC.
Experimental Workflow: Enhancing PPITC Bioavailability
Caption: Workflow for developing and testing enhanced PPITC formulations.
References
- 1. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dosage for Novel Chemopreventive Agent CP-123
Disclaimer: Due to the absence of publicly available research on the chemopreventive effects of 1-propargyl-3-(p-tolylsulfonyl)isothiourea (PPITC), this technical support center has been created for a hypothetical novel chemopreventive agent, designated CP-123 . The following information is illustrative and based on general principles of cancer chemoprevention research.
This resource is intended for researchers, scientists, and drug development professionals working with the novel chemopreventive agent CP-123. It provides troubleshooting guidance and frequently asked questions to assist with experimental design and execution, particularly concerning dosage optimization for maximum chemopreventive effect.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for CP-123?
A1: CP-123 is hypothesized to exert its chemopreventive effects primarily through the inhibition of the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation.[1][2][3] By downregulating this pathway, CP-123 is expected to induce apoptosis and inhibit the growth of premalignant and malignant cells.
Q2: How should I determine the starting dose for my in vivo experiments?
A2: For initial in vivo studies, it is recommended to start with a dose range determined from prior in vitro IC50 values and preliminary toxicity assessments. A common approach is to begin with a dose that is a fraction of the Maximum Tolerated Dose (MTD) if known. If the MTD is unknown, a dose-ranging study is the first essential step.[4][5]
Q3: What are the key considerations for a dose-response study design?
A3: A robust dose-response study should include a sufficient number of dose groups to capture the full dynamic range of the agent's effect. Key parameters to consider are the number of doses, the spacing of dose levels (often logarithmic), and the sample size per group to achieve adequate statistical power.[4]
Troubleshooting Guides
Issue 1: High variability in experimental results between replicates.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Ensure all cell lines are cultured under standardized conditions, including media composition, passage number, and confluency at the time of treatment.[5]
-
-
Possible Cause: Inaccurate drug concentration.
-
Solution: Prepare fresh stock solutions of CP-123 for each experiment and verify the concentration. Ensure proper mixing and dilution.
-
-
Possible Cause: Biological variability in animal models.
-
Solution: Use age- and weight-matched animals from a reputable supplier. Increase the sample size per group to account for individual variations.
-
Issue 2: No significant chemopreventive effect observed at the tested doses.
-
Possible Cause: The administered dose is too low.
-
Solution: Conduct a dose-escalation study to determine if higher, non-toxic doses elicit a response.
-
-
Possible Cause: Poor bioavailability of CP-123.
-
Solution: Investigate the pharmacokinetic properties of CP-123. Consider alternative routes of administration or formulation strategies to improve absorption and distribution.
-
-
Possible Cause: The chosen cell line or animal model is resistant to the mechanism of action of CP-123.
-
Solution: Test CP-123 in a panel of cell lines with known genetic backgrounds, particularly with respect to the PI3K/Akt pathway, to identify sensitive models.
-
Issue 3: Unexpected toxicity observed in animal models.
-
Possible Cause: The starting dose is too high.
-
Solution: Immediately reduce the dose and perform a more gradual dose-escalation study to determine the MTD.[5]
-
-
Possible Cause: Off-target effects of CP-123.
Data Presentation
Table 1: Hypothetical In Vitro Efficacy of CP-123 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) after 48h |
| PA-1 | Ovarian | Wild-type | 15.2 |
| SKOV-3 | Ovarian | Null | 28.5 |
| LAPC-4 | Prostate | Mutant (R175H) | 12.8 |
| VCaP | Prostate | Mutant (R248W) | 21.1 |
| A549 | Lung | Wild-type | 35.7 |
Table 2: Hypothetical Dose-Ranging and Toxicity Study of CP-123 in a Mouse Model
| Dose Group (mg/kg) | Route of Administration | Number of Animals | Observed Adverse Effects | Percent Weight Change (Day 14) |
| Vehicle Control | Oral Gavage | 10 | None | +5.2% |
| 10 | Oral Gavage | 10 | None | +4.8% |
| 25 | Oral Gavage | 10 | None | +3.5% |
| 50 | Oral Gavage | 10 | Mild lethargy in 20% of animals | -2.1% |
| 100 | Oral Gavage | 10 | Significant lethargy, ruffled fur | -8.5% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of CP-123 in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the CP-123 dilutions. Include a vehicle control (e.g., DMSO) group.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis for PI3K/Akt Pathway Proteins
-
Cell Lysis: After treatment with CP-123 for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of CP-123.
Caption: General experimental workflow for dosage optimization of a novel chemopreventive agent.
References
- 1. ROS Accumulation by PEITC Selectively Kills Ovarian Cancer Cells via UPR-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K in cancer: its structure, activation modes and role in shaping tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anygenes.com [anygenes.com]
Technical Support Center: 3-Phenylpropyl Isothiocyanate (PPITC) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenylpropyl isothiocyanate (PPITC) in animal studies. The information provided is intended to help mitigate potential toxicity and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound (PPITC)?
Q2: What are the primary mechanisms of isothiocyanate toxicity?
A2: Isothiocyanates (ITCs), including PPITC, are electrophilic compounds that can react with nucleophiles such as thiols (e.g., glutathione) and amino groups in proteins. Their toxicity is often attributed to:
-
Glutathione (GSH) Depletion: Reaction with intracellular GSH can lead to oxidative stress and cellular damage.
-
Enzyme Inhibition: ITCs can inhibit the activity of various enzymes, including cytochrome P450s, which are involved in the metabolism of xenobiotics.
-
Induction of Apoptosis: At higher concentrations, ITCs can induce programmed cell death.
Q3: How can the toxicity of PPITC be reduced in animal studies?
A3: Several strategies can be employed to mitigate the toxicity of PPITC:
-
Formulation: Proper formulation is crucial. PPITC is an oil and is soluble in DMSO. For in vivo studies, it is often administered by oral gavage after being dissolved in a suitable vehicle like corn oil. Ensuring a homogenous and stable formulation can prevent localized high concentrations that may lead to irritation or toxicity.
-
Co-administration with Thiol-Containing Compounds: Co-administration of N-acetylcysteine (NAC) or glutathione (GSH) may reduce toxicity. GSH conjugates of isothiocyanates are generally less toxic than the parent compounds. In vitro studies have shown that excess GSH can abolish the cytotoxicity of ITC conjugates. However, it is important to note that NAC can also form conjugates with ITCs in the administration vehicle, potentially reducing the bioavailability of the parent compound.
-
Dose Fractionation: Administering the total daily dose in two or more smaller doses can help to avoid high peak plasma concentrations and reduce acute toxicity.
Q4: What are the signs of PPITC toxicity to watch for in animals?
A4: Based on the general toxicity profile of isothiocyanates and related compounds, researchers should monitor for the following clinical signs:
-
General: Reduced body weight gain, lethargy, ruffled fur.
-
Gastrointestinal: Diarrhea, signs of abdominal discomfort.
-
Respiratory: Labored breathing, nasal discharge (if inhaled).
-
Dermal (if topical exposure): Skin irritation, erythema, edema.
If any of these signs are observed, the animal should be closely monitored, and the dosing regimen may need to be adjusted or discontinued.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Animal Distress During or Immediately After Oral Gavage (e.g., coughing, struggling, cyanosis) | Improper gavage technique leading to administration into the trachea or perforation of the esophagus. | 1. Immediately stop the procedure. 2. If the substance entered the trachea, the animal should be euthanized immediately. 3. Review and practice proper oral gavage technique. Ensure the gavage needle is the correct size and length for the animal. 4. Ensure the animal is properly restrained and the head and neck are extended to create a straight path to the esophagus. |
| Reduced Food and Water Intake, Weight Loss | Systemic toxicity or local irritation in the gastrointestinal tract. | 1. Monitor body weight daily. 2. Consider reducing the dose or the concentration of the PPITC formulation. 3. Ensure the formulation is well-tolerated and the vehicle itself is not causing adverse effects. 4. Consider co-administering a gastro-protectant, after consulting with a veterinarian. |
| Skin Lesions or Hair Loss at the Application Site (for dermal studies) | Irritant properties of PPITC. | 1. Reduce the concentration of the PPITC solution. 2. Ensure the vehicle is appropriate and non-irritating. 3. Apply a smaller volume over a larger surface area to reduce localized concentration. |
| Inconsistent Experimental Results | Issues with formulation stability or homogeneity. | 1. Prepare fresh formulations regularly. 2. Ensure the PPITC is fully dissolved and the solution is homogenous before each administration. 3. Store the formulation under appropriate conditions (e.g., protected from light, at the recommended temperature). |
Quantitative Data Summary
Due to the lack of specific LD50 values for this compound in publicly available literature, the following table summarizes its hazard classification based on Safety Data Sheets.
Table 1: Hazard Classification of this compound
| Hazard Category | Classification | Reference |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | |
| Acute Dermal Toxicity | Category 4: Harmful in contact with skin | |
| Acute Inhalation Toxicity | Category 4: Harmful if inhaled | |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage | |
| Serious Eye Damage/Eye Irritation | Category 1: Causes serious eye damage | |
| Specific target organ toxicity (single exposure) | Category 3: May cause respiratory irritation |
Experimental Protocols
Protocol 1: Oral Gavage Administration of PPITC in Rodents
This protocol provides a general guideline for the oral administration of PPITC to mice or rats.
Materials:
-
This compound (PPITC)
-
Vehicle (e.g., corn oil, sesame oil)
-
Appropriately sized oral gavage needles (flexible or rigid with a ball-tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize animals to handling for several days before the experiment.
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg and for rats is 20 ml/kg.
-
Properly restrain the animal to immobilize the head and prevent movement. For mice, this can be achieved by scruffing the neck. For rats, a two-handed grip or a restraint device may be used.
-
-
Gavage Needle Measurement:
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle at the level of the animal's incisors. Do not insert the needle beyond this mark.
-
-
PPITC Formulation Preparation:
-
Prepare the PPITC solution in the chosen vehicle at the desired concentration. Ensure PPITC is completely dissolved.
-
Draw the calculated volume of the PPITC solution into the syringe.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the correct position, slowly depress the syringe plunger to administer the solution.
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any immediate signs of distress, such as labored breathing or coughing.
-
Continue to monitor the animals according to the experimental protocol for any signs of toxicity.
-
Protocol 2: Preparation of a PPITC-N-acetylcysteine (NAC) Co-formulation
This protocol describes the preparation of a formulation for co-administration of PPITC and NAC.
Materials:
-
This compound (PPITC)
-
N-acetylcysteine (NAC)
-
Vehicle (e.g., corn oil)
-
Sonicator or vortex mixer
Procedure:
-
Solubilization of NAC:
-
NAC has limited solubility in oil. To prepare an oil-based suspension, finely grind the NAC powder.
-
Add the powdered NAC to the corn oil and vortex or sonicate until a uniform suspension is achieved.
-
-
Addition of PPITC:
-
Add the required amount of PPITC to the NAC suspension.
-
Vortex or sonicate again to ensure a homogenous mixture.
-
-
Administration:
-
Administer the co-formulation via oral gavage as described in Protocol 1.
-
It is critical to ensure the suspension is well-mixed immediately before each administration to ensure consistent dosing of both compounds.
-
Visualizations
Caption: Experimental workflow for PPITC administration in animal studies.
Caption: Simplified signaling pathway of PPITC metabolism and toxicity.
Caption: Troubleshooting logic for adverse events in PPITC studies.
addressing matrix effects in LC-MS analysis of PPITC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of phenylisothiocyanate (PITC) derivatized compounds.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in LC-MS analysis?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative methods.[1][2]
Q2: Why is the analysis of PITC-derivatized compounds, such as amino acids, particularly susceptible to matrix effects?
PITC is commonly used to derivatize amino acids for analysis in complex biological matrices like plasma, urine, or tissue extracts.[4][5] These matrices are rich in endogenous components such as salts, phospholipids, and proteins that can co-elute with the PITC-analytes and interfere with the ionization process in the mass spectrometer's source.[3][6][7]
Q3: How can I quickly determine if my PITC analysis is being affected by matrix effects?
A common and effective method is the post-extraction spike experiment.[1] This involves comparing the peak response of an analyte spiked into a blank matrix extract to the response of the same analyte in a clean solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[1][2] A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[2]
Q4: What is the most effective way to compensate for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][8][9] A SIL-IS is chemically identical to the analyte and will co-elute chromatographically, meaning it experiences the same extraction inefficiencies and ionization suppression or enhancement.[8][10] By using the response ratio of the analyte to the SIL-IS, these variations can be effectively normalized.[11]
Q5: Can I just dilute my sample to reduce matrix effects?
Sample dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components.[1][12][13] However, this approach also dilutes the analyte of interest. This can be a significant drawback if the analyte concentration is low, potentially causing the signal to fall below the lower limit of quantitation (LLOQ) of the assay.[6]
Troubleshooting Guide: Identifying and Mitigating Matrix Effects
This guide provides a systematic approach to diagnosing and resolving matrix effect issues in your PITC LC-MS analysis.
Step 1: Qualitatively Identify Matrix Effect Regions
Before making changes to your method, you must identify where in the chromatogram the matrix effects are occurring. The post-column infusion experiment is the ideal tool for this.[14][15] This technique involves infusing a constant flow of your PITC-analyte solution into the LC eluent after the analytical column but before the MS ion source.[15] When a blank matrix extract is injected, any dips or rises in the resulting stable baseline signal indicate regions of ion suppression or enhancement, respectively.[1][16]
Step 2: Improve Sample Preparation to Remove Interferences
The most effective way to combat matrix effects is to remove the interfering components before the sample is ever injected into the LC-MS system.[6] Biological fluids like plasma are particularly rich in phospholipids, a common cause of ion suppression.[6][17]
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Efficacy |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Fast, simple, and inexpensive. | Non-selective; keeps many interferences like phospholipids and salts in the supernatant, often leading to significant matrix effects.[17][18] | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases to separate them from matrix components. | Can provide cleaner extracts than PPT by adjusting pH and solvent polarity to target specific analytes.[6] | More labor-intensive, requires solvent optimization, and can have variable analyte recovery. | Medium |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away, followed by elution of the purified analytes. | Highly selective, provides the cleanest extracts, removes phospholipids and salts effectively, and allows for analyte concentration.[17][18] | Most complex and expensive method; requires significant method development. | High |
Step 3: Optimize Chromatographic Conditions
If sample preparation is insufficient, adjusting the chromatographic method can help separate your PITC-analyte from the ion suppression/enhancement zones identified in Step 1.[16]
-
Modify the Gradient: Alter the mobile phase gradient to shift the retention time of your analyte away from the interfering regions.
-
Use a Divert Valve: Program the divert valve to send the highly contaminated early and late portions of the eluent to waste, only allowing the flow containing your analyte of interest to enter the mass spectrometer.[18]
Step 4: Implement a Robust Internal Standard Strategy
Even with optimized sample preparation and chromatography, some matrix variability between samples is inevitable.[8] Using an appropriate internal standard is crucial for accurate and precise quantitation.
-
Stable Isotope-Labeled (SIL) IS: This is the preferred choice. A SIL-IS (e.g., ¹³C or ¹⁵N labeled analyte) has nearly identical chemical and physical properties to the analyte.[9][19] It will co-elute and be affected by matrix components in the exact same way, providing the most reliable correction.[10][11]
-
Structural Analogue IS: If a SIL-IS is unavailable, a structural analogue can be used. However, its chromatographic behavior and ionization efficiency may differ from the analyte, leading to incomplete correction for matrix effects.[9]
Experimental Protocols
Protocol: Post-Column Infusion Experiment to Detect Matrix Effects
This protocol describes how to qualitatively assess matrix effects across a chromatographic run.
1. Materials:
-
Syringe pump
-
Tee union for post-column connection
-
Standard solution of your PITC-analyte of interest (e.g., 100 ng/mL in mobile phase)
-
Blank matrix samples (e.g., human plasma, urine) that have been extracted using your standard sample preparation protocol.
-
Solvent blank (e.g., mobile phase).
2. Instrument Setup:
-
Set up the LC-MS system with the analytical column and mobile phases used in your method.
-
Disconnect the tubing from the LC that goes to the MS ion source.
-
Install a "Tee" fitting. Connect the LC flow outlet to one port of the tee.
-
Connect the outlet of the syringe pump to the second port of the tee.
-
Connect the third port of the tee to the MS ion source.
-
Place the PITC-analyte standard solution in the syringe pump. Set a low, constant flow rate (e.g., 10-20 µL/min).[20]
3. Procedure:
-
Start the LC flow with your initial gradient conditions.
-
Begin the post-column infusion from the syringe pump. Monitor the analyte's signal in the MS until a stable, elevated baseline is achieved.[16]
-
Inject a solvent blank. The baseline should remain stable and flat, confirming the system is clean.
-
Inject your prepared blank matrix extract and run your full LC gradient.[1]
-
Monitor the baseline of the infused analyte throughout the entire chromatographic run.
4. Data Interpretation:
-
No Matrix Effect: The baseline signal for the infused analyte remains constant and stable throughout the run.
-
Ion Suppression: A significant drop or dip in the baseline signal indicates that components are eluting from the column at that time and suppressing the ionization of your analyte.[7][16]
-
Ion Enhancement: A rise or peak in the baseline signal indicates ion enhancement.
This "matrix effect profile" will clearly show the retention time windows where your method is most vulnerable to interference.[14]
Visualizations
Caption: Troubleshooting workflow for diagnosing and mitigating matrix effects.
Caption: PITC analysis workflow with key matrix effect control points highlighted.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gtfch.org [gtfch.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. waters.com [waters.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Home - Cerilliant [cerilliant.com]
- 20. chemrxiv.org [chemrxiv.org]
stabilization techniques for long-term storage of 3-Phenylpropyl isothiocyanate
This technical support center provides guidance on the stabilization and long-term storage of 3-Phenylpropyl isothiocyanate for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For long-term stability, it is recommended to store pure this compound at -20°C.[1] While it may be shipped at ambient temperature, prolonged storage at room temperature is not advised due to the compound's inherent instability.[1][2] The compound is also moisture-sensitive, so it is crucial to store it in a tightly sealed container in a dry environment.[3][4]
Q2: What are the primary degradation pathways for this compound?
Isothiocyanates are susceptible to degradation through several pathways:
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding amine, 3-phenylpropylamine, and ultimately a thiocarbamic acid derivative.[5]
-
Reaction with Nucleophiles: The isothiocyanate group is electrophilic and can react with various nucleophiles. For instance, it can react with amines to form thioureas or with thiols to create dithiocarbamates.[5]
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule. For a similar compound, allyl isothiocyanate, thermal degradation in an aqueous solution resulted in the formation of various sulfides and thioureas.[6]
Q3: Are there any known stabilizers for this compound?
While specific studies on stabilizers for this compound are limited, a patent for stabilizing isothiocyanates suggests the use of certain carbohydrates, such as α-glycosyl α, α-trehalose, isomaltol, and cyclic tetrasaccharides.[7] Additionally, the use of antioxidants to prevent oxidative degradation may be beneficial, a principle applied in other chemical industries.[8]
Q4: How should I handle this compound in the laboratory?
Due to its potential hazards, this compound should be handled with care in a well-ventilated area, preferably under a chemical fume hood.[9] It is important to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.[9] In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Purity/Activity Over Time | Improper storage conditions leading to degradation. | Store the compound at -20°C in a tightly sealed, moisture-proof container. Consider aliquoting the compound to minimize freeze-thaw cycles and exposure to atmospheric moisture. |
| Exposure to moisture. | Ensure the storage container is well-sealed. If possible, store under an inert atmosphere (e.g., argon or nitrogen). | |
| Inconsistent Experimental Results | Degradation of the compound in solution. | Prepare solutions fresh before each experiment. If a stock solution must be stored, store it at -20°C or -80°C in an airtight vial and use it within a short period. |
| Reaction with solvent or other reagents. | Be mindful of the reactivity of the isothiocyanate group with nucleophilic solvents (e.g., those containing water or amines). Use anhydrous solvents when possible. | |
| Visible Changes in the Compound (e.g., color change, precipitation) | Degradation or polymerization. | Discard the compound if visible changes are observed, as this indicates significant degradation. |
| Contamination. | Ensure all labware is clean and dry before use. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-term) | To minimize thermal degradation and slow down chemical reactions.[1][10] |
| Ambient (Short-term/Shipping) | Acceptable for short durations, but not for prolonged storage.[1][2] | |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, amber glass vial | To protect from moisture and light.[3] |
| Moisture | Avoid | The compound is moisture-sensitive and can hydrolyze.[3][4] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-UV
This protocol provides a general method for monitoring the stability of this compound over time.
1. Materials:
- This compound
- Acetonitrile (HPLC grade, anhydrous)
- Water (HPLC grade)
- Formic acid (optional, for mobile phase modification)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Sample Preparation:
- Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
- Divide the stock solution into multiple aliquots in tightly sealed vials.
- Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature).
3. HPLC Analysis:
- Set up the HPLC system with a C18 column.
- Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water (with or without 0.1% formic acid).
- Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined experimentally, but a starting point could be around 254 nm).
- At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot from each storage condition.
- Dilute the sample to an appropriate concentration for HPLC analysis.
- Inject the sample onto the HPLC system and record the chromatogram.
4. Data Analysis:
- Measure the peak area of the this compound peak at each time point for each storage condition.
- Calculate the percentage of the remaining compound relative to the initial time point (t=0).
- Plot the percentage of the remaining compound versus time to determine the degradation rate under each condition.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound CAS#: 2627-27-2 [m.chemicalbook.com]
- 5. Buy this compound | 2627-27-2 [smolecule.com]
- 6. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JP2005006579A - Method for stabilizing isothiocyanates and uses thereof - Google Patents [patents.google.com]
- 8. Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. This compound|T40253|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of 3-Phenylpropyl Isothiocyanate and Phenethyl Isothiocyanate in Cancer Chemoprevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer efficacy of two promising isothiocyanates: 3-Phenylpropyl isothiocyanate (PPITC) and Phenethyl isothiocyanate (PEITC). This analysis is based on available preclinical data and aims to inform further research and development in the field of cancer chemoprevention.
Introduction
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their potential anti-cancer properties. Among the numerous ITCs studied, Phenethyl isothiocyanate (PEITC) is one of the most extensively investigated, with demonstrated efficacy in various cancer models and progression to clinical trials.[1][2] this compound (PPITC), a structurally similar compound with an additional carbon in its alkyl chain, has also shown potent chemopreventive effects. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental data supporting their potential as anti-cancer agents.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of PPITC and PEITC in various cancer cell lines and animal models. It is important to note that direct head-to-head comparative studies are limited, and thus, data is compiled from various independent studies. Differences in experimental conditions should be considered when interpreting these results.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| PEITC | Pancreatic (PL-45, MIAPaca2, BxPC3) | ~5-10 | [1] |
| Cervical (CaSki) | ~20-30 | [3] | |
| Glioblastoma (GBM 8401) | ~8 | [4] | |
| Ovarian (SKOV-3) | 15 | [5] | |
| Ovarian (OVCAR-3) | 20 | [5] | |
| Ovarian (TOV-21G) | 5 | [5] | |
| PPITC | Data not readily available in reviewed literature | - | - |
Note: The lack of readily available IC50 data for PPITC in the reviewed literature highlights a gap in the direct comparative analysis of potency at the cellular level.
In Vivo Efficacy: Tumor Inhibition in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of potential anti-cancer compounds.
| Isothiocyanate | Cancer Type | Animal Model | Treatment Protocol | Tumor Inhibition | Reference |
| PEITC | Pancreatic Cancer | MIAPaca2 Xenograft | 12 µmol/day, 5 days/week for 7 weeks | Significant reduction in tumor volume | [1] |
| Melanoma | A375.S2 Xenograft | 20 and 40 mg/kg, i.p. daily for 12 days | Dose-dependent reduction in tumor weight | [6] | |
| Lung Cancer | A549 Xenograft | 5 mg/kg, i.p. daily for 35 days | Significant reduction in tumor size and weight | [7] | |
| Glioblastoma | GBM 8401 Xenograft | 10 and 20 µmol/100 µL, oral gavage daily | Significant decrease in tumor weight and volume | [8] | |
| PPITC | Data from direct tumor inhibition xenograft models not as prevalent in the reviewed literature, with more focus on carcinogen-induced tumorigenesis models. |
Mechanisms of Action and Signaling Pathways
Both PPITC and PEITC exert their anti-cancer effects through multiple mechanisms, targeting various signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound (PPITC)
The primary mechanism of action for PPITC appears to be the induction of phase II detoxification enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway plays a crucial role in protecting cells from oxidative stress and carcinogens.
Caption: PPITC-mediated activation of the Nrf2 signaling pathway.
Phenethyl Isothiocyanate (PEITC)
PEITC has a broader range of known mechanisms, affecting multiple signaling pathways crucial for cancer cell survival and proliferation.
References
- 1. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Effects of Phenethyl Isothiocyanate Treatment on Vimentin Protein Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 4. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers [mdpi.com]
- 6. Phenethyl Isothiocyanate Inhibits In Vivo Growth of Subcutaneous Xenograft Tumors of Human Malignant Melanoma A375.S2 Cells | In Vivo [iv.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenethyl Isothiocyanate Inhibits In Vivo Growth of Xenograft Tumors of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Efficacy of 3-Phenylpropyl Isothiocyanate in Thwarting NNN-Induced Cancer: A Comparative Guide
For Immediate Release
A comprehensive analysis of 3-Phenylpropyl isothiocyanate (PPITC) has demonstrated its remarkable potential in inhibiting tumorigenesis induced by the tobacco-specific nitrosamine, N'-nitrosonornicotine (NNN). This guide provides a detailed comparison of PPITC with other potential chemopreventive agents, supported by experimental data, to inform researchers, scientists, and drug development professionals on the current landscape of NNN-induced cancer prevention.
N'-nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products and is a significant contributor to cancers of the esophagus, oral cavity, and lung in tobacco users.[1][2][3] The quest for effective chemopreventive agents to counteract the carcinogenic effects of NNN is a critical area of cancer research. Among the promising candidates, this compound (PPITC), a naturally occurring compound found in cruciferous vegetables, has shown significant efficacy.
Comparative Efficacy of Chemopreventive Agents Against NNN-Induced Tumorigenesis
A pivotal study on the effect of dietary PPITC on NNN-induced esophageal tumorigenesis in F344 rats revealed a greater than 95% reduction in both tumor incidence and multiplicity.[4][5] This section provides a comparative summary of the efficacy of PPITC and other isothiocyanates, as well as other classes of chemopreventive agents, in animal models of NNN-induced cancer.
| Agent | Chemical Class | Carcinogen | Animal Model | Tumor Site | Key Findings | Reference(s) |
| This compound (PPITC) | Isothiocyanate | NNN | F344 Rats | Esophagus | >95% reduction in tumor incidence and multiplicity. | [4][5] |
| Phenethyl isothiocyanate (PEITC) | Isothiocyanate | NNN | F344 Rats | Esophagus | Decreased NNN metabolism. Potent inhibitor of nitrosamine-induced tumorigenesis. | [4][6][7] |
| Benzyl isothiocyanate (BITC) | Isothiocyanate | NNN | F344 Rats | Esophagus | Decreased NNN metabolism. | [4] |
| 4-Phenylbutyl isothiocyanate (PBITC) | Isothiocyanate | NNN | F344 Rats | Esophagus | Decreased NNN metabolism. | [4] |
| Green Tea Polyphenols (GTPs) | Polyphenol | NNK | A/J Mice | Lung | Inhibited lung tumorigenesis. | [8] |
| Nitric Oxide-Donating Aspirin (NO-Aspirin) | NSAID | NNK + LPS | Mice | Lung | Significantly reduced the number and size of lung tumors. | [9] |
| Celecoxib | NSAID (COX-2 Inhibitor) | Reflux-induced | Sprague-Dawley Rats | Esophagus | Reduced relative risk of esophageal cancer development. | [10] |
| Sulindac | NSAID | Reflux-induced | Sprague-Dawley Rats | Esophagus | Reduced relative risk of esophageal cancer development. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols for the key studies cited.
PPITC and NNN-Induced Esophageal Tumorigenesis in F344 Rats[4][5]
-
Animal Model: Male F344 rats.
-
Carcinogen Administration: NNN was administered at a concentration of 5 p.p.m. in the drinking water.
-
Chemopreventive Agent Administration: PPITC was mixed into the AIN-76A diet at concentrations of 1.0 or 2.5 µmol/g.
-
Treatment Duration: The experiment was conducted for 87 weeks.
-
Tumor Assessment: At the termination of the study, the esophagus of each rat was removed, opened longitudinally, and examined for tumors. The number and size of the tumors were recorded.
Green Tea Polyphenols and NNK-Induced Lung Tumorigenesis in A/J Mice[8]
-
Animal Model: Female A/J mice.
-
Carcinogen Administration: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) was administered to induce lung tumors.
-
Chemopreventive Agent Administration: Decaffeinated green tea was provided as the sole source of drinking fluid.
-
Treatment Duration: Tea was administered during different time periods relative to the NNK treatment to assess its effect on initiation and promotion stages.
-
Tumor Assessment: Lung tumors were counted to determine tumor incidence and multiplicity.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which chemopreventive agents exert their effects is paramount for their development and clinical application.
NNN-Induced Carcinogenesis
NNN requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its carcinogenic effects. This activation leads to the formation of DNA adducts, which, if not repaired, can result in mutations in critical genes.[4][11] Furthermore, NNN and its metabolites can bind to and activate nicotinic acetylcholine receptors (nAChRs), leading to the stimulation of downstream signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.
Metabolic activation of NNN and subsequent signaling pathway activation.
Mechanism of Action of this compound (PPITC)
Isothiocyanates, including PPITC, are known to exert their chemopreventive effects through multiple mechanisms.[4][5][6][7] A primary mechanism is the modulation of carcinogen metabolism by inhibiting phase I enzymes (like CYPs) that activate carcinogens and inducing phase II enzymes (like glutathione S-transferases) that detoxify them.[4][5] This dual action reduces the formation of DNA-damaging metabolites. Isothiocyanates can also induce apoptosis (programmed cell death) in cancer cells and activate the Nrf2 signaling pathway, which upregulates a battery of protective antioxidant and detoxifying enzymes.[5][11][12]
Proposed mechanisms of action for PPITC in cancer chemoprevention.
Experimental Workflow for a Chemoprevention Study
The general workflow for preclinical evaluation of a chemopreventive agent like PPITC is a multi-step process.
A typical experimental workflow for a chemoprevention study.
Conclusion
The available evidence strongly supports the potent chemopreventive effects of this compound against NNN-induced tumorigenesis, particularly in the esophagus. Its multifaceted mechanism of action, which includes the modulation of carcinogen metabolism and the induction of cellular protective pathways, makes it a highly promising candidate for further investigation. While other agents such as green tea polyphenols and certain NSAIDs also show promise, the direct and potent inhibitory effects of PPITC in a well-established animal model of NNN-induced cancer are particularly compelling. Future research should focus on elucidating the precise molecular targets of PPITC within the NNN-activated signaling cascades and on evaluating its efficacy in other target organs of NNN-induced carcinogenesis. These efforts will be crucial in translating the promising preclinical findings into effective clinical strategies for the prevention of tobacco-related cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol inhibits age-dependent spontaneous tumorigenesis by SIRT1-mediated post-translational modulations in the annual fish Nothobranchius guentheri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antioxidants and caspase-3 inhibitor on the phenylethyl isothiocyanate-induced apoptotic signaling pathways in human PLC/PRF/5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A principal mechanism for the cancer chemopreventive activity of phenethyl isothiocyanate is modulation of carcinogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tea and tea polyphenols inhibit cell hyperproliferation, lung tumorigenesis, and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide-donating aspirin (NO-Aspirin) suppresses lung tumorigenesis in vitro and in vivo and these effects are associated with modulation of the EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of PPITC and Sulforaphane on Nrf2 Signaling Activation
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two isothiocyanates, Phenylpropyl isothiocyanate (PPITC) and Sulforaphane (SFN), focusing on their roles as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, making its activators promising candidates for chemoprevention and the treatment of chronic diseases.[1][2][3][4] This document synthesizes experimental data to objectively compare the performance of PPITC and SFN, offering detailed protocols for key validation assays and visual representations of the underlying molecular and experimental frameworks.
Mechanism of Action: Nrf2 Activation by Isothiocyanates
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and subsequent degradation by the proteasome.[5][6][7] Isothiocyanates like sulforaphane and phenethyl isothiocyanate (PEITC), a close structural analog of PPITC, are electrophilic compounds that can react with specific cysteine residues on Keap1.[1][5][8] This modification induces a conformational change in Keap1, impairing its ability to serve as a substrate adaptor for the ubiquitin ligase complex.[1][9] Consequently, newly synthesized Nrf2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus.[2][10] In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective proteins, including detoxification enzymes and antioxidant proteins.[1][10][11]
Caption: The Keap1-Nrf2 signaling pathway and its activation by isothiocyanates (ITCs).
Comparative Efficacy: PPITC vs. Sulforaphane
Quantitative comparison of Nrf2 activation is crucial for evaluating the therapeutic potential of different compounds. The following table summarizes key performance metrics for PPITC and sulforaphane based on data from ARE-luciferase reporter assays and the induction of Nrf2 target genes. It is important to note that data is often generated in different cell lines and under varying experimental conditions, which should be considered when making direct comparisons.
| Parameter | Compound | Cell Line | Concentration | Result | Reference |
| ARE Luciferase Activity | Sulforaphane | AREc32 (MCF7-derived) | 30 µM | ~14-fold induction | [6] |
| Sulforaphane | - | - | More potent than curcumin, silymarin, and resveratrol | [12] | |
| PEITC | HeLa | 10 µM | Significant ARE induction | [9] | |
| Nrf2 Nuclear Translocation | Sulforaphane | RAW264.7 Macrophages | 25-100 µM | Concentration-dependent increase in nuclear Nrf2 | [13] |
| PEITC | - | - | Increased Nrf2 protein expression | [8] | |
| Target Gene Expression | Sulforaphane | PC12 Cells | 2.5 µM | Reversed MPP+-induced reduction of Nrf2, HO-1, and NQO1 protein | [14] |
| Sulforaphane | Primary Microglia | - | Upregulated Nrf2 target genes | [15] | |
| PEITC* | C3H10T1/2 & 3T3-L1 Cells | - | Activated Nrf2-mediated gene expression | [8] |
*Data for Phenethyl isothiocyanate (PEITC), a closely related compound to PPITC, is included due to the limited availability of direct quantitative data for PPITC.
Experimental Protocols
Standardized assays are essential for the reliable evaluation of Nrf2 activators. Below are detailed protocols for the key experiments cited in this guide.
Caption: A generalized workflow for assessing the activity of Nrf2 inducers.
ARE-Luciferase Reporter Assay
This assay quantitatively measures the activation of the Nrf2 pathway by using a reporter cell line that contains a luciferase gene under the control of an ARE promoter.[6]
a. Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T or a stable ARE-reporter line like AREc32) in 24-well or 96-well plates.[16]
-
If not using a stable line, co-transfect cells with a plasmid containing the firefly luciferase gene driven by an ARE promoter and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.[16]
-
Allow cells to grow for 24 hours post-transfection.
b. Compound Treatment:
-
Treat cells with various concentrations of PPITC, sulforaphane, or vehicle control (e.g., DMSO).
-
Incubate for a predetermined period (e.g., 6, 16, or 24 hours).[17]
c. Cell Lysis and Luminescence Measurement:
-
Wash cells once with PBS and add 1x Cell Lysis Buffer.[18][19]
-
Incubate on a rocker for 10-15 minutes at room temperature to ensure complete lysis.[20]
-
Transfer the cell lysate to a microfuge tube and centrifuge to pellet debris.[19]
-
Add a small volume (e.g., 20 µL) of the supernatant to a luminometer plate.
-
Use a dual-luciferase assay system to measure firefly and Renilla luciferase activity sequentially.[18] The luminometer injects the firefly luciferase substrate first, measures the signal, then injects a quenching reagent and the Renilla substrate to measure the second signal.[21]
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as fold induction over the vehicle-treated control group.
Western Blotting for Nrf2 and Downstream Targets
This technique is used to detect and quantify the protein levels of Nrf2 (particularly in the nucleus) and its downstream targets like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
a. Protein Extraction:
-
After compound treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear Nrf2 analysis, perform nuclear/cytoplasmic fractionation using a specialized kit.[13]
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[13]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.[22][23][24]
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
d. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize the protein of interest to the loading control.[13][24]
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
qPCR is used to measure the change in mRNA levels of Nrf2 target genes following treatment with PPITC or sulforaphane.
a. RNA Extraction and cDNA Synthesis:
-
After compound treatment, lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit or TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase kit.[6]
b. Real-Time PCR:
-
Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and specific primers for target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB).[25]
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[26][27]
c. Data Analysis:
-
Determine the cycle threshold (Cq) for each gene.
-
Normalize the Cq value of the target gene to the Cq value of the housekeeping gene (ΔCq).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCq method.[26]
References
- 1. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulforaphane prevents PC12 cells from oxidative damage via the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. med.emory.edu [med.emory.edu]
- 20. takara.co.kr [takara.co.kr]
- 21. Luciferase Assay System Protocol [promega.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. origene.com [origene.com]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Effects of 3-Phenylpropyl Isothiocyanate and 4-Phenylbutyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of two synthetic phenylalkyl isothiocyanates, 3-Phenylpropyl isothiocyanate (PPITC) and 4-Phenylbutyl isothiocyanate (PBITC). The information presented is based on experimental data from in vitro and in vivo studies, offering insights into their potential as anticancer agents.
Quantitative Comparison of Inhibitory Activity
The inhibitory effects of PPITC and PBITC have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate greater potency.
| Cancer Cell Line | Cancer Type | This compound (PPITC) IC50 (µM) | 4-Phenylbutyl Isothiocyanate (PBITC) IC50 (µM) |
| UACC 903 | Melanoma | 11.3 ± 1.1 | 11.2 ± 1.2 |
| SK-MEL-5 | Melanoma | 10.9 ± 1.1 | 11.0 ± 1.0 |
| U-251 | Glioblastoma | 13.5 ± 1.4 | 10.9 ± 1.2 |
| HT-1080 | Fibrosarcoma | 13.9 ± 1.5 | 11.0 ± 1.3 |
| HT-29 | Colon Cancer | 18.2 ± 1.9 | 19.5 ± 2.0 |
| MCF-7 | Breast Cancer | 14.2 ± 1.5 | 11.5 ± 1.1 |
| PC-3 | Prostate Cancer | 12.8 ± 1.3 | 10.5 ± 1.1 |
Data sourced from Sharma, A. K., et al. (2008). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. Journal of medicinal chemistry, 51(24), 7820–7826.[1][2][3]
In a study on Caki-1 human renal carcinoma cells, PBITC demonstrated an IC50 of 4.8 µM.[4] While this study did not include PPITC, it provides another data point for the activity of PBITC.
In general, the efficacy of phenylalkyl isothiocyanates tends to increase with the length of the alkyl chain.[1] However, some studies suggest that this trend is not absolute and may depend on the specific cancer type and experimental model.[5]
In Vivo Antitumor Efficacy
The antitumor effects of PPITC and PBITC have also been assessed in animal models.
In a melanoma xenograft model in mice, both PPITC and PBITC effectively inhibited tumor growth.[1] In a study on A/J mice with lung tumorigenesis induced by the tobacco-specific carcinogen NNK, a diet containing 3.0 μmol/g of PBITC resulted in a 98% reduction in tumor multiplicity.[6][7]
Similarly, PPITC has been shown to have a potent chemopreventive effect in a hamster model of lung tumorigenesis, with a 100 µmol dose leading to a 94% inhibition of lung tumor incidence.[8][9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general representation of the method used to determine the IC50 values in the comparative study.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the cells were treated with various concentrations of PPITC or PBITC (typically ranging from 0 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This is a common method to assess the induction of apoptosis by chemical compounds.
-
Cell Treatment: Cells are treated with the desired concentrations of PPITC or PBITC for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
Isothiocyanates, including PPITC and PBITC, exert their anticancer effects by modulating multiple cellular signaling pathways. A generalized overview of these pathways is depicted below. The primary mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and modulation of signaling cascades involved in cell survival and proliferation, such as the MAPK and STAT3 pathways.[1]
Caption: General signaling pathways affected by PPITC and PBITC.
The inhibitory action of isothiocyanates often involves the modulation of key signaling proteins. For instance, some isothiocyanates have been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a crucial role in cancer cell survival and proliferation.[3][10][11][12][13]
Caption: Workflow for determining IC50 values using the MTT assay.
Conclusion
Both this compound and 4-Phenylbutyl isothiocyanate demonstrate significant inhibitory effects against a range of cancer cell lines in vitro and show promise in in vivo models. The available data suggests that PBITC is, in many cases, slightly more potent than PPITC, which may be attributed to its longer alkyl chain. However, the inhibitory activity is also dependent on the specific cancer cell type. The mechanisms of action for these compounds are multifactorial, involving the induction of apoptosis and the modulation of key cellular signaling pathways. Further research is warranted to fully elucidate their therapeutic potential and to identify the most sensitive cancer types for targeted drug development.
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic vs. Natural Isothiocyanates' Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs) are a class of sulfur-containing phytochemicals renowned for their potent health benefits, including anticarcinogenic, anti-inflammatory, and antioxidant properties. Naturally occurring ITCs are derived from the enzymatic hydrolysis of glucosinolates found abundantly in cruciferous vegetables like broccoli, cabbage, and moringa. The promising bioactivity of natural ITCs, such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC), has spurred the development of synthetic analogs. This guide provides an objective comparison of the bioactivity of natural and synthetic isothiocyanates, supported by experimental data, to aid researchers in drug development and discovery.
Core Mechanism of Action: The Nrf2 Signaling Pathway
A primary mechanism through which isothiocyanates exert their protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds like ITCs can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression.
Validating the Anti-Proliferative Effects of Isothiocyanates in Diverse Cancer Cell Lines: A Comparative Guide
A comprehensive analysis of the anti-cancer properties of isothiocyanates, with a focus on Phenethyl Isothiocyanate (PEITC) as a representative compound, reveals significant anti-proliferative effects across a variety of cancer cell lines. Due to a scarcity of published data on phenyl-propyl isothiocyanate (PPITC), this guide will focus on the extensively studied and closely related compound, PEITC, to provide a robust comparative overview for researchers, scientists, and drug development professionals.
Isothiocyanates, naturally occurring compounds found in cruciferous vegetables, have garnered considerable attention for their potential as cancer chemopreventive and therapeutic agents. Their ability to inhibit cancer cell growth is attributed to a multi-faceted mechanism of action that includes the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
Comparative Anti-Proliferative Activity of PEITC
The efficacy of PEITC in inhibiting the growth of various cancer cell lines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. PEITC has demonstrated significant cytotoxicity against a wide range of cancer cell lines, as summarized in the table below.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Ovarian Cancer | OVCAR-3 | 23.2 | |
| Ovarian Cancer | SKOV-3 | 15 - 27.7 | |
| Ovarian Cancer | TOV-21G | 5 | |
| Pancreatic Cancer | MIAPaca2 | ~7 | |
| Breast Cancer | MDA-MB-231 | 7.2 | |
| Breast Cancer | T47D | 9.2 | |
| Breast Cancer | BT549 | 11.9 | |
| Breast Cancer | MCF-7 | 10.6 | |
| Breast Cancer | SKBR3 | 26.4 | |
| Breast Cancer | ZR-75-1 | 40.4 | |
| Cervical Cancer | CaSki | ~20-30 (effective range) | |
| Cervical Cancer | HeLa | Not specified | |
| Jurkat (T-lymphoma) | Jurkat (Bcl-2 overexpressing) | 15 | |
| Jurkat (T-lymphoma) | Jurkat (Bcl-XL overexpressing) | 9 - 18 | |
| Oral Squamous Cell Carcinoma | OC2, SCC4, SCC25 | Not specified (dose-dependent inhibition) | |
| Prostate Cancer | LNCaP | ~5 (effective concentration) | |
| Prostate Cancer | DU 145 | Not specified (dose-dependent inhibition) | |
| Gastric Cancer | Kato-III, MKN74 | Not specified (dose-dependent inhibition) | |
| Hepatocellular Carcinoma | Huh7.5.1 | Not specified (dose-dependent inhibition) |
Mechanisms of Anti-Proliferative Action
The anti-proliferative effects of PEITC are not limited to growth inhibition. This compound actively promotes cancer cell death and halts their division through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
PEITC has been shown to induce apoptosis in a variety of cancer cell lines through multiple mechanisms. A key mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. In cervical cancer cells, PEITC-induced apoptosis is mediated by the activation of caspase-3. In ovarian cancer cells, PEITC activates both caspase-3 and -9. Furthermore, PEITC can modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. It has been shown to suppress the levels of anti-apoptotic proteins like Bcl-2 and Bcl-XL, while enhancing the levels of pro-apoptotic proteins such as Bax and Bak.
Cell Cycle Arrest
In addition to inducing apoptosis, PEITC can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. The specific phase of the cell cycle that is arrested can vary depending on the cancer cell type. For instance, PEITC induces G2/M phase arrest in pancreatic, prostate, and oral squamous cell carcinoma cells. This arrest is often associated with the modulation of key cell cycle regulatory proteins, including the downregulation of Cdk1 and cyclin B1. In other cancer cell lines, such as human oral squamous carcinoma HSC-3 cells, PEITC has been observed to cause G0/G1 phase arrest. In hepatocellular carcinoma Huh7.5.1 cells, PEITC was found to induce S-phase arrest.
Signaling Pathways Modulated by PEITC
The anti-proliferative effects of PEITC are orchestrated through its influence on various intracellular signaling pathways that are often dysregulated in cancer.
dot
Caption: Signaling pathways modulated by PEITC leading to anti-proliferative effects.
PEITC has been shown to activate the MAPK (mitogen-activated protein kinase) signaling pathway, specifically the pro-apoptotic p38 and JNK1/2 kinases, while inhibiting the pro-survival Akt and ERK1/2 signaling pathways. Furthermore, transcriptome analysis in hepatocellular carcinoma cells revealed that PEITC can activate the MAPK, PI3K-Akt, and p53 signaling pathways. The activation of the tumor suppressor protein p53 is a critical event that can lead to both cell cycle arrest and apoptosis.
Experimental Protocols
The validation of the anti-proliferative effects of compounds like PEITC relies on a set of standardized in vitro assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
dot
Caption: Workflow of the Sulforhodamine B (SRB) cell viability assay.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of PEITC and a vehicle control (e.g., DMSO).
-
Cell Fixation: After the desired incubation period (e.g., 24, 48, or 72 hours), gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with PEITC at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain the DNA of the cells, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with PEITC and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to ensure that only DNA is stained.
-
PI Staining: Add propidium iodide to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Independent Verification of PEITC's Chemopreventive Action in Hamsters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemopreventive efficacy of phenethyl isothiocyanate (PEITC) in hamster models of carcinogenesis, supported by experimental data from independent verification studies. It details the methodologies of key experiments and contrasts PEITC's performance with other chemopreventive agents.
Comparative Efficacy of Chemopreventive Agents in Hamster Models
The following tables summarize the quantitative data from various studies investigating the chemopreventive action of PEITC and other compounds in hamster models. These studies primarily utilize carcinogens such as N-nitrosobis(2-oxopropyl)amine (BOP) to induce tumors in the lungs and pancreas, and N-methyl-N-benzylnitrosamine (MBN) or 7,12-dimethylbenz[a]anthracene (DMBA) for oral cancers in the buccal pouch.
Table 1: Chemopreventive Effect of PEITC on BOP-Induced Lung and Pancreatic Tumorigenesis
| Treatment Group | Dose of PEITC (µmol) | Tumor Type | Incidence (%) | Multiplicity (tumors/hamster) | Statistical Significance (vs. BOP alone) |
| BOP + PEITC | 100 | Lung Adenoma/Adenocarcinoma | 0 | 0 | P < 0.01 |
| BOP + PEITC | 10 | Lung Adenoma/Adenocarcinoma | 18 | 0.18 ± 0.39 | P < 0.01 |
| BOP alone | 0 | Lung Adenoma/Adenocarcinoma | 100 | 2.17 ± 1.29 | - |
| BOP + PEITC | 100 | Pancreatic Carcinoma | 43 | 0.57 ± 0.77 | P < 0.05 |
| BOP alone | 0 | Pancreatic Carcinoma | 73 | 1.07 ± 0.94 | - |
Data extracted from a study investigating the chemopreventive effects of PEITC on BOP-treated Syrian golden hamsters.[1]
Table 2: Inhibition of MBN-Mediated Oral Carcinogenesis by PEITC
| Treatment Group | Total Epithelial Neoplasms | Average Tumors per Hamster (± SD) |
| MBN + PEITC (50mM) | 4 | Not reported |
| MBN + Corn Oil (Vehicle) | 60 | 23 ± 10 |
This study highlights PEITC's potent inhibition of oral carcinogenesis in the hamster buccal pouch model.[2]
Table 3: Comparison with 3-Phenylpropyl Isothiocyanate (PPITC) on BOP-Induced Lung Tumorigenesis
| Treatment Group | Dose of PPITC (µmol) | Lung Tumor Incidence (%) | Inhibition (%) |
| BOP + PPITC | 100 | 6 | 94 |
| BOP + PPITC | 10 | 41 | 59 |
| BOP alone | 0 | 100 | - |
This data from a study on a related isothiocyanate, PPITC, provides a benchmark for comparing the efficacy of different ITCs.[3][4]
Table 4: Efficacy of Other Chemopreventive Agents in Hamster Oral Cancer Models
| Agent | Carcinogen | Key Findings |
| Beta carotene, Canthaxanthin | DMBA | Statistically significant reduction in tumor number and size.[5] |
| Dual EGFR/ErbB2 Inhibitor (GW2974) | DMBA | Significant inhibition of incidence, number, and size of visible tumors.[6] |
| Vitamin D3 (Cholecalciferol) | DMBA | Systemic administration delayed carcinogenesis.[7] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: BOP-Induced Lung and Pancreatic Carcinogenesis Model
-
Animal Model: Female 5-week-old Syrian golden hamsters.
-
Carcinogen Induction: Animals are given two subcutaneous injections of N-nitrosobis(2-oxopropyl)amine (BOP) at a dose of 20 mg/kg body weight, with a 7-day interval between injections.
-
Chemopreventive Agent Administration: Phenethyl isothiocyanate (PEITC), dissolved in corn oil, is administered by gavage 2 hours prior to each BOP treatment. Dosages of 10 µmol and 100 µmol have been tested.
-
Control Groups:
-
A positive control group receives BOP and the vehicle (corn oil) without PEITC.
-
Negative control groups receive only PEITC at different doses or the vehicle alone to assess toxicity.
-
-
Study Duration and Endpoint: The animals are monitored for 52 weeks after the first BOP injection, after which they are sacrificed for pathological analysis of lung and pancreatic tissues.[1]
Protocol 2: MBN-Induced Oral Carcinogenesis Model
-
Animal Model: Hamsters.
-
Carcinogen Induction: N-methyl-N-benzylnitrosamine (MBN) at a concentration of 50mM in corn oil is topically applied to both buccal pouches.
-
Chemopreventive Agent Administration: PEITC (50mM in corn oil) is applied topically. In one study, PEITC was applied thrice-weekly for 2 weeks, followed by a mixture of MBN and PEITC twice-weekly for 22 weeks, with additional PEITC applications on other days.
-
Control Group: A control group is treated similarly with the vehicle (corn oil) and MBN in corn oil.
-
Endpoint: At the end of the experiment (e.g., 24 weeks), the buccal pouches are examined for the presence and number of epithelial neoplasms.[2]
Mechanistic Insights and Signaling Pathways
PEITC exerts its chemopreventive effects through multiple mechanisms. Studies suggest that PEITC can decrease cell turnover and DNA methylation in target organs.[8][9] It also influences hepatic xenobiotic-metabolizing phase I enzymes, such as inhibiting CYP2B1, which is involved in the metabolic activation of BOP.[8][9] Furthermore, PEITC is known to induce apoptosis and cell cycle arrest, potentially through the modulation of various signaling pathways.[10][11]
Below are diagrams illustrating a generalized experimental workflow for evaluating chemopreventive agents and a potential signaling pathway influenced by PEITC.
Caption: A typical experimental workflow for hamster chemoprevention studies.
Caption: A simplified signaling pathway for PEITC-induced apoptosis and cell cycle arrest.
References
- 1. Chemopreventive effects of phenethyl isothiocyanate on lung and pancreatic tumorigenesis in N-nitrosobis(2-oxopropyl)amine-treated hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Chemopreventive Effects of 3‐Phenylpropyl Isothiocyanate on Hamster Lung Tumorigenesis Initiated with N‐Nitrosobis(2‐oxopropyl)amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemopreventive effects of this compound on hamster lung tumorigenesis initiated with N-nitrosobis(2-oxopropyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention and inhibition of oral cancer in the hamster buccal pouch model associated with carotenoid immune enhancement [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoprevention of 7, 12-dimethylbenz[a]anthracene (DMBA)-induced oral carcinogenesis in hamster cheek pouch by topical application of a dual inhibitor of epidermal growth factor receptor (EGFR) and ErbB2 tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Insights into Chemopreventive Effects of Phenethyl Isothiocyanate in N‐Nitrosobis(2‐oxopropyl)amine‐treated Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic insights into chemopreventive effects of phenethyl isothiocyanate in N-nitrosobis(2-oxopropyl)amine-treated hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: PPITC in Combination with Standard Chemotherapy
For Immediate Release
A growing body of preclinical evidence suggests that phenethyl isothiocyanate (PPITC), a natural compound found in cruciferous vegetables, can significantly enhance the efficacy of standard chemotherapy drugs. This guide provides a comprehensive comparison of the synergistic effects of PPITC with paclitaxel, dasatinib, and gefitinib, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein, summarized from multiple in vitro and in vivo studies, highlights the potential of PPITC as a valuable adjunct in cancer therapy.
Quantitative Assessment of Synergy
The synergistic interactions between PPITC and standard chemotherapy agents have been quantified using various metrics, including the Combination Index (CI) and dose-reduction index (DRI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The DRI represents the fold-decrease in the dose of a single agent when used in a synergistic combination to achieve a certain effect.
| Chemotherapy Drug | Cancer Type | Cell Line/Model | PPITC Concentration | Chemotherapy Drug Concentration | Combination Index (CI) | Key Outcomes | Reference |
| Paclitaxel | Breast Cancer | MCF7 | 5 µM | 10 nM | < 1 | Increased apoptosis, G2/M cell cycle arrest | [1] |
| Breast Cancer | MDA-MB-231 | 10 µM | 100 nM | < 1 | Increased apoptosis, G2/M cell cycle arrest | [1] | |
| Dasatinib | Hepatocellular Carcinoma | HepG2 | 12 µM | 10 µM | 0.661 (at 72h) | Decreased cell viability, reduced colony formation | [2][3] |
| Hepatocellular Carcinoma | Murine syngeneic model | in vivo | in vivo | Synergistic | Reduction of hepatoma growth | [4][5] | |
| Gefitinib | Non-Small Cell Lung Cancer | NCI-H1299 | 15 µM | 40 µM | Synergistic | Induced apoptosis, degradation of Mcl-1 | [6] |
| Non-Small Cell Lung Cancer | SK-MES-1 | Not specified | Not specified | Synergistic | Induced apoptosis, degradation of Mcl-1 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the synergistic effects of PPITC combinations.
Cell Viability and Synergy Analysis (Checkerboard Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF7, HepG2, NCI-H1299) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of PPITC and the chemotherapeutic agent (e.g., paclitaxel, dasatinib, gefitinib) in culture medium.
-
Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and combination treatments, for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine the nature of the drug interaction (synergism, additivity, or antagonism).[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with PPITC, the chemotherapeutic agent, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into treatment groups: vehicle control, PPITC alone, chemotherapy drug alone, and the combination of PPITC and the chemotherapy drug.
-
Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Mechanistic Insights and Signaling Pathways
The synergistic effects of PPITC with chemotherapy are underpinned by the modulation of key cellular signaling pathways.
PPITC and Paclitaxel in Breast Cancer
The combination of PPITC and paclitaxel in breast cancer cells leads to a synergistic induction of apoptosis and cell cycle arrest at the G2/M phase.[1] Paclitaxel is known to stabilize microtubules, leading to mitotic arrest. PPITC appears to potentiate this effect, although the precise molecular mechanism of this synergy is still under investigation. One proposed mechanism involves the inhibition of survival pathways that are often activated in response to taxane-induced stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling pathways and gene co-expression modules associated with cytoskeleton and axon morphology in breast cancer survivors with chronic paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src Inhibitors, PP2 and Dasatinib, Increase Retinoic Acid-Induced Association of Lyn and c-Raf (S259) and Enhance MAPK Dependent Differentiation of Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl isothiocyanate and dasatinib combination synergistically reduces hepatocellular carcinoma growth via cell cycle arrest and oxeiptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel-based combination chemotherapy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways and gene co-expression modules associated with cytoskeleton and axon morphology in breast cancer survivors with chronic paclitaxel-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Alkyl Chain Length on the Biological Activity of Isothiocyanates: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs), a class of naturally occurring compounds found in cruciferous vegetables, have garnered significant attention for their potent chemopreventive and therapeutic properties. A growing body of evidence suggests that the biological activity of ITCs is intricately linked to their chemical structure, particularly the length of their alkyl side chains. This guide provides a head-to-head comparison of isothiocyanates with varying alkyl chain lengths, supported by experimental data, to elucidate structure-activity relationships and inform future research and drug development efforts.
Comparative Biological Activity of Isothiocyanates
The potency of isothiocyanates in inhibiting cancer cell growth and inducing apoptosis, a form of programmed cell death, often correlates with the length of their alkyl side chain. Generally, an increase in the alkyl chain length leads to enhanced biological activity, up to a certain point. This is often attributed to increased lipophilicity, which facilitates cell membrane penetration and interaction with intracellular targets.
Cytotoxicity against Cancer Cells
The cytotoxic effect of various isothiocyanates has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a common metric for cytotoxicity. As demonstrated in the table below, there is a general trend of decreasing IC50 values (indicating higher potency) with increasing alkyl chain length in arylalkyl isothiocyanates.
| Isothiocyanate | Alkyl Chain Length (n in Ph-(CH₂)n-NCS) | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyl Isothiocyanate (BITC) | 1 | Human Leukemia | ~5-10 | [1][2] |
| Phenethyl Isothiocyanate (PEITC) | 2 | Human Leukemia | ~2.5-7.5 | [2][3] |
| 3-Phenylpropyl Isothiocyanate (PPITC) | 3 | Not Specified | Potent | [4][5] |
| 4-Phenylbutyl Isothiocyanate (PBITC) | 4 | Not Specified | Potent | [4][5] |
| 6-Phenylhexyl Isothiocyanate (PHITC) | 6 | Human Leukemia | Potent | [3][6] |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Inhibition of Tumorigenesis
In vivo studies in animal models have further substantiated the correlation between alkyl chain length and the cancer preventive activity of isothiocyanates. A notable study on the inhibition of lung tumorigenesis induced by the tobacco-specific nitrosamine NNK in A/J mice demonstrated a clear structure-activity relationship.
| Isothiocyanate | Alkyl Chain Length (n in Ph-(CH₂)n-NCS) | Tumor Multiplicity Inhibition (%) | Reference |
| Benzyl Isothiocyanate (BITC) | 1 | No significant effect | [4] |
| Phenethyl Isothiocyanate (PEITC) | 2 | 64 | [4] |
| This compound (PPITC) | 3 | 96 | [4] |
| 4-Phenylbutyl Isothiocyanate (PBITC) | 4 | 96 | [4] |
| 6-Phenylhexyl Isothiocyanate (PHITC) | 6 | Potent inhibitor | [3][7] |
These findings highlight that increasing the alkyl chain from one to four carbons dramatically enhances the in vivo efficacy of arylalkyl isothiocyanates in this model.[4] Phenylhexyl isothiocyanate (PHITC) has been shown to be approximately 50-100 times more potent than PEITC in some models.[3] However, it has also been noted that for arylalkyl isothiocyanates, the inhibitory potency may decline with excessively long alkyl chains (e.g., C8-C10).[3]
Key Signaling Pathways and Experimental Workflows
The biological effects of isothiocyanates are mediated through the modulation of various cellular signaling pathways. Two of the most well-characterized pathways are the induction of apoptosis and the activation of the Nrf2 antioxidant response.
Caption: General signaling pathways activated by isothiocyanates.
The experimental workflow to compare the efficacy of different isothiocyanates typically involves a series of in vitro assays to assess cytotoxicity, apoptosis, and the activation of specific signaling pathways.
Caption: Experimental workflow for comparing isothiocyanates.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the isothiocyanates with different alkyl chain lengths for 24-48 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for each isothiocyanate.
Annexin V-FITC Apoptosis Assay
The Annexin V-FITC assay is used to detect early apoptosis. During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC.[12] Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the different isothiocyanates as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both.
Western Blot Analysis for Nrf2 Activation
Western blotting is a technique used to detect specific proteins in a sample. To assess Nrf2 activation, the nuclear translocation of Nrf2 is often measured.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the isothiocyanates. After treatment, lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 (e.g., Nrf2 (A-10) mouse monoclonal antibody) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Use a nuclear loading control (e.g., Lamin B) to normalize the Nrf2 protein levels.[15] An increase in nuclear Nrf2 indicates its activation.[16]
Conclusion
The length of the alkyl chain is a critical determinant of the biological activity of isothiocyanates. A clear structure-activity relationship exists where increasing the chain length, particularly in arylalkyl isothiocyanates, enhances their cytotoxic and chemopreventive effects up to a certain point. This guide provides a consolidated overview of the comparative efficacy of these compounds, along with detailed experimental protocols to facilitate further research. Understanding these structure-activity relationships is paramount for the rational design and development of novel isothiocyanate-based therapeutic agents for cancer and other diseases.
References
- 1. Cell death induction by isothiocyanates and their underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of alkyl chain length on the inhibition of NNK-induced lung neoplasia in A/J mice by arylalkyl isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of alkyl chain length on inhibition of N-nitrosomethylbenzylamine-induced esophageal tumorigenesis and DNA methylation by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Isothiocyanate-Treated Cells: A Focus on PEITC and Sulforaphane
A comparative guide for researchers, scientists, and drug development professionals on the transcriptomic effects of Phenethyl isothiocyanate (PEITC) and Sulforaphane on cancer cells. This guide summarizes key gene expression changes, affected signaling pathways, and detailed experimental protocols from published studies.
Introduction
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their potential chemopreventive and therapeutic properties. Among the numerous ITCs, Phenethyl isothiocyanate (PEITC) and Sulforaphane are two of the most extensively studied. Understanding their impact on the cellular transcriptome is crucial for elucidating their mechanisms of action and for the development of novel cancer therapies. This guide provides a comparative overview of the transcriptomic effects of PEITC and Sulforaphane on cancer cells. It is important to note that while Phenyl isothiocyanate (PITC) is a well-known reagent, particularly in protein chemistry as Edman's reagent, there is a notable lack of publicly available data on its effects on the cellular transcriptome. Therefore, this guide will focus on the comparatively well-documented transcriptomic impacts of PEITC and Sulforaphane.
Comparative Analysis of Transcriptomic Changes
The following table summarizes the key transcriptomic changes observed in cancer cells upon treatment with PEITC and Sulforaphane, based on published microarray and RNA-sequencing data.
| Feature | Phenethyl Isothiocyanate (PEITC) | Sulforaphane |
| Cell Line(s) Studied | MCF-7 (Breast Cancer)[1][2], Human Hepatocytes[3] | LNCaP (Prostate Cancer)[4], Human Hepatocytes[3] |
| Key Upregulated Genes | p53, p57 Kip2, BRCA2, ATF-2, IL-2, hsp27, CYP19 (aromatase)[1][2] | Genes involved in Phase 2 enzyme activity[4] |
| Key Downregulated Genes | Not explicitly detailed in the provided search results. | Genes associated with cell growth and cell cycle progression[4] |
| Affected Signaling Pathways | MAPK pathway, p53 signaling pathway[5] | Pathways related to cellular defense and cell cycle regulation (G2/M arrest)[4] |
| Reported Cellular Effects | Decreased cellular proliferation, increased tumor suppression and/or apoptosis.[1][2] | Induction of cellular defenses, inhibition of cell growth via G2/M phase arrest.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. The following sections outline the experimental protocols employed in the cited research for cell treatment and transcriptomic analysis.
Phenethyl Isothiocyanate (PEITC) Treatment of MCF-7 Cells[1][2]
-
Cell Culture: MCF-7 human breast cancer cells were maintained in appropriate culture conditions.
-
Treatment: Cells were treated for 48 hours with either 3 µM PEITC or the vehicle (control).
-
RNA Extraction: Total RNA was extracted from the cells.
-
Transcriptomic Analysis: Labeled cDNA was reverse-transcribed from the total RNA and hybridized to human GE Array Kits from Superarray Inc. These arrays contained 23 marker genes related to signal transduction pathways or cancer/tumor suppression, in addition to housekeeping genes.
-
Data Analysis: Gene expression data from treated and control cells (n=4 per group) were evaluated using a Student's t-test to identify significantly altered genes.
Sulforaphane and PEITC Treatment of Human Hepatocytes[3]
-
Cell Culture: Primary cultures of human hepatocytes were used.
-
Treatment: Hepatocytes were pretreated for 48 hours with 10 µM or 50 µM Sulforaphane, or 25 µM PEITC.
-
Transcriptomic Analysis:
-
Microarray: Gene expression analysis was performed using microarrays.
-
Quantitative RT-PCR (qRT-PCR): Changes in specific gene expression, such as CYP3A4, were confirmed using qRT-PCR.
-
-
Endpoint Analysis: The primary endpoint was the reduction of aflatoxin B1 (AFB1)-DNA adduct formation.
Sulforaphane Treatment of LNCaP Cells[4]
-
Cell Culture: LNCaP human prostate cancer cells were used.
-
Treatment: Cells were treated with sulforaphane, and samples were collected at various time points.
-
Transcriptomic Analysis: Comprehensive transcriptome analysis was carried out using cDNA microarrays.
-
Data Analysis: StepMiner and Ingenuity Pathway Analysis (IPA) were used to identify transcripts with significant temporal changes and to analyze the biological pathways, networks, and functions affected by sulforaphane treatment.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by ITCs is essential for a deeper understanding of their mechanisms. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for comparative transcriptomics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 3. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Phenylpropyl isothiocyanate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Phenylpropyl isothiocyanate. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 2627-27-2
-
Molecular Formula: C₁₀H₁₁NS[1]
Hazard Summary
This compound is a hazardous chemical that requires careful handling. It is classified as:
-
Harmful if swallowed, in contact with skin, or inhaled.[2][3]
-
A corrosive substance that causes severe skin burns and eye damage.[2][3][4]
-
An irritant to the respiratory system.[2]
Signal Word: Danger[3]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye & Face | Chemical safety goggles and a face shield | Must be worn where there is a splash potential to prevent severe eye damage.[2][5] Standard safety glasses are insufficient. |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber - consult manufacturer's resistance data) and a lab coat or chemical-resistant apron. | To prevent skin contact, which can cause severe burns and harmful absorption.[2][5][6] Contaminated clothing must be removed immediately and washed before reuse.[2] |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | To prevent inhalation of harmful and irritating vapors.[2][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge is required.[5] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial. The following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Procedural workflow for handling this compound.
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, ensure you have reviewed the Safety Data Sheet (SDS).[2] Don all required PPE as specified in the table above. Verify that the chemical fume hood is functioning correctly.
-
Handling: Conduct all work involving this compound inside a chemical fume hood to minimize inhalation exposure.[2] Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[2]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[2] The storage area should be secure and accessible only to authorized personnel.
-
Spills: In the event of a spill, evacuate the area. For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[2][5] Ensure adequate ventilation. Do not allow the chemical to enter drains.[2]
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Call a physician immediately.[2][3]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[2] Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[2]
Disposal Plan
All waste containing this compound is considered hazardous waste.
-
Waste Collection: Collect all waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Route: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for proper classification and disposal.[2] Dispose of the contents and container to an approved waste disposal plant.[3] Do not dispose of it down the drain.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
